molecular formula C53H98O6 B3026095 1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol CAS No. 2535-35-5

1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol

Cat. No.: B3026095
CAS No.: 2535-35-5
M. Wt: 831.3 g/mol
InChI Key: MTWYSKGJIDFSRC-DHSNEXAOSA-N
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Description

Glycerol 1,2-dihexadecanoate 3-(9Z,12Z-octadecadienoate) is a triglyceride.

Properties

IUPAC Name

2,3-di(hexadecanoyloxy)propyl (9Z,12Z)-octadeca-9,12-dienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H98O6/c1-4-7-10-13-16-19-22-25-26-29-31-34-37-40-43-46-52(55)58-49-50(59-53(56)47-44-41-38-35-32-28-24-21-18-15-12-9-6-3)48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2/h16,19,25-26,50H,4-15,17-18,20-24,27-49H2,1-3H3/b19-16-,26-25-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTWYSKGJIDFSRC-DHSNEXAOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H98O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101313271
Record name 1,2-Dipalmito-3-linolein
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

831.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2535-35-5
Record name 1,2-Dipalmito-3-linolein
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2535-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dipalmito-3-linolein
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol is a triacylglycerol (TAG) composed of a glycerol (B35011) backbone esterified with two palmitic acid molecules at the sn-1 and sn-2 positions and one linoleic acid molecule at the sn-3 position. This asymmetrical structured lipid is found in various natural sources, including bovine milk fat, as well as ostrich and emu oils.[1][2] Its specific fatty acid composition and positional distribution suggest potential roles in nutrition and metabolism. While direct biological activities are still under investigation, the immunomodulatory properties of structurally related compounds indicate a promising area for future research. Furthermore, as a triglyceride, it holds potential as an excipient in advanced drug delivery systems, such as lipid nanoparticles. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical methodologies, and potential applications of this compound to support further research and development.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in research and formulation development. While some experimental values are not definitively determined in the literature, the following table summarizes the available data.

PropertyValueReference(s)
Chemical Structure Glycerol backbone with palmitic acid at sn-1 and sn-2, and linoleic acid at sn-3.[1][2]
Synonyms 1,2-Palmitin-3-Linolein, TG(16:0/16:0/18:2)[2][3]
CAS Number 2535-35-5[2][3]
Molecular Formula C₅₃H₉₈O₆[2][3]
Molecular Weight 831.3 g/mol [2][3]
Physical State Solid at room temperature.[2]
Melting Point Undetermined.[4]
Boiling Point Undetermined.[4]
Solubility Slightly soluble in chloroform (B151607) and methanol.[2][3]
Storage Temperature -20°C

Synthesis and Manufacturing

The synthesis of structured triacylglycerols like this compound can be achieved through both chemical and enzymatic methods. Enzymatic synthesis is often preferred due to its high specificity, which allows for controlled placement of fatty acids on the glycerol backbone, and milder reaction conditions.[1][5]

Enzymatic Synthesis

A common and effective method for synthesizing structured triglycerides is through lipase-catalyzed reactions. Specifically, sn-1,3 regioselective lipases are employed to catalyze the exchange of acyl groups at the sn-1 and sn-3 positions of a glycerol backbone, leaving the sn-2 position intact.[1]

Experimental Protocol: Lipase-Catalyzed Synthesis

This protocol describes a general two-step enzymatic process for the synthesis of a structured triglyceride of the MLM (Medium-Long-Medium chain) type, which can be adapted for the synthesis of this compound.

Step 1: Ethanolysis of a Triglyceride Source

  • Objective: To produce 2-monoacylglycerols (2-MAGs) from a starting triglyceride.

  • Materials:

    • Triglyceride source rich in linoleic acid at the sn-2 position.

    • Dry ethanol.

    • sn-1,3 specific lipase (B570770) (e.g., Lipozyme).

  • Procedure:

    • Mix the triglyceride source with dry ethanol.

    • Add the sn-1,3 specific lipase to the mixture to initiate the ethanolysis reaction.

    • The lipase will selectively hydrolyze the fatty acids at the sn-1 and sn-3 positions, yielding 2-linoleoyl-glycerol.

Step 2: Esterification with Palmitic Acid

  • Objective: To esterify the 2-linoleoyl-glycerol with palmitic acid at the sn-1 and sn-3 positions.

  • Materials:

    • 2-linoleoyl-glycerol from Step 1.

    • Palmitic acid.

    • sn-1,3 specific lipase (e.g., Lipozyme).

  • Procedure:

    • Combine the 2-linoleoyl-glycerol with an excess of palmitic acid.

    • Add the sn-1,3 specific lipase to catalyze the esterification reaction.

    • The lipase will specifically direct the esterification of palmitic acid to the sn-1 and sn-3 positions of the 2-linoleoyl-glycerol, forming 1,3-dipalmitoyl-2-linoleoyl-glycerol.

    • The final product can be purified using solvent extraction and chromatographic techniques.[5]

Logical Workflow for Enzymatic Synthesis

G cluster_step1 Step 1: Ethanolysis cluster_step2 Step 2: Esterification TAG Triglyceride with Linoleic Acid at sn-2 Lipase1 sn-1,3 Lipase TAG->Lipase1 Ethanol Ethanol Ethanol->Lipase1 MAG 2-Linoleoyl-glycerol Lipase1->MAG Lipase2 sn-1,3 Lipase MAG->Lipase2 PalmiticAcid Palmitic Acid PalmiticAcid->Lipase2 FinalProduct 1,3-Dipalmitoyl-2-linoleoyl-glycerol Lipase2->FinalProduct G SamplePrep Sample Preparation (Dissolution, Centrifugation, Filtration) UPLC UPLC Separation (Reversed-Phase Column, Gradient Elution) SamplePrep->UPLC ESI Electrospray Ionization (ESI+) UPLC->ESI MS1 Mass Analyzer 1 (Q1) (Parent Ion Selection) ESI->MS1 CID Collision Cell (q2) (Collision-Induced Dissociation) MS1->CID MS2 Mass Analyzer 2 (Q3) (Fragment Ion Detection) CID->MS2 Data Data Analysis (Identification and Quantification) MS2->Data G PLAG PLAG TCell T Cell PLAG->TCell Inhibits Hepatocyte Hepatocyte PLAG->Hepatocyte Inhibits IL4 IL-4 Secretion TCell->IL4 STAT6 STAT6 Activation Hepatocyte->STAT6 PKC Atypical PKC Activation Hepatocyte->PKC IL8_VCAM IL-8/VCAM Expression Hepatocyte->IL8_VCAM Neutrophil Neutrophil Migration Neutrophil Migration Neutrophil->Migration PKC->STAT6 IL8_VCAM->Neutrophil LiverInjury Immune-Mediated Liver Injury Migration->LiverInjury G cluster_organic Organic Phase cluster_aqueous Aqueous Phase Drug Drug Emulsification Emulsification (Sonication) Drug->Emulsification TAG This compound TAG->Emulsification OtherLipids Other Lipids OtherLipids->Emulsification Surfactant Surfactant Surfactant->Emulsification SolventEvap Solvent Evaporation Emulsification->SolventEvap SLN Solid Lipid Nanoparticles (SLNs) SolventEvap->SLN

References

An In-depth Technical Guide to 1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol: Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol, a specific triacylglycerol (TAG) of interest in lipid research. The document details its chemical structure, physicochemical properties, and natural occurrences. It further outlines established experimental protocols for the synthesis and analysis of asymmetric TAGs, which are applicable to the study of this molecule. Additionally, this guide explores the metabolic pathways and potential signaling roles of TAGs, offering insights into the prospective biological functions of this compound, particularly in the context of cellular metabolism and signaling cascades.

Introduction

Triacylglycerols are the primary constituents of fats and oils, serving as a major energy reserve in eukaryotes. Beyond their role in energy storage, specific TAG molecules can participate in a variety of cellular processes, including signaling and metabolic regulation. This compound is an asymmetric TAG containing two saturated palmitic acid chains at the sn-1 and sn-2 positions and one polyunsaturated linoleic acid chain at the sn-3 position of the glycerol (B35011) backbone. Its unique structure suggests specific physical and biological properties that are of interest to researchers in nutrition, cell biology, and drug development. This guide aims to consolidate the available technical information on this molecule and provide a framework for its further investigation.

Structure and Physicochemical Properties

Chemical Structure
  • IUPAC Name: (9Z,12Z)-octadeca-9,12-dienoic acid, 2,3-bis[(1-oxohexadecyl)oxy]propyl ester[1][2]

  • Synonyms: 1,2-Palmitin-3-Linolein, TG(16:0/16:0/18:2)[1][2]

  • Structure:

Physicochemical Data
PropertyValueSource/Reference
Molecular Formula C₅₃H₉₈O₆[1][2]
Molecular Weight 831.3 g/mol [1][2]
CAS Number 2535-35-5[1][2]
Physical State Solid[1][3]
Solubility Slightly soluble in chloroform (B151607) and methanol.[3][4]
Melting Point Not experimentally determined for this specific isomer. The melting point of the related isomer 1,2-Dilinoleoyl-3-palmitoyl-rac-glycerol is reported as -4 °C.[5] Due to the higher degree of saturation, the melting point of this compound is expected to be significantly higher.Inferred
Density Not experimentally determined.Inferred
Storage Temperature -20°C[1][3]

Natural Occurrence

This compound has been identified as a component of various natural fats and oils, highlighting its presence in the diet and in biological systems.

  • Ostrich and Emu Oils: This TAG is found in ostrich and emu oils.[1][6]

  • Bovine Milk Fat: It has also been characterized as a constituent of bovine milk fat.[6][7][8]

Experimental Protocols

Detailed experimental protocols for the specific synthesis and isolation of this compound are not extensively published. However, established methodologies for the synthesis of asymmetric TAGs and their analysis can be adapted.

Representative Synthesis of Asymmetric Triacylglycerols

The synthesis of asymmetrically substituted glycerols can be a multi-step process often employing enzymatic catalysts to achieve regiospecificity. A general workflow is presented below.

Synthesis_Workflow cluster_synthesis Enzymatic Synthesis of this compound Glycerol Glycerol DAG 1,2-Dipalmitoyl-rac-glycerol (B53016) Glycerol->DAG 2 equivalents TAG This compound DAG->TAG PalmiticAcid Palmitic Acid (or activated derivative) PalmiticAcid->DAG LinoleicAcid Linoleic Acid (or activated derivative) LinoleicAcid->TAG Lipase sn-1,3 specific lipase ChemEster Chemical or Enzymatic Esterification

General workflow for the synthesis of an asymmetric TAG.

Methodology:

  • Protection of Glycerol: Start with a protected glycerol derivative, for instance, solketal, to selectively acylate the primary hydroxyl group.

  • First Acylation: Acylate the free primary hydroxyl group with palmitic acid or an activated form (e.g., palmitoyl (B13399708) chloride or anhydride) to form 1-palmitoyl-2,3-isopropylideneglycerol.

  • Deprotection: Remove the isopropylidene protecting group to yield 1-monopalmitoyl-rac-glycerol.

  • Second Acylation: Perform a second acylation with palmitic acid. This step may yield a mixture of 1,2- and 1,3-dipalmitoylglycerol. Purification by chromatography is necessary to isolate the 1,2-dipalmitoyl-rac-glycerol intermediate.

  • Final Acylation: The final step involves the esterification of the free hydroxyl group at the sn-3 position with linoleic acid or its activated derivative. This can be achieved through chemical or enzymatic methods.

  • Purification: The final product, this compound, is purified from the reaction mixture using chromatographic techniques such as column chromatography on silica (B1680970) gel.

Analysis by Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS)

This technique is highly effective for the separation and identification of TAGs in complex lipid mixtures.

UPLC_Workflow cluster_analysis UPLC-QTOF-MS Analysis Workflow Sample Lipid Extract (e.g., from Ostrich Oil) UPLC UPLC Separation (C18 column) Sample->UPLC Injection ESI Electrospray Ionization (ESI) UPLC->ESI Elution QTOF QTOF Mass Analyzer ESI->QTOF Ion Transfer Data Data Acquisition (MS and MS/MS) QTOF->Data Mass Analysis

Workflow for the analysis of TAGs using UPLC-QTOF-MS.

Representative Protocol for TAG Profiling in Natural Oils: [7][8][9]

  • Lipid Extraction: Extract total lipids from the sample (e.g., bovine milk fat) using a modified Folch or Bligh-Dyer method with a chloroform/methanol solvent system.

  • Sample Preparation: Dry the lipid extract under a stream of nitrogen and reconstitute it in a suitable solvent for UPLC analysis, such as a mixture of acetonitrile (B52724) and isopropanol.

  • UPLC Conditions:

    • Column: A reverse-phase C18 column suitable for lipid analysis.

    • Mobile Phase: A gradient elution using two solvents, for example, Solvent A: acetonitrile/water and Solvent B: isopropanol/acetonitrile. The gradient is programmed to separate TAGs based on their partition number (PN = Carbon Number - 2 * Number of Double Bonds).

    • Flow Rate: Typically in the range of 0.2-0.4 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 45°C, to ensure reproducible retention times.

  • QTOF-MS Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Mass Range: Scan a wide m/z range, for example, 100-1200 Da.

    • Data Acquisition: Acquire data in both MS and data-dependent MS/MS modes. MS scans provide the molecular ions of the TAGs, while MS/MS fragmentation of the precursor ions allows for the identification of the constituent fatty acids.

  • Data Analysis: Identify this compound by its accurate mass (m/z) and its characteristic fragmentation pattern in the MS/MS spectra.

Biological Significance and Metabolism

While specific studies on the biological effects of this compound are limited, the general metabolic fate and signaling roles of TAGs are well-established.

Triacylglycerol Metabolism

The metabolism of dietary and endogenously synthesized TAGs is a complex process involving lipolysis, cellular uptake, and re-esterification.

TAG_Metabolism cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Circulation cluster_adipocyte Adipocyte / Peripheral Tissue DietaryTAG Dietary TAG (this compound) MAG_FA 2-Monoacylglycerol + Free Fatty Acids DietaryTAG->MAG_FA Pancreatic Lipase ReEsterTAG Re-esterified TAG MAG_FA->ReEsterTAG Re-esterification Chylomicron Chylomicron Assembly ReEsterTAG->Chylomicron ChyloCirc Chylomicrons in Lymph and Blood Chylomicron->ChyloCirc Exocytosis StoredTAG Stored TAG ChyloCirc->StoredTAG Lipoprotein Lipase & Cellular Uptake Lipolysis Lipolysis StoredTAG->Lipolysis Glycerol_FFA Glycerol + Free Fatty Acids Lipolysis->Glycerol_FFA Hormone-Sensitive Lipase

References

An In-depth Technical Guide to TG(16:0/16:0/18:2)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the triacylglycerol (triglyceride) TG(16:0/16:0/18:2) for researchers, scientists, and drug development professionals. This document covers its chemical properties, biological roles, relevant signaling pathways, and detailed experimental protocols for its synthesis and analysis.

Introduction

TG(16:0/16:0/18:2), also known as 1,2-dipalmitoyl-3-linoleoyl-glycerol, is a specific triacylglycerol molecule. Triacylglycerols (TAGs) are the primary form of energy storage in eukaryotes and are fundamental components of cellular membranes and signaling pathways.[1] The structure of TG(16:0/16:0/18:2) consists of a glycerol (B35011) backbone esterified with two palmitic acid (16:0) molecules at the sn-1 and sn-2 positions and one linoleic acid (18:2) molecule at the sn-3 position. The specific arrangement of these fatty acids confers distinct physicochemical and metabolic properties to the molecule.

Physicochemical Properties

A summary of the key physicochemical properties of TG(16:0/16:0/18:2) is presented in Table 1.

PropertyValueReference
Chemical Formula C₅₃H₉₈O₆[2]
Molecular Weight 831.3 g/mol [2]
IUPAC Name [(2S)-2,3-di(hexadecanoyloxy)propyl] (9Z,12Z)-octadeca-9,12-dienoate[2]
Synonyms 1,2-dipalmitoyl-3-linoleoyl-glycerol, TG(16:0/16:0/18:2)[2]
Physical Description Solid[2]

Biosynthesis and Metabolism

The metabolic pathways governing the synthesis and breakdown of TG(16:0/16:0/18:2) are central to cellular lipid homeostasis.

De Novo Triacylglycerol Biosynthesis

TG(16:0/16:0/18:2) is synthesized through the de novo triacylglycerol synthesis pathway, which primarily occurs in the endoplasmic reticulum. This pathway involves the sequential acylation of a glycerol-3-phosphate backbone. The key steps are outlined in the signaling pathway diagram below. The final step involves the acylation of diacylglycerol (DAG) with linoleoyl-CoA.

De_Novo_Triglyceride_Synthesis G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid (16:0) G3P->LPA Acylation PA Phosphatidic Acid (16:0/16:0) LPA->PA Acylation DAG Diacylglycerol (16:0/16:0) PA->DAG Dephosphorylation TAG TG(16:0/16:0/18:2) DAG->TAG Acylation Palmitoyl_CoA1 Palmitoyl-CoA Palmitoyl_CoA1->LPA Palmitoyl_CoA2 Palmitoyl-CoA Palmitoyl_CoA2->PA Linoleoyl_CoA Linoleoyl-CoA Linoleoyl_CoA->TAG GPAT GPAT GPAT->G3P AGPAT AGPAT AGPAT->LPA PAP PAP PAP->PA DGAT DGAT DGAT->DAG

Caption: De Novo Biosynthesis of TG(16:0/16:0/18:2).

Lipolysis

The breakdown of stored TG(16:0/16:0/18:2) is known as lipolysis. This process is catalyzed by a series of lipases that sequentially remove the fatty acids from the glycerol backbone. The released palmitic and linoleic acids can then be used for energy production or as signaling molecules.

Lipolysis_Pathway TAG TG(16:0/16:0/18:2) DAG Diacylglycerol (16:0/16:0) TAG->DAG Hydrolysis Linoleic_Acid Linoleic Acid TAG->Linoleic_Acid MAG Monoacylglycerol (16:0) DAG->MAG Hydrolysis Palmitic_Acid1 Palmitic Acid DAG->Palmitic_Acid1 Glycerol Glycerol MAG->Glycerol Hydrolysis Palmitic_Acid2 Palmitic Acid MAG->Palmitic_Acid2 ATGL ATGL ATGL->TAG HSL HSL HSL->DAG MGL MGL MGL->MAG

Caption: Lipolysis Pathway of TG(16:0/16:0/18:2).

Role in Biological Systems

Energy Storage

The primary function of TG(16:0/16:0/18:2), like other triacylglycerols, is to serve as a dense energy reserve. It is stored within lipid droplets in various tissues, most notably adipose tissue. During periods of energy demand, it is mobilized through lipolysis.

Signaling Roles of Metabolites

While TG(16:0/16:0/18:2) itself is not considered a direct signaling molecule, its metabolic products, diacylglycerols (DAGs) and fatty acids, are crucial second messengers in a variety of signaling cascades.

  • Diacylglycerol (DAG): The intermediate, DAG (16:0/16:0), is a well-established activator of protein kinase C (PKC) isoforms. Activation of PKC can influence a wide range of cellular processes, including cell growth, differentiation, and apoptosis.[1]

  • Fatty Acids: The released palmitic and linoleic acids can act as signaling molecules. For instance, they can activate G-protein coupled receptors (GPCRs) and nuclear receptors, modulating inflammatory responses and gene expression.[3]

Experimental Protocols

Enzymatic Synthesis of TG(16:0/16:0/18:2)

The following is a representative protocol for the lipase-catalyzed synthesis of structured triglycerides, adapted for TG(16:0/16:0/18:2).[4][5]

  • Substrate Preparation: Start with 1,2-dipalmitoyl-glycerol and linoleic acid.

  • Enzyme Selection: A regiospecific lipase (B570770), such as one from Rhizomucor miehei, is immobilized on a suitable carrier.[5]

  • Reaction Conditions: The reaction is typically carried out in a solvent-free system or in an organic solvent like hexane.

  • Incubation: The substrates and immobilized lipase are incubated at a controlled temperature (e.g., 60°C) with continuous stirring.

  • Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Purification: Upon completion, the enzyme is removed by filtration, and the product is purified using column chromatography.

Extraction of TG(16:0/16:0/18:2) from Biological Samples

The Folch method is a widely used protocol for the extraction of lipids from biological tissues and fluids.[6]

  • Homogenization: The tissue sample is homogenized in a chloroform (B151607)/methanol mixture (2:1, v/v).

  • Phase Separation: A salt solution (e.g., 0.9% NaCl) is added to the homogenate to induce phase separation.

  • Lipid Extraction: After centrifugation, the lower chloroform phase, which contains the lipids, is carefully collected.

  • Drying and Reconstitution: The chloroform is evaporated under a stream of nitrogen, and the dried lipid extract is reconstituted in a suitable solvent for analysis.

Analysis by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a powerful technique for the identification and quantification of specific triglyceride species.[7]

  • Chromatographic Separation: The lipid extract is injected onto a reverse-phase HPLC column to separate the different lipid classes and molecular species.

  • Ionization: The separated lipids are ionized using a method such as electrospray ionization (ESI).

  • Mass Spectrometry: The mass-to-charge ratio (m/z) of the parent ion is determined in the first mass spectrometer (MS1).

  • Fragmentation: The parent ion is fragmented, and the resulting product ions are analyzed in the second mass spectrometer (MS2). The fragmentation pattern allows for the identification of the constituent fatty acids. For TG(16:0/16:0/18:2), neutral loss of the fatty acids can be monitored.[7]

Quantitative Data

The concentration of total triglycerides in human plasma is a standard clinical measure. However, data on the absolute concentration of individual triglyceride species like TG(16:0/16:0/18:2) are less common and can vary significantly based on diet, age, and health status.[8][9] Lipidomics studies often report relative changes in the levels of this molecule in various physiological and pathological states.[2]

Biological MatrixAnalyteConcentration RangeReference
Human Plasma (Fasting)Total Triglycerides< 150 mg/dL (normal)[8][9]
Human PlasmaTG(16:0/16:0/18:2)Present, but absolute concentration varies.[2][10]
Human Follicular FluidTG(16:0/16:0/18:2)Identified as a component of the lipid profile.[6]

Conclusion

TG(16:0/16:0/18:2) is a significant triacylglycerol involved in energy metabolism. While its direct signaling roles are not well-established, its metabolic byproducts are key players in cellular signaling. The experimental protocols outlined in this guide provide a framework for the synthesis, extraction, and analysis of this molecule, which will be valuable for researchers in the fields of lipidomics, drug development, and metabolic disease research. Further investigation into the specific roles and concentrations of TG(16:0/16:0/18:2) in various biological contexts is warranted.

References

Synthesis of 1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for the synthesis of 1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol, a specific structured triacylglycerol (TAG). This document details both chemoenzymatic and chemical synthesis routes, presenting experimental protocols and quantitative data to support researchers and professionals in the fields of lipid chemistry, drug delivery, and nutritional science.

Introduction

Structured lipids, such as this compound (PPL), are triacylglycerols that have been modified to alter the composition and/or positional distribution of fatty acids on the glycerol (B35011) backbone.[1] This targeted molecular architecture allows for the modulation of their physicochemical, nutritional, and therapeutic properties. The specific placement of palmitic acid at the sn-1 and sn-2 positions and linoleic acid at the sn-3 position imparts unique characteristics to the PPL molecule, making it a subject of interest for various applications, including as a component in specialized nutritional formulations and as an excipient in drug delivery systems.

The synthesis of such structured TAGs can be achieved through chemical or enzymatic methods.[1] Enzymatic synthesis, often employing lipases, offers high regioselectivity and milder reaction conditions, minimizing the formation of unwanted byproducts.[2] Chemical synthesis, while potentially less specific, provides an alternative route that can be advantageous in certain contexts. This guide will explore both approaches.

Chemoenzymatic Synthesis Pathway

A common and effective strategy for the synthesis of this compound is a two-step chemoenzymatic process. This approach involves the initial synthesis of the 1,2-dipalmitoyl-rac-glycerol (B53016) intermediate, followed by a lipase-catalyzed esterification with linoleic acid.

Step 1: Synthesis of 1,2-Dipalmitoyl-rac-glycerol (Intermediate)

The synthesis of the 1,2-diacylglycerol intermediate is a critical precursor step. While this intermediate is commercially available, its synthesis can be achieved through established methods. One common approach involves the protection of the sn-3 hydroxyl group of a glycerol derivative, followed by acylation at the sn-1 and sn-2 positions and subsequent deprotection.

Step 2: Lipase-Catalyzed Esterification

The final step involves the regioselective esterification of the 1,2-dipalmitoyl-rac-glycerol with linoleic acid at the vacant sn-3 position. This reaction is typically catalyzed by a lipase (B570770), which provides the necessary specificity for the target molecule.

chemoenzymatic_synthesis Glycerol Glycerol ProtectedGlycerol Protected Glycerol (sn-3 OH protected) Glycerol->ProtectedGlycerol Protection Intermediate 1,2-Dipalmitoyl-rac-glycerol ProtectedGlycerol->Intermediate Acylation & Deprotection PalmiticAcid1 Palmitic Acid (2 eq.) PalmiticAcid1->Intermediate Acylation & Deprotection Lipase Lipase (e.g., Novozym 435) Intermediate->Lipase LinoleicAcid Linoleic Acid LinoleicAcid->Lipase FinalProduct This compound Lipase->FinalProduct Esterification

Chemoenzymatic synthesis workflow for this compound.
Experimental Protocol: Lipase-Catalyzed Esterification

This protocol is adapted from established methods for the enzymatic synthesis of structured triglycerides.

Materials:

  • 1,2-Dipalmitoyl-rac-glycerol (≥99% purity)[3]

  • Linoleic acid (≥98% purity)

  • Immobilized lipase (e.g., Novozym 435 from Candida antarctica)

  • Solvent (e.g., n-hexane)

  • Molecular sieves (3Å)

Procedure:

  • Dissolve 1,2-dipalmitoyl-rac-glycerol and linoleic acid in n-hexane in a molar ratio of 1:1.5 (diacylglycerol:fatty acid) in a round-bottom flask.

  • Add molecular sieves to the mixture to remove any residual water.

  • Add the immobilized lipase to the reaction mixture. The enzyme loading is typically between 5-10% (w/w) of the total substrates.

  • The reaction is carried out at a controlled temperature, generally between 40-60°C, with constant stirring.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the enzyme is removed by filtration.

  • The solvent is evaporated under reduced pressure.

  • The final product is purified to remove unreacted fatty acids and any byproducts.

Purification of the Final Product

Purification is essential to obtain a high-purity product. A common method involves the following steps:

  • Neutralization: The crude product is dissolved in a nonpolar solvent (e.g., hexane) and washed with a dilute alkaline solution (e.g., 0.5 M KOH in ethanol/water) to remove free fatty acids.[4]

  • Solvent Extraction: The neutralized product is then washed with water to remove any remaining base and salts. The organic layer containing the triglyceride is separated.[4]

  • Drying and Solvent Removal: The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under vacuum.

  • Chromatography (Optional): For very high purity requirements, silica (B1680970) gel column chromatography can be employed to separate the target triglyceride from any remaining di- and monoacylglycerols.

Quantitative Data for Enzymatic Synthesis

The following table summarizes typical quantitative data for the enzymatic synthesis of structured triglycerides, which can be extrapolated for the synthesis of PPL.

ParameterValue/RangeReference
Substrate Molar Ratio 1:1 to 1:5 (Diacylglycerol:Fatty Acid)[5][6]
Enzyme Loading 5-15% (w/w of substrates)[6]
Reaction Temperature 40 - 75°C[5][7]
Reaction Time 4 - 24 hours[6][7]
Yield of Triglyceride 42% - 90% (after purification)[2]
Purity of Triglyceride >98%[2]

Chemical Synthesis Pathway

Chemical synthesis offers an alternative to enzymatic methods. A common approach involves the use of protecting groups to selectively acylate the glycerol backbone. This method provides control over the stereochemistry but may involve harsher reaction conditions and the use of potentially hazardous reagents.

chemical_synthesis Glycerol Glycerol ProtectedGlycerol1 1-O-Protected Glycerol Glycerol->ProtectedGlycerol1 Protection Intermediate1 1-O-Protected-2-palmitoyl-glycerol ProtectedGlycerol1->Intermediate1 Acylation PalmitoylChloride1 Palmitoyl (B13399708) Chloride (1 eq.) PalmitoylChloride1->Intermediate1 Acylation Intermediate2 1-O-Protected-2,3-dipalmitoyl-glycerol Intermediate1->Intermediate2 Acylation PalmitoylChloride2 Palmitoyl Chloride (1 eq.) PalmitoylChloride2->Intermediate2 Acylation DeprotectedIntermediate 1,2-Dipalmitoyl-rac-glycerol Intermediate2->DeprotectedIntermediate Deprotection FinalProduct This compound DeprotectedIntermediate->FinalProduct Acylation LinoleoylChloride Linoleoyl Chloride LinoleoylChloride->FinalProduct Acylation

Chemical synthesis workflow employing protecting groups.
Experimental Protocol: Chemical Synthesis

This protocol outlines a general approach for the chemical synthesis of this compound using protecting groups.

Materials:

  • Glycerol

  • Protecting agent (e.g., for the sn-1 and sn-3 hydroxyls)

  • Palmitoyl chloride

  • Linoleoyl chloride

  • Pyridine (B92270) or other suitable base

  • Deprotecting agent

  • Solvents (e.g., dichloromethane, hexane)

Procedure:

  • Protection: Selectively protect the sn-1 and sn-3 hydroxyl groups of glycerol using a suitable protecting group.

  • First Acylation: React the protected glycerol with one equivalent of palmitoyl chloride in the presence of a base like pyridine to acylate the sn-2 position.

  • Deprotection/Reprotection: Selectively deprotect one of the primary hydroxyls and then acylate with a second equivalent of palmitoyl chloride. This can be a multi-step process to ensure the correct regiochemistry.

  • Final Acylation: Acylate the remaining free hydroxyl group with linoleoyl chloride.

  • Final Deprotection: Remove the remaining protecting group to yield the final product.

  • Purification: Purify the crude product using column chromatography to separate the desired triglyceride from byproducts and unreacted starting materials.

Quantitative Data for Chemical Synthesis

Quantitative data for chemical synthesis can vary significantly depending on the specific protecting groups and reaction conditions used.

ParameterValue/Range
Yield of Acylation Steps Generally 50-85%
Overall Yield Highly variable, depends on the number of steps
Purity of Final Product >95% (after chromatography)

Conclusion

The synthesis of this compound can be effectively achieved through both chemoenzymatic and purely chemical routes. The chemoenzymatic approach, leveraging the regioselectivity of lipases, is often preferred for its milder reaction conditions and potentially higher yields of the desired isomer. The chemical synthesis route, while more complex due to the need for protection and deprotection steps, offers a viable alternative. The choice of synthetic strategy will depend on the specific requirements of the application, including desired purity, scale of production, and available resources. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals to embark on the synthesis of this and other structured triacylglycerols.

References

An In-depth Technical Guide to the Natural Sources of 1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol (PPL) is a specific triacylglycerol (TAG) composed of a glycerol (B35011) backbone esterified with two palmitic acid molecules at the sn-1 and sn-2 positions and a linoleic acid molecule at the sn-3 position. The unique structure of this TAG, particularly the positional distribution of its saturated and polyunsaturated fatty acids, is of significant interest in the fields of nutrition, lipid metabolism, and drug delivery. This technical guide provides a comprehensive overview of the known natural sources of PPL, detailed methodologies for its analysis, and an exploration of its potential biological significance. While direct quantitative data for this specific isomer is limited in the literature, this guide compiles available information on its presence and the abundance of closely related TAGs in various natural fats and oils.

Natural Sources of this compound

This compound has been identified as a component of several natural animal fats. The primary sources include avian oils and mammalian milk fats.

Avian Oils

Ostrich Oil (Struthio camelus) : Ostrich oil is a recognized source of diverse triacylglycerols. While direct quantification of this compound is not extensively reported, studies on the triglyceride composition of ostrich oil have identified closely related isomers. For instance, dipalmitoyl-oleoyl-glycerol (PPO) and palmitoyl-linoleoyl-oleoyl-glycerol (PLO) have been quantified, indicating a high prevalence of palmitic and linoleic acids in the TAG structure of ostrich oil[1]. The presence of these related TAGs strongly suggests that PPL is also a constituent of ostrich oil.

Emu Oil (Dromaius novaehollandiae) : Emu oil is another avian oil known for its unique fatty acid profile, which is rich in both oleic acid and linoleic acid, as well as palmitic acid[2][3][4]. The high abundance of these constituent fatty acids makes emu oil a likely natural source of PPL[5][6]. While comprehensive TAG profiles of emu oil are not as readily available as its fatty acid profile, the fundamental building blocks for the synthesis of PPL are present in significant quantities.

Mammalian Milk Fats

Bovine Milk Fat : The lipid fraction of bovine milk is complex, containing a wide array of triacylglycerols[7][8][9]. The presence of this compound in bovine milk fat has been reported in chemical supplier databases, indicating its identification in this source[5][6]. Comprehensive lipidomic analyses of bovine milk have identified numerous TAG species containing palmitic and linoleic acids, further supporting the presence of PPL among the myriad of TAG isomers[7][8].

Human Milk Fat : Human milk fat is characterized by a unique stereospecific distribution of fatty acids on the glycerol backbone, with a high proportion of palmitic acid at the sn-2 position[10]. While 1,3-dioleoyl-2-palmitoyl-glycerol (OPO) is the most abundant TAG, human milk contains a diverse range of TAGs, including those with linoleic acid[11][12][13]. The presence of TAGs containing both palmitic and linoleic acids suggests that PPL is likely present, albeit in lower concentrations compared to the major TAG species[11].

Data Presentation: Quantitative Analysis of Related Triacylglycerols

Direct quantitative data for this compound is scarce in the literature. The following table summarizes the reported concentrations of structurally related triacylglycerols in ostrich oil, which can serve as an indicator of the potential abundance of PPL.

Natural SourceTriacylglycerolConcentration (%)PhaseReference
Ostrich OilDipalmitoyl-oleoyl-glycerol (PPO)12.93Liquid[1]
Ostrich OilPalmitoyl-linoleoyl-oleoyl-glycerol (PLO)12.06Liquid[1]
Ostrich OilPalmitoyl-linoleoyl-oleoyl-glycerol (PLO)13.44Solid[1]

Note: PPO (16:0/16:0/18:1) and PLO (16:0/18:2/18:1) are structurally similar to PPL (16:0/16:0/18:2). The data for ostrich oil suggests a significant incorporation of both palmitic and linoleic acids into the triacylglycerol fraction.

Experimental Protocols

The analysis of specific triacylglycerols like PPL from natural sources requires a multi-step process involving lipid extraction, separation, and identification. The following are detailed methodologies adapted from the literature for the analysis of TAGs in avian oils and milk fat.

Lipid Extraction from Avian Adipose Tissue (Ostrich/Emu)

This protocol is a generalized method for the extraction of lipids from avian adipose tissue.

Materials:

  • Fresh or frozen avian adipose tissue

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution

  • Anhydrous sodium sulfate

  • Homogenizer (e.g., blender or rotor-stator homogenizer)

  • Centrifuge

  • Rotary evaporator

  • Glass funnels with filter paper

Procedure:

  • Sample Preparation: Thaw frozen adipose tissue at 4°C. Cut the tissue into small pieces to facilitate homogenization.

  • Homogenization: Weigh a known amount of the tissue (e.g., 10 g) and place it in the homogenizer. Add a 2:1 (v/v) mixture of chloroform:methanol (e.g., 200 mL for 10 g of tissue). Homogenize for 2-3 minutes until a uniform slurry is formed.

  • Phase Separation: Transfer the homogenate to a separatory funnel. Add 0.2 volumes of 0.9% NaCl solution (e.g., 40 mL for 200 mL of chloroform:methanol). Mix gently by inverting the funnel several times and then allow the phases to separate for at least 30 minutes.

  • Collection of Lipid Phase: The lower phase, containing the lipids dissolved in chloroform, is carefully collected. The upper aqueous phase is discarded.

  • Washing: Wash the collected chloroform phase by adding an equal volume of a 1:1 (v/v) methanol:water solution. Mix gently and allow the phases to separate. Collect the lower chloroform phase.

  • Drying: Dry the chloroform extract by passing it through a column of anhydrous sodium sulfate.

  • Solvent Evaporation: Evaporate the chloroform under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Storage: The resulting lipid extract (oil) should be stored under nitrogen at -20°C until further analysis.

Triacylglycerol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from methods used for the analysis of triacylglycerols in milk fat and can be applied to other lipid extracts.

Materials:

  • Lipid extract (from Protocol 1 or other sources)

  • Heptane (B126788) (or other suitable solvent)

  • Internal standard (e.g., triheptadecanoin)

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • High-temperature capillary column suitable for TAG analysis (e.g., a short, narrow-bore column with a thin film of a polar-substituted carborane or a metal column)

Procedure:

  • Sample Preparation: Prepare a solution of the lipid extract in heptane at a concentration of approximately 5-10 mg/mL. Add a known amount of the internal standard.

  • GC-MS Conditions:

    • Injector: On-column or PTV injector is recommended to prevent discrimination of high-molecular-weight TAGs.

    • Carrier Gas: Helium or hydrogen at a constant flow rate.

    • Oven Temperature Program: A high-temperature program is required. For example, start at 250°C, hold for 1 minute, then ramp at 5°C/minute to 370°C and hold for 10 minutes. The program should be optimized based on the specific column and instrument.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) or Chemical Ionization (CI).

      • Mass Range: Scan a wide mass range to cover the expected molecular ions and fragment ions of the TAGs (e.g., m/z 50-1000).

      • Ion Source Temperature: Typically 250-300°C.

      • Transfer Line Temperature: Maintain at a high temperature (e.g., 350°C) to prevent condensation of the analytes.

  • Data Analysis:

    • Identify the TAGs based on their retention times and mass spectra. The molecular ion ([M]+) is often weak or absent in EI, but characteristic fragment ions corresponding to the loss of one fatty acyl chain ([M-RCOO]+) are prominent and aid in identification.

    • Quantify the relative abundance of each TAG by integrating the peak areas and normalizing to the internal standard.

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the extraction and analysis of this compound from natural sources.

Experimental_Workflow cluster_extraction Lipid Extraction cluster_analysis Triacylglycerol Analysis cluster_input Starting Material A Sample Homogenization (e.g., with Chloroform:Methanol) B Phase Separation A->B C Lipid Phase Collection B->C D Solvent Evaporation C->D E Sample Preparation (Dissolution & Internal Standard) D->E Crude Lipid Extract F GC-MS Analysis E->F G Data Processing (Identification & Quantification) F->G Input Natural Source (Ostrich/Emu Fat, Milk) Input->A

References

The Biological Role of 1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol is a specific triacylglycerol (TAG) molecule characterized by the presence of two palmitic acid chains at the sn-1 and sn-2 positions and a linoleic acid chain at the sn-3 position of the glycerol (B35011) backbone.[1][2] While it is a naturally occurring component of certain animal fats and oils, such as those found in ostriches, emus, and bovine milk, its specific biological roles are an area of growing research interest.[1][2] This technical guide provides a comprehensive overview of the known and potential biological functions of this TAG isomer, with a focus on its metabolism, potential signaling pathways, and implications for cellular physiology. Due to the limited direct research on this specific isomer, this guide also draws upon data from closely related triacylglycerol structures to infer potential biological activities and provide a framework for future investigation.

Introduction: The Significance of Triacylglycerol Structure

Triacylglycerols are the primary form of energy storage in eukaryotes and play crucial roles in insulation and the absorption of dietary fats.[3] The specific arrangement of fatty acids on the glycerol backbone, known as stereospecificity, is a critical determinant of a TAG's physical properties and its subsequent metabolic fate.[4][5] This structural nuance influences digestion, absorption, and incorporation into tissues, suggesting that different TAG isomers can elicit distinct biological responses.[4][6] The presence of both saturated (palmitic) and polyunsaturated (linoleic) fatty acids in this compound suggests a multifaceted role in cellular processes, extending beyond simple energy provision to potentially influencing cell signaling and inflammatory responses.

Metabolism of this compound

The metabolism of dietary this compound is expected to follow the general pathway of triacylglycerol digestion and absorption. In the small intestine, pancreatic lipase (B570770) will hydrolyze the ester bonds at the sn-1 and sn-3 positions. This will result in the release of a palmitic acid, a linoleic acid, and the formation of 2-palmitoyl-monoacylglycerol. These products are then absorbed by enterocytes.

Inside the enterocytes, the absorbed fatty acids and monoacylglycerol are re-esterified to form new triacylglycerols. A noteworthy aspect of this process is the potential for fatty acid rearrangement, which means the resulting TAGs may not have the original 1,2-dipalmitoyl-3-linoleoyl structure.[6] These newly synthesized TAGs are then packaged into chylomicrons and released into the lymphatic system, eventually entering the bloodstream for transport to various tissues.

In peripheral tissues, lipoprotein lipase will hydrolyze the TAGs within chylomicrons, releasing fatty acids for energy utilization or storage in adipose tissue. The specific positioning of palmitic acid at the sn-2 position is significant, as studies on other TAG isomers suggest that fatty acids at this position are more readily absorbed and incorporated into tissue lipids.[6]

Metabolism This compound This compound Pancreatic Lipase Pancreatic Lipase This compound->Pancreatic Lipase Digestion in Small Intestine 2-Palmitoyl-monoacylglycerol 2-Palmitoyl-monoacylglycerol Pancreatic Lipase->2-Palmitoyl-monoacylglycerol Palmitic Acid Palmitic Acid Pancreatic Lipase->Palmitic Acid Linoleic Acid Linoleic Acid Pancreatic Lipase->Linoleic Acid Enterocyte Enterocyte 2-Palmitoyl-monoacylglycerol->Enterocyte Absorption Palmitic Acid->Enterocyte Absorption Linoleic Acid->Enterocyte Absorption Re-esterification Re-esterification Enterocyte->Re-esterification Chylomicron Assembly Chylomicron Assembly Re-esterification->Chylomicron Assembly Chylomicron Chylomicron Chylomicron Assembly->Chylomicron Secretion into Lymph Lipoprotein Lipase Lipoprotein Lipase Chylomicron->Lipoprotein Lipase In Bloodstream Fatty Acids Fatty Acids Lipoprotein Lipase->Fatty Acids Tissues (Energy/Storage) Tissues (Energy/Storage) Fatty Acids->Tissues (Energy/Storage)

Figure 1: Simplified metabolic pathway of dietary this compound.

Potential Signaling Roles

While direct signaling roles for this compound have not been extensively documented, its metabolic products, particularly diacylglycerols (DAGs), are well-established second messengers. The hydrolysis of this TAG could yield 1,2-dipalmitoyl-glycerol, which can activate protein kinase C (PKC) isoforms. PKC activation is a critical step in numerous signaling cascades that regulate cell growth, differentiation, and apoptosis.

Furthermore, studies on a structurally similar, acetylated molecule, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), have demonstrated significant immunomodulatory effects. PLAG has been shown to reduce the infiltration of neutrophils in inflammatory models by regulating the IL-6/STAT3 and MIP-2 signaling pathways.[7][8] It also exhibits protective effects against chemically induced atopic dermatitis by modulating the infiltration of monocytes and eosinophils and systemic responses involving IgE, IL-4, and IL-13.[9] These findings suggest that the specific combination of palmitic and linoleic acids in a glycerolipid backbone can confer potent anti-inflammatory properties. Although not a direct effect of the TAG itself, its structural similarity to PLAG warrants investigation into the potential immunomodulatory activities of this compound.

Another related isomer, 1-oleate-2-palmitate-3-linoleate glycerol, has been shown to improve lipid metabolism and gut microbiota, while also decreasing the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in mice.[10] This highlights the potential for specific TAG structures to influence systemic inflammation.

Signaling cluster_hydrolysis TAG Hydrolysis cluster_pkc PKC Activation cluster_inflammation Potential Anti-inflammatory Pathway (inferred from PLAG) This compound This compound Lipase Lipase This compound->Lipase IL-6/STAT3 Pathway IL-6/STAT3 Pathway This compound->IL-6/STAT3 Pathway potentially inhibits MIP-2 Pathway MIP-2 Pathway This compound->MIP-2 Pathway potentially inhibits 1,2-Dipalmitoyl-glycerol (DAG) 1,2-Dipalmitoyl-glycerol (DAG) Lipase->1,2-Dipalmitoyl-glycerol (DAG) PKC PKC 1,2-Dipalmitoyl-glycerol (DAG)->PKC activates Cellular Responses Cellular Responses PKC->Cellular Responses regulates (Growth, Differentiation) Inflammatory Stimulus Inflammatory Stimulus Inflammatory Stimulus->IL-6/STAT3 Pathway Inflammatory Stimulus->MIP-2 Pathway Neutrophil Infiltration Neutrophil Infiltration IL-6/STAT3 Pathway->Neutrophil Infiltration MIP-2 Pathway->Neutrophil Infiltration ExperimentalWorkflow Prepare Lipid Stock Prepare Lipid Stock Treat Cells Treat Cells Prepare Lipid Stock->Treat Cells Seed Cells Seed Cells Seed Cells->Treat Cells Incubate Incubate Treat Cells->Incubate Analyze Inflammatory Response Analyze Inflammatory Response Incubate->Analyze Inflammatory Response Analyze Lipid Metabolism Analyze Lipid Metabolism Incubate->Analyze Lipid Metabolism ELISA / Multiplex ELISA / Multiplex Analyze Inflammatory Response->ELISA / Multiplex RT-qPCR / Western Blot RT-qPCR / Western Blot Analyze Inflammatory Response->RT-qPCR / Western Blot TLC / LC-MS TLC / LC-MS Analyze Lipid Metabolism->TLC / LC-MS Gene / Protein Expression Gene / Protein Expression Analyze Lipid Metabolism->Gene / Protein Expression

References

The Presence and Significance of 1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol in Bovine Milk Fat: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bovine milk fat is a highly complex mixture of lipids, with triacylglycerols (TAGs) accounting for approximately 98% of the total fat content.[1][2] The intricate composition of these TAGs, which are esters of glycerol (B35011) and three fatty acids, dictates the physical, nutritional, and functional properties of dairy products.[3] Among the thousands of potential TAG species, 1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol (PPL) is a specific triacylglycerol that has been identified in bovine milk fat.[4][5] This technical guide provides an in-depth overview of PPL within the context of the broader triacylglycerol profile of bovine milk fat, details the experimental methodologies for its analysis, and illustrates the key metabolic pathways involved in its synthesis.

Data Presentation: Triacylglycerol Composition of Bovine Milk Fat

While the precise concentration of individual triacylglycerol isomers like this compound is not extensively reported due to the immense complexity of the milk fat lipidome, comprehensive analyses have characterized the distribution of TAGs based on their total acyl carbon number and degree of unsaturation.[6][7] Bovine milk fat contains a wide array of TAGs, with total acyl carbon numbers ranging from 20 to 62.[8] The presence of short-chain fatty acids is a distinguishing feature of bovine milk fat.[6][8]

The following table summarizes the relative abundance of the major triacylglycerol groups found in bovine milk, providing a quantitative context for the presence of specific TAGs like PPL. PPL, with a total acyl carbon number of 50 (16+16+18) and two double bonds (from linoleic acid), would fall within the C50:2 group.

Triacylglycerol Group (Carbon Number:Double Bonds)Relative Abundance (%)Key Contributing Fatty Acids
34:0HighC4:0, C6:0, C14:0, C16:0
36:0HighC4:0, C6:0, C16:0, C18:0
38:1HighC4:0, C16:0, C18:1
38:0HighC4:0, C6:0, C16:0, C18:0
40:1HighC6:0, C16:0, C18:1
50:1ModerateC14:0, C18:1, C18:0
52:1ModerateC16:0, C18:1, C18:0
52:2ModerateC16:0, C18:1, C18:1 or C16:0, C16:0, C18:2 (e.g., PPL)
54:1Low to ModerateC18:0, C18:1, C18:0
54:2Low to ModerateC18:0, C18:1, C18:1

Note: This table represents a generalized profile. The exact composition can vary significantly based on factors such as cow breed, diet, stage of lactation, and season.[7]

Experimental Protocols

The analysis of specific triacylglycerols like PPL in bovine milk fat requires sophisticated analytical techniques. A general workflow involves lipid extraction, separation of lipid classes, and detailed analysis of the triacylglycerol fraction.

Lipid Extraction

The initial step is the isolation of total lipids from the milk matrix. The Folch method and the Bligh and Dyer method are two commonly employed solvent extraction protocols.

  • Folch Method:

    • Homogenize a known volume of milk with a 2:1 (v/v) chloroform (B151607):methanol (B129727) mixture.

    • Add a saline solution (e.g., 0.9% NaCl) to induce phase separation.

    • Centrifuge the mixture to separate the upper aqueous phase from the lower organic phase containing the lipids.

    • Carefully collect the lower chloroform layer.

    • Wash the organic phase with a mixture of chloroform:methanol:saline solution to remove non-lipid contaminants.

    • Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.

  • Bligh and Dyer Method:

    • Add a specific ratio of chloroform and methanol to the milk sample in a single phase.

    • After a period of extraction, add chloroform and water to induce phase separation.

    • Centrifuge to separate the layers.

    • Collect the lower chloroform layer containing the lipids.

    • Dry the lipid extract under nitrogen.

Triacylglycerol Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the detailed characterization of intact triacylglycerols.

  • Chromatographic Separation (LC):

    • Stationary Phase: Reversed-phase columns (e.g., C18 or C30) are commonly used to separate TAGs based on their partition number (PN = CN - 2 * DB, where CN is the carbon number and DB is the number of double bonds).

    • Mobile Phase: A gradient elution is typically employed, using a mixture of solvents such as acetonitrile, isopropanol, and water, often with an additive like ammonium (B1175870) formate (B1220265) to enhance ionization.[7]

    • Column Temperature: The column is maintained at a controlled temperature (e.g., 40°C) to ensure reproducible separation.[7]

  • Mass Spectrometric Detection (MS):

    • Ionization Source: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are commonly used for the ionization of TAGs.

    • Mass Analyzer: High-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) analyzers, are employed to determine the accurate mass of the parent ions, allowing for the determination of the elemental composition of the TAGs.[7]

    • Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ions provides information on the constituent fatty acids and their positions on the glycerol backbone, enabling the identification of specific isomers like PPL.

Mandatory Visualization

Triacylglycerol Synthesis Pathway in the Bovine Mammary Gland

The synthesis of triacylglycerols in the mammary epithelial cells is a multi-step enzymatic process that occurs primarily in the endoplasmic reticulum. This pathway utilizes fatty acids derived from two main sources: de novo synthesis within the mammary gland (short- and medium-chain fatty acids) and uptake from the blood (long-chain fatty acids).

Triacylglycerol_Synthesis Glycerol_3_Phosphate Glycerol-3-Phosphate GPAM GPAM Glycerol_3_Phosphate->GPAM Acyl_CoA_1 Acyl-CoA (sn-1) Acyl_CoA_1->GPAM Lysophosphatidic_Acid Lysophosphatidic Acid AGPAT6 AGPAT6 Lysophosphatidic_Acid->AGPAT6 Acyl_CoA_2 Acyl-CoA (sn-2) Acyl_CoA_2->AGPAT6 Phosphatidic_Acid Phosphatidic Acid LPIN LPIN Phosphatidic_Acid->LPIN Diacylglycerol Diacylglycerol DGAT1 DGAT1 Diacylglycerol->DGAT1 Acyl_CoA_3 Acyl-CoA (sn-3) Acyl_CoA_3->DGAT1 Triacylglycerol Triacylglycerol (e.g., PPL) GPAM->Lysophosphatidic_Acid AGPAT6->Phosphatidic_Acid LPIN->Diacylglycerol DGAT1->Triacylglycerol

Caption: Key enzymatic steps in the synthesis of triacylglycerols in the bovine mammary gland.

Experimental Workflow for Triacylglycerol Analysis

The following diagram illustrates a typical workflow for the identification and quantification of specific triacylglycerols from a bovine milk sample.

Experimental_Workflow Milk_Sample Bovine Milk Sample Lipid_Extraction Lipid Extraction (e.g., Folch Method) Milk_Sample->Lipid_Extraction Total_Lipid_Extract Total Lipid Extract Lipid_Extraction->Total_Lipid_Extract LC_Separation LC Separation (Reversed-Phase) Total_Lipid_Extract->LC_Separation MS_Detection MS Detection (High-Resolution MS) LC_Separation->MS_Detection Data_Analysis Data Analysis (Identification & Quantification) MS_Detection->Data_Analysis TAG_Profile Detailed Triacylglycerol Profile (including PPL) Data_Analysis->TAG_Profile

Caption: A standard workflow for the analysis of triacylglycerols in bovine milk.

Conclusion

This compound is a confirmed, albeit minor, component of the exceedingly complex triacylglycerol fraction of bovine milk fat. While specific quantitative data for this individual isomer is scarce, its presence is understood within the broader context of the milk fat's TAG profile. The analytical methodologies outlined provide a robust framework for the detailed characterization of PPL and other TAGs. Furthermore, understanding the enzymatic pathway of triacylglycerol synthesis in the bovine mammary gland offers insights into the factors that may influence the incorporation of specific fatty acids, like palmitic and linoleic acid, into the glycerol backbone, ultimately shaping the composition of milk fat. This knowledge is crucial for researchers and professionals in the fields of food science, nutrition, and drug development who are interested in the specific components of dairy products and their potential biological effects.

References

An In-depth Technical Guide to the Physical Properties of 1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol is a triacylglycerol (TAG) composed of a glycerol (B35011) backbone esterified with two palmitic acid molecules at the sn-1 and sn-2 positions and one linoleic acid molecule at the sn-3 position.[1] As a mixed-acid triglyceride, its physical properties are determined by the interplay of its saturated (palmitic) and polyunsaturated (linoleic) fatty acid components. This molecule has been identified in natural sources such as bovine milk fat, as well as ostrich and emu oils.[1] Understanding the physicochemical characteristics of this and similar TAGs is crucial for applications in drug delivery systems, formulation science, and nutritional research.

Core Physical Properties

PropertyValue / DescriptionSource(s)
IUPAC Name 9Z,12Z-octadecadienoic acid, 2,3-bis[(1-oxohexadecyl)oxy]propyl ester[1]
Synonyms 1,2-Palmitin-3-linolein, TG(16:0/16:0/18:2)[1][2][3]
CAS Number 2535-35-5[1]
Molecular Formula C₅₃H₉₈O₆[1][3]
Molecular Weight 831.3 g/mol [1]
Physical Form A solid at room temperature.[1][3]
Melting Point Specific experimental data not found. As a solid at room temperature containing two saturated fatty acids, it is expected to have a higher melting point than triglycerides with a higher degree of unsaturation.
Boiling Point Specific experimental data not found. Due to its high molecular weight, it would have a very high boiling point and likely decompose before boiling at atmospheric pressure.
Density Specific experimental data not found.
Solubility Slightly soluble in chloroform (B151607) and methanol.[1][3]
Purity ≥98%[1]
Storage -20°C[1]
Stability ≥ 4 years (at -20°C)[1]

Experimental Protocols

The characterization of this compound and similar triacylglycerols relies on a suite of analytical techniques. Below are detailed methodologies for determining key physical properties.

Thermal Analysis: Melting Point Determination via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a primary technique for determining the thermal properties of fats and oils, including melting and crystallization points.

  • Sample Preparation: 5-10 mg of the solid this compound is accurately weighed into an aluminum or stainless steel DSC pan. The pan is then hermetically sealed to prevent any loss of volatile components. An empty, sealed pan is used as a reference.

  • Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards, such as indium.

  • Thermal Program:

    • The sample is heated rapidly to 80°C and held for 10 minutes to erase any prior thermal history.

    • The sample is then cooled to –60°C at a controlled rate of 10°C/min and held for 30 minutes to ensure complete crystallization.

    • Finally, the sample is heated from -60°C to 80°C at a controlled rate of 5°C/min. The heat flow is recorded during this phase.

  • Data Analysis: The resulting DSC curve (thermogram) is analyzed to determine the onset temperature (start of melting), the peak temperature (point of maximum heat absorption), and the completion of melt temperature.

Structural Elucidation and Purity via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for confirming the chemical structure and assessing the purity of triacylglycerols. Both ¹H and ¹³C NMR are employed.

  • Sample Preparation: Approximately 100 mg of the lipid sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃) and placed in a 5-mm NMR tube.

  • ¹H-NMR Spectroscopy:

    • Acquisition: A one-dimensional ¹H-NMR spectrum is acquired. Key regions of interest for triacylglycerols include:

      • ~5.3 ppm: Olefinic protons of the linoleoyl chain.

      • ~4.1-4.3 ppm: Protons of the glycerol backbone.

      • ~2.7 ppm: Allylic protons of the linoleoyl chain.

      • ~2.3 ppm: α-CH₂ protons adjacent to the carbonyl groups.

      • ~0.9 ppm: Terminal methyl protons of the fatty acid chains.

    • Analysis: The integration of these signals allows for the confirmation of the fatty acid composition and can be used for quantitative analysis.

  • ¹³C-NMR Spectroscopy:

    • Acquisition: A ¹³C-NMR spectrum provides detailed information about the carbon skeleton.

    • Analysis: The chemical shifts of the carbonyl carbons and the glycerol carbons can be used to determine the specific positions (sn-1, sn-2, sn-3) of the fatty acids on the glycerol backbone.

Separation and Identification via HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry is the gold standard for separating and identifying individual triacylglycerol species within a complex mixture.

  • Sample Preparation:

    • A stock solution is prepared by dissolving a precise amount of the sample in a suitable solvent like isopropanol (B130326) or a chloroform:methanol mixture (2:1, v/v).

    • The solution is vortexed to ensure complete dissolution.

    • The sample is centrifuged at 10,000 x g for 5 minutes to pellet any insoluble material.

    • The supernatant is filtered through a 0.2 µm PTFE syringe filter into an autosampler vial.

  • Chromatography (Reversed-Phase HPLC):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution is often employed, using solvents such as acetonitrile (B52724) and isopropanol. This separates TAGs based on their partition number (equivalent carbon number), which is related to both the chain length and the number of double bonds of the constituent fatty acids.

  • Mass Spectrometry (ESI-MS/MS):

    • Ionization: Electrospray Ionization (ESI) is commonly used to generate protonated molecules [M+H]⁺ or adducts like [M+Na]⁺ or [M+NH₄]⁺.

    • Detection: The mass-to-charge ratio (m/z) of the intact molecule is determined, confirming the molecular weight.

    • Tandem MS (MS/MS): Fragmentation of the parent ion is induced. The resulting fragment ions correspond to the loss of individual fatty acid chains, allowing for the definitive identification and positional analysis of the fatty acids on the glycerol backbone.

Visualizations

The following diagrams illustrate the relationships between structure and properties, and a typical workflow for the analysis of this compound.

G cluster_structure Key Structural Factors cluster_properties Resulting Physical Properties ChainLength Fatty Acid Chain Length (e.g., C16, C18) MeltingPoint Melting Point & Crystallization Behavior ChainLength->MeltingPoint Viscosity Viscosity ChainLength->Viscosity Solubility Solubility ChainLength->Solubility Saturation Degree of Unsaturation (Saturated vs. Unsaturated) Saturation->MeltingPoint Saturation->Viscosity Saturation->Solubility Stability Oxidative Stability Saturation->Stability Position Positional Distribution (sn-1, sn-2, sn-3) Position->MeltingPoint

Caption: Influence of triglyceride structure on physical properties.

G cluster_analysis Analytical Techniques cluster_data Determined Properties Sample 1,2-Dipalmitoyl-3-linoleoyl- rac-glycerol Sample DSC Differential Scanning Calorimetry (DSC) Sample->DSC NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR HPLCMS HPLC-MS/MS Sample->HPLCMS Thermal Melting & Crystallization Temperatures DSC->Thermal Structure Chemical Structure, Composition, Purity NMR->Structure Identity Molecular Weight, Fatty Acid Positions HPLCMS->Identity

Caption: Experimental workflow for TAG characterization.

References

An In-depth Technical Guide to the Solubility of 1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility of 1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol, a mixed-acid triglyceride of interest to researchers, scientists, and professionals in drug development. This document details the physicochemical properties influencing its solubility, presents available and estimated quantitative solubility data, outlines a detailed experimental protocol for solubility determination, and illustrates key concepts through diagrams.

Introduction to this compound

This compound is a triglyceride composed of a glycerol (B35011) backbone esterified with two palmitic acid molecules at the sn-1 and sn-2 positions and one linoleic acid molecule at the sn-3 position. As a mixed-acid triglyceride, its physical and chemical properties, including solubility, are determined by the nature of its constituent fatty acids.[1][2][3] The presence of both saturated (palmitic acid) and unsaturated (linoleic acid) fatty acids gives it unique characteristics compared to simple triglycerides.[1][2][3]

Physicochemical Properties Influencing Solubility

The solubility of this compound is governed by several key physicochemical properties:

  • Polarity: As a triglyceride, it is a predominantly nonpolar molecule, leading to poor solubility in polar solvents like water and higher solubility in nonpolar organic solvents.[1][2]

  • Fatty Acid Composition: The long hydrocarbon chains of the palmitic and linoleic acids contribute to its nonpolar nature. The presence of the two double bonds in the linoleic acid chain introduces kinks, which can slightly increase its solubility in some organic solvents compared to fully saturated triglycerides.[2]

  • Molecular Weight: The relatively high molecular weight of this compound (831.3 g/mol ) generally leads to lower solubility compared to smaller molecules.

  • Temperature: The solubility of triglycerides in organic solvents generally increases with temperature.[2]

  • Crystalline Structure: In the solid state, the arrangement of the molecules in the crystal lattice affects the energy required to dissolve the substance. Mixed triglycerides often have less stable crystalline forms and lower melting points than simple triglycerides, which can influence their solubility.[3]

Quantitative Solubility Data

Direct quantitative solubility data for this compound is limited in publicly available literature. However, based on its structural similarity to other mixed-acid triglycerides and general principles of lipid solubility, we can provide some qualitative information and estimated values. The compound is described as being "slightly soluble" in chloroform (B151607) and methanol.

For a more quantitative perspective, the table below includes data for structurally similar triglycerides. These values can be used as an estimation for the solubility of this compound.

SolventEstimated Solubility of this compound (mg/mL)Basis for Estimation (Similar Compound)
Chloroform~101,2-Dipalmitoyl-3-Oleoyl-rac-glycerol (10 mg/mL)[4]
Dimethylformamide (DMF)~101,2-Dipalmitoyl-3-stearoyl-rac-glycerol (10 mg/mL)[5]
Ethanol~12.51-Palmitoyl-2-Oleoyl-3-Linoleoyl-rac-glycerol (12.5 mg/mL)[6]
MethanolSlightly SolubleQualitative data for the target compound
WaterInsolubleGeneral property of triglycerides[1][2]
HexaneSolubleGeneral property of triglycerides in nonpolar solvents
AcetoneSolubleGeneral property of triglycerides in nonpolar solvents

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[7][8] The following is a detailed protocol for determining the solubility of this compound.

4.1. Materials and Equipment

  • This compound (solid)

  • Selected solvents (e.g., chloroform, ethanol, hexane)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Evaporative Light Scattering Detector - ELSD)

  • Volumetric flasks and pipettes

  • Analytical balance

4.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is formed.

    • Add a known volume of the chosen solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker within a temperature-controlled incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. For triglycerides, this may take 24 to 72 hours.[9]

  • Phase Separation:

    • After equilibration, remove the vials and let them stand to allow the undissolved solid to settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any remaining solid particles.

    • Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is expressed in mg/mL or mol/L.

Visualizations

5.1. Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess solute to vial prep2 Add known volume of solvent prep1->prep2 equilib Agitate at constant temperature (24-72h) prep2->equilib sep1 Allow solid to settle equilib->sep1 sep2 Centrifuge sep1->sep2 an1 Withdraw and filter supernatant sep2->an1 an2 Dilute sample an1->an2 an3 Quantify using HPLC an2->an3 an4 Calculate solubility an3->an4

Shake-Flask Method Workflow for Solubility Determination.

5.2. Factors Influencing Solubility

solubility_factors cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions System Conditions Solubility Solubility of this compound Polarity Polarity (Nonpolar) Polarity->Solubility MW Molecular Weight MW->Solubility FattyAcids Fatty Acid Composition (Saturated & Unsaturated) FattyAcids->Solubility Crystal Crystal Lattice Energy Crystal->Solubility SolventPolarity Solvent Polarity SolventPolarity->Solubility HSP Hansen Solubility Parameters HSP->Solubility Temp Temperature Temp->Solubility Pressure Pressure Pressure->Solubility

Key Factors Influencing Triglyceride Solubility.

Predictive Approaches: Hansen Solubility Parameters

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound. While specific quantitative data remains scarce, estimations based on similar compounds and a thorough understanding of the physicochemical principles governing triglyceride solubility offer valuable insights for researchers and drug development professionals. The provided experimental protocol for the shake-flask method offers a robust framework for obtaining precise solubility data. The illustrative diagrams further clarify the experimental workflow and the interplay of factors influencing solubility. Further experimental work is encouraged to establish a definitive solubility profile for this compound in a wider range of solvents and conditions.

References

An In-depth Technical Guide to 1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol: From Discovery to Biological Implications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol is a specific triacylglycerol (TAG) molecule composed of a glycerol (B35011) backbone esterified with two palmitic acid molecules at the sn-1 and sn-2 positions and one linoleic acid molecule at the sn-3 position.[1][2] Its discovery is rooted in the detailed characterization of natural fats and oils, particularly ostrich oil, emu oil, and bovine milk fat, where it is found as a naturally occurring component.[1][2] This asymmetrical structured lipid is of significant interest to researchers in nutrition, lipid metabolism, and drug delivery due to the distinct physiological roles of its constituent fatty acids: palmitic acid, a common saturated fatty acid, and linoleic acid, an essential omega-6 polyunsaturated fatty acid. This guide provides a comprehensive overview of the physicochemical properties, analytical and synthetic methodologies, and the current understanding of the metabolism and potential biological effects of this triglyceride.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a crucial reference for its handling, formulation, and analysis.

PropertyValueReference
Molecular Formula C₅₃H₉₈O₆[3]
Molecular Weight 831.3 g/mol [3]
CAS Number 2535-35-5[3]
Appearance Solid[3]
Purity ≥98%[3]
Solubility Slightly soluble in chloroform (B151607) and methanol[3]
Synonyms 1,2-Palmitin-3-Linolein, TG(16:0/16:0/18:2)[3]

Experimental Protocols

Synthesis: Lipase-Catalyzed Esterification

The synthesis of structured triglycerides such as this compound can be achieved with high selectivity using lipase-catalyzed reactions. This method offers a greener alternative to traditional chemical synthesis, proceeding under mild conditions and with high regioselectivity. A general two-step protocol is outlined below.[3]

Step 1: Synthesis of 1,2-Dipalmitoyl-rac-glycerol (B53016)

  • Reaction Setup: A solution of tripalmitin (B1682551) in an appropriate organic solvent (e.g., hexane) is prepared.

  • Enzymatic Reaction: An sn-1,3-regiospecific lipase (B570770), such as from Rhizomucor miehei, is added to the solution along with a suitable acyl acceptor (e.g., ethanol). The reaction mixture is incubated at a controlled temperature (e.g., 40-50 °C) with gentle agitation.

  • Monitoring: The progress of the alcoholysis reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the formation of 1,2-dipalmitoyl-rac-glycerol.

  • Purification: Upon completion, the enzyme is removed by filtration. The solvent is evaporated, and the desired 1,2-dipalmitoyl-rac-glycerol is purified from the reaction mixture by crystallization or column chromatography.

Step 2: Esterification with Linoleic Acid

  • Reaction Setup: The purified 1,2-dipalmitoyl-rac-glycerol is dissolved in a suitable solvent along with a molar excess of linoleic acid.

  • Enzymatic Esterification: The same sn-1,3-regiospecific lipase is added, and the mixture is incubated under vacuum to remove the water produced during the reaction, thereby driving the equilibrium towards ester formation.

  • Monitoring: The formation of this compound is monitored by TLC or HPLC.

  • Purification: The final product is purified by removing the enzyme via filtration and then using column chromatography to separate the desired triglyceride from unreacted starting materials and byproducts.

Analysis: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

The detailed analysis and quantification of specific triacylglycerol isomers like this compound from complex lipid mixtures is best achieved using HPLC coupled with tandem mass spectrometry.

  • Lipid Extraction: Total lipids are extracted from the sample (e.g., ostrich oil, bovine milk fat, or biological tissue) using a modified Folch or Bligh-Dyer method with a chloroform/methanol mixture.[4]

  • Sample Preparation: The extracted lipids are dried under a stream of nitrogen and reconstituted in a suitable solvent for HPLC analysis, such as isopropanol (B130326) or a methanol/chloroform mixture.[4]

  • HPLC Separation:

    • Column: A reverse-phase C18 or C30 column is typically used for the separation of TAGs.[4][5]

    • Mobile Phase: A gradient elution is employed, commonly with a mixture of acetonitrile/water and isopropanol/acetonitrile, both containing ammonium (B1175870) formate (B1220265) or acetate (B1210297) to enhance ionization.[5][6]

    • Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.[6]

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive ion mode is used to generate protonated or ammoniated adducts of the TAG molecules.[4][7]

    • MS1 Scan: A full scan is performed to identify the molecular ions of the TAGs present in the sample.

    • MS/MS Fragmentation: Product ion scans are performed on the precursor ions of interest. The fragmentation pattern, which involves the neutral loss of fatty acid chains, allows for the identification and confirmation of the fatty acid composition and their positions on the glycerol backbone. For this compound ([M+NH₄]⁺), characteristic fragments corresponding to the loss of palmitic acid and linoleic acid will be observed.

Biological Context and Metabolism

The biological fate of this compound is governed by the general pathways of triglyceride metabolism. Upon ingestion, it is hydrolyzed in the gastrointestinal tract by pancreatic lipase, which preferentially acts at the sn-1 and sn-3 positions. This results in the release of free fatty acids (palmitic and linoleic acid) and 2-palmitoyl-glycerol. These components are then absorbed by enterocytes, where they are re-esterified back into triglycerides and packaged into chylomicrons for transport into the lymphatic system and subsequently the bloodstream.

In circulation, lipoprotein lipase (LPL) hydrolyzes the triglycerides in chylomicrons, releasing fatty acids for uptake by peripheral tissues for energy or storage.[8] The constituent fatty acids of this compound have distinct metabolic roles. Palmitic acid can be used for energy through beta-oxidation or stored in adipose tissue. Linoleic acid, as an essential fatty acid, is a precursor for the synthesis of arachidonic acid and various eicosanoids, which are signaling molecules involved in inflammation and other physiological processes.

Studies have shown that the specific positioning of fatty acids on the glycerol backbone can influence their absorption and metabolic fate.[9] While research on the specific effects of this compound is limited, studies on triglycerides with similar compositions can provide insights. For instance, the balance of saturated and polyunsaturated fatty acids in a triglyceride can influence cellular processes such as membrane fluidity, signaling pathways, and inflammatory responses.[10]

Signaling Pathways

Dietary triglycerides and their constituent fatty acids can act as signaling molecules, influencing various cellular pathways. While no signaling pathway has been specifically elucidated for this compound, a general overview of triglyceride-related signaling is relevant. Fatty acids released from triglycerides can activate nuclear receptors such as peroxisome proliferator-activated receptors (PPARs), which regulate genes involved in lipid metabolism and inflammation. Furthermore, dietary fats can influence signaling in the central nervous system, particularly in regions that control reward and motivation, which may have implications for feeding behavior.[11][12]

Visualizations

G cluster_synthesis Lipase-Catalyzed Synthesis Tripalmitin Tripalmitin DPG 1,2-Dipalmitoyl-rac-glycerol Tripalmitin->DPG Alcoholysis Lipase1 sn-1,3 Lipase (e.g., Rhizomucor miehei) Lipase1->DPG Final_Product This compound Lipase1->Final_Product Ethanol Ethanol Ethanol->DPG DPG->Final_Product Esterification Linoleic_Acid Linoleic Acid Linoleic_Acid->Final_Product G cluster_analysis HPLC-MS/MS Analysis Workflow Sample Sample (e.g., Ostrich Oil) Extraction Lipid Extraction (Folch/Bligh-Dyer) Sample->Extraction HPLC Reverse-Phase HPLC (C18 Column) Extraction->HPLC MS Mass Spectrometry (ESI/APCI) HPLC->MS MSMS Tandem MS (MS/MS) (Fragmentation) MS->MSMS Identification Identification & Quantification MSMS->Identification G cluster_metabolism General Triglyceride Metabolism and Signaling Dietary_TAG Dietary Triglyceride (e.g., this compound) Hydrolysis Pancreatic Lipase (in Gut Lumen) Dietary_TAG->Hydrolysis Absorption Absorption by Enterocytes Hydrolysis->Absorption Reesterification Re-esterification to Triglycerides Absorption->Reesterification Chylomicrons Packaging into Chylomicrons Reesterification->Chylomicrons Circulation Circulation (Lymph & Blood) Chylomicrons->Circulation LPL Lipoprotein Lipase (on Endothelial Cells) Circulation->LPL Tissue_Uptake Uptake by Peripheral Tissues LPL->Tissue_Uptake Energy Energy Production (Beta-oxidation) Tissue_Uptake->Energy Storage Storage as Triglycerides (Adipose Tissue) Tissue_Uptake->Storage Signaling Signaling (e.g., PPAR activation) Tissue_Uptake->Signaling

References

The Metabolic Journey of 1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol (DPLG) is a specific triacylglycerol (TAG) molecule composed of a glycerol (B35011) backbone esterified with two palmitic acid molecules at the sn-1 and sn-2 positions and one linoleic acid molecule at the sn-3 position. While direct research on the specific metabolic functions of DPLG is limited, this guide synthesizes current knowledge on the metabolism of its constituent fatty acids and structurally similar triacylglycerols to provide a comprehensive overview of its likely role in lipid metabolism. This document details the probable metabolic fate of DPLG, its potential interactions with key metabolic enzymes and signaling pathways, and provides detailed experimental protocols for its further investigation.

Introduction to this compound

DPLG is a mixed-acid triacylglycerol found in some natural sources, including ostrich and emu oils, as well as bovine milk fat.[1][2] Its structure, with saturated fatty acids (palmitic acid) at the primary positions and a polyunsaturated fatty acid (linoleic acid) at the secondary position, suggests a unique metabolic profile compared to simple triacylglycerols. The specific positioning of these fatty acids influences its digestion, absorption, and subsequent metabolic processing.

Metabolic Fate of DPLG

The metabolism of DPLG begins in the gastrointestinal tract and proceeds through cellular uptake and intracellular utilization.

Digestion and Absorption

Upon ingestion, DPLG is emulsified by bile salts in the small intestine. Pancreatic lipase (B570770), which exhibits specificity for the sn-1 and sn-3 positions of triacylglycerols, hydrolyzes DPLG. This process releases the palmitic acid from the sn-1 position and the linoleic acid from the sn-3 position as free fatty acids, leaving 2-palmitoyl-glycerol. These products, along with bile salts and other lipids, form mixed micelles, which are absorbed by enterocytes.

Intracellular Metabolism in Enterocytes

Within the enterocytes, the absorbed free fatty acids and 2-palmitoyl-glycerol are re-esterified back into triacylglycerols. The newly synthesized TAGs, including reformed DPLG and other species, are then packaged into chylomicrons, which are secreted into the lymphatic system and eventually enter the bloodstream.

Cellular Uptake and Intracellular Fate

Chylomicrons circulating in the blood are targeted by lipoprotein lipase (LPL) present on the surface of endothelial cells in peripheral tissues, primarily adipose tissue and muscle. LPL hydrolyzes the triacylglycerols within the chylomicrons, releasing free fatty acids and glycerol. The released palmitic and linoleic acids can then be taken up by adjacent cells.

The intracellular fate of these fatty acids depends on the metabolic state of the cell:

  • Storage: In adipocytes, the fatty acids are re-esterified into triacylglycerols and stored in lipid droplets.

  • Energy Production: In tissues like muscle and liver, fatty acids can be transported into the mitochondria for β-oxidation to generate ATP.

  • Synthesis of Other Lipids: Fatty acids can be incorporated into other lipid species, such as phospholipids (B1166683) for membrane synthesis or other signaling molecules.

Potential Effects on Key Metabolic Enzymes and Signaling Pathways

The constituent fatty acids of DPLG, palmitic acid and linoleic acid, are known to modulate the activity of various enzymes and signaling pathways involved in lipid metabolism. While direct evidence for DPLG is lacking, inferences can be drawn from studies on these individual fatty acids and structurally similar TAGs.

Lipases
  • Lipoprotein Lipase (LPL): The structure of the TAG can influence its hydrolysis by LPL. While specific data for DPLG is unavailable, the presence of a polyunsaturated fatty acid might affect the rate of lipolysis compared to fully saturated TAGs.

  • Adipose Triglyceride Lipase (ATGL) and Hormone-Sensitive Lipase (HSL): These intracellular lipases are responsible for the mobilization of stored triacylglycerols in adipocytes. The specific structure of DPLG within a lipid droplet could influence its accessibility and hydrolysis by these enzymes.

Signaling Pathways
  • Peroxisome Proliferator-Activated Receptors (PPARs): Fatty acids are natural ligands for PPARs, a family of nuclear receptors that regulate the expression of genes involved in lipid and glucose metabolism. Linoleic acid and its derivatives are known to activate PPARα and PPARγ. Therefore, the liberation of linoleic acid from DPLG could potentially lead to the activation of these pathways, promoting fatty acid oxidation and adipogenesis.

  • Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): SREBP-1c is a key transcription factor that controls the expression of lipogenic genes. Polyunsaturated fatty acids, like linoleic acid, are known to suppress the activation of SREBP-1c, thereby reducing the synthesis of new fatty acids and triacylglycerols. Thus, DPLG, upon hydrolysis, could contribute to the feedback inhibition of lipogenesis.

  • AMP-activated Protein Kinase (AMPK): AMPK is a central regulator of cellular energy homeostasis. Some evidence suggests that certain fatty acids can influence AMPK activity. Further research is needed to determine if DPLG or its metabolites have any effect on this pathway.

Quantitative Data Summary

Direct quantitative data on the metabolic effects of this compound is scarce. The following table summarizes findings from a study on a structurally related triacylglycerol, 1,3-dipalmitoyl-2-linoleoyl-glycerol, which can provide some insight into the potential metabolic fate of DPLG's constituent fatty acids.

ParameterFindingReference
Fatty Acid Absorption The positional distribution of palmitic and linoleic acid on the glycerol backbone did not significantly affect the total absorption of these fatty acids.[3]
Metabolic Fate of sn-2 Fatty Acid A fatty acid at the sn-2 position is largely conserved as a 2-monoacylglycerol during digestion and is preferentially re-esterified into triacylglycerols in the enterocyte.[3]
Incorporation into Phospholipids Palmitic acid from the sn-2 position was more readily incorporated into plasma phospholipids compared to palmitic acid from the sn-1 or sn-3 positions.[3]

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted to investigate the function of DPLG in lipid metabolism.

In Vitro Lipolysis Assay

This protocol is designed to assess the hydrolysis of DPLG by lipases such as lipoprotein lipase.

Materials:

  • This compound (DPLG)

  • Purified lipoprotein lipase (LPL)

  • Bovine serum albumin (BSA), fatty acid-free

  • Triton X-100

  • Tris-HCl buffer (pH 8.5)

  • Heptane (B126788):isopropanol (B130326):H2SO4 (10:40:1, v/v/v)

  • Heptane

  • Silica (B1680970) gel G plates for thin-layer chromatography (TLC)

  • Radiolabeled DPLG (e.g., [14C]-linoleic acid at the sn-3 position) for quantification

Procedure:

  • Substrate Preparation: Prepare a stock solution of DPLG in chloroform. For radiolabeled assays, mix unlabeled DPLG with a known amount of radiolabeled DPLG. Evaporate the solvent under a stream of nitrogen.

  • Emulsification: Add Tris-HCl buffer containing BSA and Triton X-100 to the dried lipid film. Sonicate the mixture on ice to create a stable emulsion.

  • Lipolysis Reaction: Pre-warm the substrate emulsion to 37°C. Initiate the reaction by adding the purified LPL enzyme. Incubate the reaction mixture at 37°C with gentle shaking.

  • Termination and Extraction: Stop the reaction at various time points by adding the heptane:isopropanol:H2SO4 mixture. Add heptane and water to separate the phases. Vortex and centrifuge to pellet any precipitated protein.

  • Analysis: Collect the upper organic phase. Spot the extracted lipids onto a silica gel G TLC plate and develop the plate using a suitable solvent system (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v) to separate triacylglycerols, diacylglycerols, monoacylglycerols, and free fatty acids.

  • Quantification: Visualize the lipid spots by staining with iodine vapor. Scrape the corresponding spots from the plate and quantify the amount of lipid in each fraction. For radiolabeled assays, use liquid scintillation counting.

Cellular Uptake and Metabolism in Adipocytes

This protocol details how to study the uptake of DPLG-derived fatty acids and their incorporation into cellular lipids in an adipocyte cell line (e.g., 3T3-L1).

Materials:

  • Differentiated 3T3-L1 adipocytes

  • DMEM with high glucose

  • Fetal bovine serum (FBS)

  • DPLG

  • Fatty acid-free BSA

  • [3H]-labeled DPLG or [14C]-labeled fatty acids (palmitic or linoleic acid)

  • Oil Red O staining solution

  • Lipid extraction solvents (e.g., hexane:isopropanol, 3:2, v/v)

Procedure:

  • Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes and induce differentiation into mature adipocytes using a standard differentiation cocktail (e.g., insulin, dexamethasone, and IBMX).

  • Preparation of Fatty Acid-BSA Complex: Prepare a stock solution of DPLG in ethanol. Add this solution to a sterile solution of fatty acid-free BSA in DMEM to form a complex.

  • Cell Treatment: Wash the differentiated adipocytes with PBS. Incubate the cells with the DPLG-BSA complex in serum-free DMEM for various time points.

  • Quantification of Lipid Accumulation (Oil Red O Staining):

    • Wash the cells with PBS and fix with 10% formalin.

    • Wash with water and then with 60% isopropanol.

    • Stain with Oil Red O solution for 10 minutes.

    • Wash with water and visualize the lipid droplets under a microscope.

    • To quantify, elute the stain with isopropanol and measure the absorbance at 500 nm.

  • Analysis of Cellular Lipid Content (Using Radiolabeled Tracers):

    • After incubation with radiolabeled DPLG or fatty acids, wash the cells extensively with cold PBS containing BSA to remove unbound label.

    • Lyse the cells and extract the total lipids using a suitable solvent system.

    • Separate the lipid classes (triacylglycerols, phospholipids, etc.) using TLC as described in Protocol 5.1.

    • Quantify the radioactivity in each lipid fraction using liquid scintillation counting to determine the incorporation of the labeled fatty acids.

Visualizations

Signaling Pathways

DPLG_Metabolic_Influence cluster_DPLG This compound (DPLG) cluster_hydrolysis Hydrolysis cluster_products Hydrolysis Products cluster_pathways Downstream Signaling cluster_outcomes Metabolic Outcomes DPLG DPLG Lipases Lipoprotein Lipase (LPL) Adipose Triglyceride Lipase (ATGL) Hormone-Sensitive Lipase (HSL) DPLG->Lipases substrate Palmitic_Acid Palmitic Acid (Saturated) Lipases->Palmitic_Acid Linoleic_Acid Linoleic Acid (Polyunsaturated) Lipases->Linoleic_Acid PPARs PPARα / PPARγ (Activation) Linoleic_Acid->PPARs ligand SREBP1c SREBP-1c (Inhibition) Linoleic_Acid->SREBP1c inhibitor Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation PPARs->Fatty_Acid_Oxidation Adipogenesis ↑ Adipogenesis PPARs->Adipogenesis Lipogenesis ↓ Lipogenesis SREBP1c->Lipogenesis

Caption: Inferred signaling pathways influenced by the hydrolysis products of DPLG.

Experimental Workflow

DPLG_Experimental_Workflow cluster_preparation Preparation cluster_invitro In Vitro Analysis cluster_incellulo In Cellulo Analysis cluster_data Data Interpretation Start Synthesize/Purify This compound (DPLG) Lipolysis_Assay In Vitro Lipolysis Assay (e.g., with LPL) Start->Lipolysis_Assay Cell_Culture Treat Adipocytes/Hepatocytes with DPLG Start->Cell_Culture Analyze_Lipolysis Analyze Products (TLC, GC-MS) Lipolysis_Assay->Analyze_Lipolysis Data_Analysis Quantitative Analysis and Pathway Modeling Analyze_Lipolysis->Data_Analysis Lipid_Accumulation Assess Lipid Accumulation (Oil Red O) Cell_Culture->Lipid_Accumulation Metabolic_Fate Trace Metabolic Fate (Radiolabeling & TLC) Cell_Culture->Metabolic_Fate Gene_Expression Analyze Gene Expression (qPCR for PPAR, SREBP-1c targets) Cell_Culture->Gene_Expression Lipid_Accumulation->Data_Analysis Metabolic_Fate->Data_Analysis Gene_Expression->Data_Analysis

Caption: A logical workflow for the experimental investigation of DPLG's metabolic functions.

Conclusion and Future Directions

While direct experimental evidence on the specific functions of this compound in lipid metabolism is currently limited, this guide provides a robust framework for its investigation based on the known metabolism of its constituent fatty acids and structurally similar triacylglycerols. The unique asymmetrical structure of DPLG warrants further investigation to elucidate its precise role in metabolic health and disease. Future research should focus on direct in vitro and in vivo studies using purified DPLG to validate the inferred functions and to uncover novel metabolic effects. Such studies will be crucial for understanding the nutritional implications of fats containing this and similar structured triacylglycerols and for the potential development of novel therapeutic strategies targeting lipid metabolism.

References

An In-depth Technical Guide to 1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol is a mixed-acid triacylglycerol (TAG) containing two palmitic acid moieties at the sn-1 and sn-2 positions and a linoleic acid moiety at the sn-3 position of the glycerol (B35011) backbone. As a specific structured lipid, it is a subject of interest in lipidomics, nutritional science, and pharmacology. Its defined structure allows for the investigation of the metabolic fate and biological effects of specific fatty acid combinations. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its physicochemical properties, synthesis, analytical characterization, and known biological context.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and interpretation of its biological roles. A summary of these properties is presented in Table 1.

PropertyValueReference
Chemical Formula C₅₃H₉₈O₆[1][2]
Molecular Weight 831.3 g/mol [1][2]
CAS Number 2535-35-5[1][2]
Appearance Solid[1]
Solubility Slightly soluble in chloroform (B151607) and methanol.[1][2]
Purity Commercially available with ≥98% purity.[1]
Storage -20°C for long-term stability (≥ 4 years).[1]

Synthesis

The synthesis of structured triacylglycerols like this compound can be achieved through chemical or enzymatic methods. Enzymatic synthesis is often preferred due to its high specificity, milder reaction conditions, and production of fewer byproducts. A general chemoenzymatic approach is outlined below.

General Chemoenzymatic Synthesis Workflow

cluster_synthesis Chemoenzymatic Synthesis of this compound Glycerol Glycerol DPG 1,2-Dipalmitoyl-rac-glycerol (B53016) Glycerol->DPG sn-1,3 specific lipase (B570770) (e.g., from Rhizomucor miehei) Esterification PalmiticAcid Palmitic Acid PalmiticAcid->DPG LinoleicAcid Linoleic Acid TAG This compound LinoleicAcid->TAG DPG->TAG sn-2 specific lipase or chemical acylation Esterification

Caption: Chemoenzymatic synthesis of this compound.

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol describes a lipase-catalyzed synthesis of the target triacylglycerol.

Materials:

  • 1,2-Dipalmitoyl-rac-glycerol

  • Linoleic acid

  • Immobilized sn-2 specific lipase (e.g., from Candida antarctica)

  • Organic solvent (e.g., hexane)

  • Molecular sieves

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve 1,2-dipalmitoyl-rac-glycerol and a molar excess of linoleic acid in hexane (B92381) in a round-bottom flask.

  • Add activated molecular sieves to remove any water.

  • Add the immobilized lipase to the reaction mixture.

  • Stir the mixture at a controlled temperature (e.g., 40-50°C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter off the immobilized lipase and molecular sieves.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting this compound using silica gel column chromatography.

Analytical Characterization by HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for the separation and identification of triacylglycerols.

Sample Preparation:

  • Accurately weigh a small amount of the synthesized product.

  • Dissolve the sample in a suitable solvent mixture (e.g., chloroform:methanol, 2:1 v/v).

  • Filter the solution through a 0.2 µm PTFE syringe filter into an HPLC vial.

HPLC-MS Parameters (General):

  • Column: C18 reversed-phase column

  • Mobile Phase: A gradient of solvents such as acetonitrile (B52724) and isopropanol.

  • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive mode.

  • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass data.

  • Data Analysis: Identify the target molecule by its accurate mass and fragmentation pattern in MS/MS mode.

HPLC-MS Analysis Workflow

cluster_hplc_ms HPLC-MS Analysis Workflow Sample Sample Preparation (Dissolution & Filtration) HPLC HPLC Separation (C18 Column) Sample->HPLC Ionization Ionization (ESI/APCI) HPLC->Ionization MS Mass Spectrometry (Q-TOF/Orbitrap) Ionization->MS Data Data Analysis (Accurate Mass & MS/MS) MS->Data

Caption: Workflow for the analysis of triacylglycerols by HPLC-MS.

Biological Activities and Signaling Pathways

While direct studies on the specific biological activities of this compound are limited, its metabolic fate is intertwined with key cellular signaling pathways. Triacylglycerols are hydrolyzed by lipases to release fatty acids and diacylglycerols (DAGs). 1,2-diacylglycerols are potent second messengers that can activate various isoforms of Protein Kinase C (PKC).

Furthermore, intermediates in the triacylglycerol synthesis pathway, such as phosphatidic acid and diacylglycerol, have been shown to influence the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.[3][4]

A closely related synthetic monoacetyldiglyceride, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), has been shown to possess immunomodulatory effects.[5][6] Studies on PLAG have demonstrated its ability to reduce inflammation by modulating cytokine secretion and inhibiting neutrophil migration, with evidence suggesting the involvement of the PKC and STAT6 signaling pathways.[5] While these findings for PLAG are promising, it is important to note that they cannot be directly extrapolated to this compound without further investigation.

Generalized Triacylglycerol-Mediated Signaling

cluster_signaling Generalized Triacylglycerol-Mediated Signaling Pathways TAG This compound (Triacylglycerol) Lipase Lipase Hydrolysis TAG->Lipase DAG 1,2-Dipalmitoyl-rac-glycerol (Diacylglycerol) Lipase->DAG PKC Protein Kinase C (PKC) Activation DAG->PKC CellularResponsePKC Cellular Responses (Proliferation, Differentiation, etc.) PKC->CellularResponsePKC PA Phosphatidic Acid (Synthesis Intermediate) mTOR mTOR Signaling Pathway PA->mTOR CellularResponsemTOR Cellular Responses (Growth, Metabolism, etc.) mTOR->CellularResponsemTOR

Caption: Generalized signaling pathways influenced by triacylglycerol metabolism.

Conclusion

This compound serves as a valuable model compound for studying the metabolism and potential biological effects of specific structured triacylglycerols. While direct evidence of its unique bioactivities is still emerging, its metabolic products are known to be involved in fundamental cellular signaling processes. The provided protocols for its synthesis and analysis offer a foundation for further research into its roles in health and disease. Future studies are warranted to elucidate the specific interactions of this and other defined triacylglycerols with cellular signaling cascades, which could open new avenues for therapeutic interventions and nutritional science.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol in Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol (PPL), a specific triacylglycerol (TAG) containing two palmitic acid (16:0) moieties and one linoleic acid (18:2) moiety, is a molecule of interest in various fields of research, including lipid metabolism, nutrition, and as a potential biomarker. Accurate quantification of PPL in diverse biological and food matrices is crucial for understanding its physiological roles and for quality control purposes. These application notes provide a detailed protocol for the robust and sensitive quantification of PPL using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a powerful analytical technique for the analysis of complex lipid mixtures.

Experimental Workflow Overview

The general workflow for the quantification of PPL in biological samples involves several key steps, from sample preparation to data analysis.

PPL Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Quantification Sample Biological Sample (e.g., Plasma, Tissue) Homogenization Homogenization (for tissues) Sample->Homogenization If solid InternalStandard Addition of Internal Standard Sample->InternalStandard If liquid Homogenization->InternalStandard Extraction Lipid Extraction (e.g., Folch Method) LC_Separation LC Separation Extraction->LC_Separation InternalStandard->Extraction MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration Calibration Curve Construction Peak_Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Data_Reporting Data Reporting Quantification->Data_Reporting

Caption: General workflow for the quantification of PPL.

I. Data Presentation

While specific quantitative data for this compound (PPL) is not extensively available in publicly accessible literature, the following table provides a representative example of how such data would be presented. The values are hypothetical and serve as a template for reporting results from a validated LC-MS/MS method.

Table 1: Representative Quantitative Data for PPL in Human Plasma

Sample IDPPL Concentration (µg/mL)Standard Deviation (SD)Coefficient of Variation (%CV)
Control Group (n=10)5.81.220.7
Treatment Group A (n=10)8.21.518.3
Treatment Group B (n=10)3.50.822.9
Quality Control Low (QC Low)2.10.314.3
Quality Control Mid (QC Mid)7.60.911.8
Quality Control High (QC High)15.11.811.9

II. Experimental Protocols

This section details the methodologies for the key experiments involved in the quantification of PPL.

A. Sample Preparation: Lipid Extraction from Plasma

A modified Folch extraction method is commonly employed for the extraction of total lipids from plasma samples.

Materials:

  • Human plasma (collected in EDTA tubes)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution

  • Internal Standard (IS): e.g., Glyceryl trinonadecanoylglycerol (19:0/19:0/19:0) solution in chloroform.

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Protocol:

  • Thaw frozen plasma samples on ice.

  • In a glass centrifuge tube, add 100 µL of plasma.

  • Add a known amount of the internal standard solution. The amount should be chosen to be within the linear range of the assay.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the plasma sample.

  • Vortex the mixture vigorously for 1 minute.

  • Add 0.5 mL of 0.9% NaCl solution.

  • Vortex again for 30 seconds.

  • Centrifuge the sample at 2000 x g for 10 minutes at 4°C to facilitate phase separation.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette, avoiding the protein interface.

  • Transfer the organic phase to a new glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in an appropriate volume of the LC-MS/MS mobile phase (e.g., 100 µL of isopropanol:acetonitrile:water, 2:1:1, v/v/v) for analysis.

B. LC-MS/MS Quantification of PPL

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters (Representative):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)

  • Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid

  • Gradient:

    • 0-2 min: 30% B

    • 2-12 min: Linear gradient from 30% to 100% B

    • 12-15 min: Hold at 100% B

    • 15.1-18 min: Re-equilibrate at 30% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 55°C

  • Injection Volume: 5 µL

MS/MS Parameters (Representative):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions: For the quantification of triacylglycerols, the ammonium adduct [M+NH4]+ is typically monitored as the precursor ion. The product ions are generated by the neutral loss of one of the fatty acid chains. For PPL (TG 16:0/16:0/18:2), the following transitions can be monitored:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) - Representative
PPL (NL of Palmitic Acid)848.8592.535
PPL (NL of Linoleic Acid)848.8568.535
Internal Standard (e.g., TG 19:0/19:0/19:0)932.9632.640

Note: Collision energies should be optimized for the specific instrument used.

Data Analysis and Quantification:

  • Calibration Curve: Prepare a series of calibration standards of PPL of known concentrations in the reconstitution solvent, each containing the same amount of internal standard. Analyze these standards using the LC-MS/MS method. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. A linear regression with a weighting factor of 1/x is typically used.

  • Quality Controls (QCs): Prepare QC samples at low, medium, and high concentrations within the calibration range to assess the accuracy and precision of the method.

  • Quantification: Integrate the peak areas for PPL and the internal standard in the unknown samples. Calculate the concentration of PPL in the samples using the calibration curve.

III. Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in the MRM-based detection of PPL.

PPL_MRM_Detection cluster_fragmentation Collision-Induced Dissociation (CID) cluster_product_ions Product Ions PPL This compound (PPL) MW = 831.3 g/mol Ammonium_Adduct [PPL + NH4]+ Precursor Ion m/z = 848.8 PPL->Ammonium_Adduct Ionization (ESI+) NL_Palmitic Neutral Loss of Palmitic Acid (C16H32O2) Ammonium_Adduct->NL_Palmitic NL_Linoleic Neutral Loss of Linoleic Acid (C18H32O2) Ammonium_Adduct->NL_Linoleic Product_Ion_1 [M+NH4 - C16H32O2]+ m/z = 592.5 NL_Palmitic->Product_Ion_1 Product_Ion_2 [M+NH4 - C18H32O2]+ m/z = 568.5 NL_Linoleic->Product_Ion_2

Caption: MRM detection scheme for PPL.

Application Notes and Protocols for the Mass Spectrometry Analysis of 1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol, a specific triacylglycerol (TAG) with the notation TG(16:0/16:0/18:2), is a molecule of interest in various fields, including lipidomics, food science, and pharmacology. Its structure consists of a glycerol (B35011) backbone esterified with two palmitic acid (16:0) molecules at the sn-1 and sn-2 positions, and one linoleic acid (18:2) molecule at the sn-3 position. Accurate and sensitive analysis of such specific TAG isomers is crucial for understanding their biological roles and for quality control in various products. This document provides detailed application notes and protocols for the analysis of TG(16:0/16:0/18:2) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of Analysis

The analysis of triacylglycerols by LC-MS/MS typically involves reversed-phase liquid chromatography for separation, followed by electrospray ionization (ESI) and tandem mass spectrometry for detection and structural elucidation. In positive ion mode, TAGs readily form ammonium (B1175870) adducts ([M+NH₄]⁺). Subsequent collision-induced dissociation (CID) of these precursor ions results in the neutral loss of the constituent fatty acids, producing characteristic product ions that can be used for identification and quantification. The fragmentation pattern provides information about the fatty acid composition of the triacylglycerol.[1][2][3][4]

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to ensure accurate and reproducible results.

Materials:

  • This compound standard (Larodan or equivalent)[5]

  • Chloroform

  • Methanol

  • Isopropanol

  • Acetonitrile

  • Ammonium acetate

  • Internal Standard (e.g., Glyceryl trilinolenate or a deuterated TG standard)[6]

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in chloroform.

  • Working Solution Preparation: Prepare a working solution by diluting the stock solution to a final concentration of 10 µg/mL in an appropriate solvent mixture for injection, such as methanol/isopropanol (1:1, v/v) containing 10 mM ammonium acetate. This is to facilitate the formation of [M+NH₄]⁺ adducts.[4]

  • Internal Standard Spiking: For quantitative analysis, add a suitable internal standard to the working solution at a known concentration.

  • Sample Extraction (for biological matrices): For the analysis of TG(16:0/16:0/18:2) in biological samples, a lipid extraction method such as the Folch or Bligh-Dyer method should be employed. The extracted lipid fraction should then be reconstituted in the working solution solvent.

Liquid Chromatography (LC) Conditions

Reversed-phase chromatography is commonly used for the separation of triacylglycerols.

ParameterRecommended Condition
LC System A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Column A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
Mobile Phase A Acetonitrile/Water (60:40, v/v) with 10 mM ammonium acetate.
Mobile Phase B Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium acetate.
Gradient 0-2 min: 30% B; 2-15 min: linear gradient to 100% B; 15-20 min: hold at 100% B; 20.1-25 min: re-equilibrate at 30% B.
Flow Rate 0.3 mL/min.
Column Temperature 40 °C.
Injection Volume 5 µL.
Mass Spectrometry (MS) Conditions

A triple quadrupole mass spectrometer is ideal for targeted quantitative analysis using Multiple Reaction Monitoring (MRM).

ParameterRecommended Condition
Mass Spectrometer Triple Quadrupole Mass Spectrometer.
Ionization Mode Positive Electrospray Ionization (ESI+).
Ion Source Temp. 350 °C.
Capillary Voltage 3.5 kV.
Nebulizer Gas Nitrogen, 3 L/min.
Drying Gas Nitrogen, 10 L/min.
Scan Mode Multiple Reaction Monitoring (MRM).
Collision Gas Argon.

Data Presentation

Quantitative Data: MRM Transitions for TG(16:0/16:0/18:2)

For targeted analysis, the following MRM transitions can be used. The precursor ion is the ammonium adduct of this compound ([M+NH₄]⁺). The product ions result from the neutral loss of one of the fatty acid chains. The molecular formula of TG(16:0/16:0/18:2) is C₅₃H₉₈O₆, with a monoisotopic mass of 830.7367 g/mol . The mass of the ammonium adduct [C₅₃H₉₈O₆ + NH₄]⁺ is approximately 848.77 m/z.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Neutral Loss (Fatty Acid)Collision Energy (eV)
This compound848.8592.5Palmitic Acid (16:0)25-35
This compound848.8568.5Linoleic Acid (18:2)25-35

Note: Collision energies should be optimized for the specific instrument being used.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Standard TG(16:0/16:0/18:2) Standard Dilution Dilution & Internal Standard Spiking Standard->Dilution Extraction Lipid Extraction (from matrix) Extraction->Dilution LC Reversed-Phase LC Separation Dilution->LC MS ESI-MS/MS Detection (Positive Ion Mode) LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for TG analysis.

Fragmentation Pathway

The diagram below illustrates the characteristic fragmentation of the [M+NH₄]⁺ ion of this compound, leading to the formation of diacylglycerol-like fragment ions through the neutral loss of its fatty acid constituents.

G cluster_fragments Collision-Induced Dissociation (CID) Precursor [M+NH₄]⁺ TG(16:0/16:0/18:2) m/z 848.8 Product1 [M+NH₄ - C₁₆H₃₂O₂]⁺ Diacylglycerol-like ion m/z 592.5 Precursor->Product1 - Palmitic Acid (16:0) Product2 [M+NH₄ - C₁₈H₃₂O₂]⁺ Diacylglycerol-like ion m/z 568.5 Precursor->Product2 - Linoleic Acid (18:2)

Caption: Fragmentation of TG(16:0/16:0/18:2).

References

Application Note: High-Performance Liquid Chromatography Method for the Separation of 1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the separation and analysis of 1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol (PLG), a triglyceride of significant interest in pharmaceutical and lipidomic research. The described protocol utilizes a C18 stationary phase with a gradient elution of acetonitrile (B52724) and dichloromethane (B109758), coupled with Evaporative Light Scattering Detection (ELSD) for sensitive and universal detection of this non-chromophoric analyte. This method is suitable for the qualitative and quantitative analysis of PLG in various sample matrices.

Introduction

This compound (PLG) is a triacylglycerol containing two saturated palmitic acid moieties at the sn-1 and sn-2 positions and one unsaturated linoleic acid moiety at the sn-3 position.[1] Its specific structure influences its physicochemical properties and biological activity, making its accurate analysis critical in drug formulation, lipid metabolism studies, and food science. RP-HPLC is a powerful technique for the analysis of triglycerides, separating them based on their partition numbers, which are related to the total carbon number and the degree of unsaturation of the fatty acid chains.[2][3] This application note provides a detailed protocol for the successful separation of PLG from other structurally similar triglycerides.

Experimental Protocols

Sample Preparation

A stock solution of this compound is prepared by dissolving the standard in chloroform (B151607) or dichloromethane to a concentration of 1 mg/mL. Working solutions are then prepared by diluting the stock solution with the initial mobile phase composition. For complex matrices, a lipid extraction protocol may be necessary prior to HPLC analysis.

HPLC Instrumentation and Conditions

The analysis is performed on a standard HPLC system equipped with a quaternary pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD).

Table 1: HPLC Instrumentation and Operating Conditions

ParameterCondition
HPLC System Standard Quaternary HPLC System
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A Acetonitrile
Mobile Phase B Dichloromethane
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detector Evaporative Light Scattering Detector (ELSD)
ELSD Nebulizer Temp. 40 °C
ELSD Evaporator Temp. 40 °C
ELSD Gas Flow 1.6 SLM (Standard Liters per Minute)
Gradient Elution Program

A gradient elution is employed to ensure adequate separation of the triglycerides.

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase A (Acetonitrile)% Mobile Phase B (Dichloromethane)
0.07030
20.05050
22.03070
25.03070
25.17030
30.07030

Data Presentation

The retention of triglycerides in RP-HPLC is influenced by their equivalent carbon number (ECN), where each double bond reduces the ECN by approximately 2. The expected elution order of PLG relative to other common triglycerides is presented in Table 3.

Table 3: Expected Elution Order and Estimated Retention Times of Selected Triglycerides

Triglyceride (Abbreviation)Structure (sn1, sn2, sn3)ECNEstimated Retention Time (min)
Trilinolein (LLL)18:2, 18:2, 18:242~12.5
This compound (PPL)16:0, 16:0, 18:248~18.2
Triolein (OOO)18:1, 18:1, 18:151~21.0
Tripalmitin (PPP)16:0, 16:0, 16:048~18.5
Tristearin (SSS)18:0, 18:0, 18:054~23.8

Note: Estimated retention times are for illustrative purposes and may vary depending on the specific HPLC system, column, and exact mobile phase preparation.

Visualization of the Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Weigh PLG Standard dissolve Dissolve in Dichloromethane (1 mg/mL) start->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject 20 µL onto C18 Column dilute->inject separate Gradient Elution (Acetonitrile/Dichloromethane) inject->separate detect ELSD Detection separate->detect acquire Acquire Chromatogram detect->acquire integrate Integrate Peak Area acquire->integrate quantify Quantify PLG integrate->quantify

Caption: Experimental workflow for the HPLC analysis of PLG.

Discussion

The presented RP-HPLC method provides a reliable approach for the separation of this compound. The use of a C18 column allows for the separation of triglycerides based on their hydrophobicity, which is influenced by both the chain length and the degree of unsaturation of the constituent fatty acids.[4] The gradient elution from a higher polarity mobile phase (acetonitrile-rich) to a lower polarity mobile phase (dichloromethane-rich) is crucial for resolving complex mixtures of triglycerides with varying polarities.[5]

Evaporative Light Scattering Detection is the recommended detection method due to its ability to detect non-volatile analytes irrespective of their optical properties.[6][7] This makes it particularly suitable for triglycerides which lack a strong chromophore for UV detection. The ELSD settings, including nebulizer and evaporator temperatures and gas flow rate, should be optimized for the specific mobile phase and flow rate to achieve maximum sensitivity.[4]

For method validation, it is recommended to assess parameters such as linearity, accuracy, precision (repeatability and intermediate precision), and limits of detection (LOD) and quantification (LOQ). The enantiomeric separation of rac-PPL, if required, would necessitate a specialized chiral stationary phase, such as a polysaccharide-based column.[8]

Conclusion

This application note provides a comprehensive and detailed protocol for the separation of this compound using RP-HPLC with ELSD. The method is robust and can be adapted for the analysis of PLG in various sample types, making it a valuable tool for researchers, scientists, and drug development professionals in the field of lipid analysis.

References

protocol for extracting 1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Extraction and Purification of 1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol for Research and Drug Development

Introduction

This compound is a specific triacylglycerol (TAG) composed of two palmitic acid moieties at the sn-1 and sn-2 positions and a linoleic acid moiety at the sn-3 position of the glycerol (B35011) backbone. This particular TAG is found in natural sources such as ostrich and emu oils, as well as bovine milk fat.[1] The precise isolation of such molecules is crucial for various research applications, including lipidomics, nutritional science, and the development of lipid-based drug delivery systems. This document provides a detailed protocol for the extraction, purification, and analysis of this compound from a natural source, exemplified by ostrich oil, which is known to contain significant amounts of palmitic and linoleic acids.[2][3][4][5]

Principle

The protocol is a multi-step process that begins with the extraction of total lipids from the source material. This is followed by the isolation of the triacylglycerol fraction from other lipid classes. Finally, high-performance liquid chromatography (HPLC) is employed to separate the individual TAG molecular species, allowing for the isolation of the target molecule, this compound.

Materials and Reagents

Item Specification Supplier
Ostrich adipose tissueFresh or frozenCommercial supplier
Petroleum EtherACS GradeStandard chemical supplier
Diethyl EtherACS GradeStandard chemical supplier
Chloroform (B151607)HPLC GradeStandard chemical supplier
MethanolHPLC GradeStandard chemical supplier
AcetonitrileHPLC GradeStandard chemical supplier
IsopropanolHPLC GradeStandard chemical supplier
Hexane (B92381)HPLC GradeStandard chemical supplier
Solid Phase Extraction (SPE) CartridgesSilica (B1680970) gel, 1gStandard laboratory supplier
This compound standard>98% purityChemical supplier
Nitrogen GasHigh purityGas supplier

Experimental Protocols

Part 1: Extraction of Total Lipids from Ostrich Adipose Tissue

This protocol describes a solvent extraction method for obtaining the total lipid content from ostrich fat.

  • Sample Preparation: Obtain fresh or frozen ostrich adipose tissue. If frozen, allow it to thaw at 4°C. Cut the tissue into small pieces (approximately 1 cm³) to increase the surface area for extraction.

  • Homogenization: Weigh approximately 50 g of the minced adipose tissue and place it in a blender with 150 mL of a 2:1 (v/v) mixture of chloroform:methanol. Homogenize for 2-3 minutes to create a uniform slurry.

  • Lipid Extraction: Transfer the slurry to a separation funnel. Add another 150 mL of the chloroform:methanol mixture and shake vigorously for 5 minutes. Allow the mixture to stand for 15-20 minutes to facilitate phase separation.

  • Phase Separation: Add 75 mL of distilled water to the funnel, invert gently multiple times, and then allow the phases to separate completely. The lower phase will be the chloroform layer containing the lipids.

  • Collection of Lipid Extract: Carefully drain the lower chloroform layer into a clean, pre-weighed round-bottom flask.

  • Solvent Evaporation: Remove the chloroform using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C.

  • Drying and Weighing: Dry the resulting crude ostrich oil under a stream of high-purity nitrogen gas to remove any residual solvent. Weigh the flask to determine the total lipid yield. Store the extracted oil at -20°C under a nitrogen atmosphere to prevent oxidation.

Part 2: Isolation of the Triacylglycerol (TAG) Fraction

This step utilizes solid-phase extraction (SPE) to separate the TAGs from other lipid classes like free fatty acids and phospholipids.

  • SPE Cartridge Conditioning: Place a 1g silica gel SPE cartridge in a vacuum elution apparatus. Wash the cartridge with 6 mL of hexane under a light vacuum.

  • Sample Loading: Dissolve approximately 100 mg of the extracted ostrich oil in 0.5 mL of hexane. Load this solution onto the conditioned SPE cartridge.

  • Elution of Non-polar Lipids: Elute the non-polar components, including hydrocarbons, with 10 mL of hexane. Discard this fraction.

  • Elution of Triacylglycerols: Elute the triacylglycerol fraction with 15 mL of a hexane:diethyl ether (87:13 v/v) mixture.[6] Collect this eluate in a clean, pre-weighed collection tube.

  • Solvent Removal: Evaporate the solvent from the collected TAG fraction under a stream of nitrogen gas.

  • Yield Determination: Weigh the tube to determine the yield of the purified TAG fraction. The sample is now ready for HPLC analysis.

Part 3: Separation and Isolation by High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the method of choice for separating individual TAG molecular species based on their chain length and degree of unsaturation.[7]

  • HPLC System Preparation:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: Acetonitrile.

    • Mobile Phase B: Isopropanol.

    • Detector: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).

    • Flow Rate: 1.0 mL/min.

  • Sample Preparation for HPLC: Dissolve 10 mg of the purified TAG fraction in 1 mL of chloroform. Filter the solution through a 0.2 µm PTFE syringe filter into an autosampler vial.

  • Chromatographic Conditions:

    • Set up a gradient elution program. A typical gradient could be:

      • 0-5 min: 30% B

      • 5-25 min: Linear gradient from 30% to 70% B

      • 25-30 min: Hold at 70% B

      • 30-35 min: Return to 30% B

      • 35-45 min: Column re-equilibration at 30% B

  • Injection and Fraction Collection: Inject 10-20 µL of the sample. Monitor the chromatogram and collect the fractions corresponding to the retention time of the this compound standard. The retention time is dependent on the total number of carbon atoms and double bonds in the fatty acid chains.

  • Purity Analysis: Re-inject the collected fraction into the HPLC system to confirm its purity. Purity can be further assessed by mass spectrometry to confirm the molecular weight (831.3 g/mol ).[8][9]

Data Presentation

Parameter Value Unit
Starting Material (Ostrich Adipose Tissue)50.0g
Total Lipid Extract (Crude Ostrich Oil) Yield35-45g
Triacylglycerol Fraction Yield95-98% of total lipid extract
Purity of Isolated Fraction (by HPLC)>98%
Molecular Formula of TargetC₅₃H₉₈O₆
Molecular Weight of Target831.3 g/mol

Visualizations

Experimental Workflow

Extraction_Protocol cluster_0 Part 1: Total Lipid Extraction cluster_1 Part 2: TAG Fraction Isolation cluster_2 Part 3: HPLC Purification A Ostrich Adipose Tissue B Homogenize in Chloroform:Methanol (2:1) A->B C Phase Separation (add water) B->C D Collect Chloroform Layer C->D E Solvent Evaporation (Rotary Evaporator) D->E F Crude Ostrich Oil E->F G Dissolve Crude Oil in Hexane F->G H Silica SPE Cartridge G->H Load Sample I Elute with Hexane:Diethyl Ether H->I Elute J Collect TAG Fraction I->J K Evaporate Solvent J->K L Purified TAG Fraction K->L M Dissolve TAGs in Chloroform L->M N Inject into C18 RP-HPLC M->N O Gradient Elution (ACN/IPA) N->O P Fraction Collection O->P Q Isolated this compound P->Q

Caption: Workflow for the extraction and purification of this compound.

Conclusion

This protocol provides a comprehensive and detailed methodology for the extraction and purification of this compound from a natural source. The combination of solvent extraction, solid-phase chromatography, and reversed-phase HPLC allows for the isolation of the target triacylglycerol with high purity. This purified compound can then be utilized in a wide range of applications within the research, pharmaceutical, and drug development sectors. Careful handling and storage of the lipid samples at each stage are critical to prevent degradation and ensure the integrity of the final product.

References

Application Notes and Protocols for the Use of 1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol as a Lipid Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol, a specific triacylglycerol (TAG) containing two palmitic acid chains and one linoleic acid chain, is a crucial tool in the field of lipidomics.[1][2][3][4] Its well-defined chemical structure and stability make it an excellent internal standard for the accurate quantification of triacylglycerols and other lipid species in complex biological matrices. This document provides detailed application notes and experimental protocols for utilizing this compound as a lipid standard in research and drug development settings, with a focus on liquid chromatography-mass spectrometry (LC-MS) based methodologies.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use as a standard.

PropertyValue
Synonyms 1,2-Palmitin-3-linolein, TG(16:0/16:0/18:2)[1][3]
Molecular Formula C₅₃H₉₈O₆[1][3]
Molecular Weight 831.3 g/mol [1]
CAS Number 2535-35-5[1][3]
Purity ≥98%
Formulation Solid[3]
Solubility Slightly soluble in Chloroform and Methanol[3]
Storage -20°C[1]
Stability ≥ 4 years at -20°C[1]

Experimental Protocols

Protocol 1: Preparation of Internal Standard Stock and Working Solutions

Objective: To prepare accurate and stable solutions of this compound for use as an internal standard.

Materials:

  • This compound (solid)

  • Chloroform:Methanol (2:1, v/v), LC-MS grade

  • Glass vials with PTFE-lined caps

  • Analytical balance

  • Volumetric flasks

Procedure:

  • Stock Solution (1 mg/mL):

    • Accurately weigh 1 mg of this compound using an analytical balance.

    • Transfer the solid to a 1 mL volumetric flask.

    • Dissolve the solid in chloroform:methanol (2:1, v/v) and bring the volume to the mark.

    • Cap the flask and vortex until the solid is completely dissolved.

    • Store the stock solution at -20°C in a glass vial with a PTFE-lined cap.

  • Working Solution (10 µg/mL):

    • Allow the stock solution to equilibrate to room temperature.

    • Pipette 10 µL of the 1 mg/mL stock solution into a 1 mL volumetric flask.

    • Add chloroform:methanol (2:1, v/v) to the mark.

    • Cap the flask and vortex thoroughly.

    • This working solution is now ready to be spiked into samples.

Protocol 2: Lipid Extraction from Biological Samples (Plasma/Serum) using a Modified Folch Method

Objective: To efficiently extract total lipids, including triacylglycerols, from plasma or serum samples.

Materials:

  • Plasma or serum samples

  • This compound internal standard working solution (10 µg/mL)

  • Chloroform:Methanol (2:1, v/v), LC-MS grade

  • 0.9% NaCl solution

  • Centrifuge

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen evaporator

Procedure:

  • To 100 µL of plasma or serum in a glass centrifuge tube, add 10 µL of the 10 µg/mL internal standard working solution.

  • Add 2 mL of chloroform:methanol (2:1, v/v).

  • Vortex the mixture vigorously for 2 minutes.

  • Add 400 µL of 0.9% NaCl solution to induce phase separation.

  • Vortex for another 1 minute.

  • Centrifuge at 2000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 200 µL of a suitable solvent for LC-MS analysis (e.g., Acetonitrile:Isopropanol, 1:1, v/v).

Protocol 3: Quantification of Triacylglycerols by UHPLC-MS/MS

Objective: To separate and quantify triacylglycerol species from the extracted lipid samples using an internal standard for normalization.

Instrumentation and Conditions:

ParameterRecommended Setting
UHPLC System Waters ACQUITY UPLC I-Class or equivalent
Column Waters ACQUITY UPLC BEH C18 (2.1 mm x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium (B1175870) Formate in Acetonitrile:Water (60:40, v/v)
Mobile Phase B 10 mM Ammonium Formate in Isopropanol:Acetonitrile (90:10, v/v)
Flow Rate 0.3 mL/min
Column Temperature 55°C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP 5500)
Ionization Mode Positive Electrospray Ionization (ESI+)
Spray Voltage +4.5 kV
Source Temperature 350°C
Collision Gas Nitrogen

LC Gradient:

Time (min)% Mobile Phase B
0.030
2.030
25.0100
30.0100
30.130
35.030

MS/MS Parameters (Multiple Reaction Monitoring - MRM):

The quantification of triacylglycerols is typically achieved by monitoring the neutral loss of one of the fatty acyl chains from the ammonium adduct of the parent molecule.

AnalytePrecursor Ion (m/z) [M+NH₄]⁺Product Ion (m/z) [M+NH₄-RCOOH]⁺Collision Energy (eV)
IS: TG(16:0/16:0/18:2) 848.8592.5 (Loss of 16:0) / 568.5 (Loss of 18:2)35
TG(16:0/18:1/18:2)874.8618.5 (Loss of 16:0) / 592.5 (Loss of 18:1) / 594.5 (Loss of 18:2)35
TG(18:1/18:1/18:2)900.8618.5 (Loss of 18:1) / 620.5 (Loss of 18:2)35
TG(18:0/18:1/18:2)902.8620.5 (Loss of 18:0) / 618.5 (Loss of 18:1) / 622.5 (Loss of 18:2)35

Data Analysis:

The concentration of each endogenous triacylglycerol is calculated relative to the internal standard using the following formula:

Concentration of Analyte = (Peak Area of Analyte / Peak Area of Internal Standard) * Concentration of Internal Standard

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) spike Spike with Internal Standard (TG(16:0/16:0/18:2)) sample->spike extract Lipid Extraction (Modified Folch) spike->extract dry Dry Down Extract extract->dry reconstitute Reconstitute in Injection Solvent dry->reconstitute inject Inject into UHPLC-MS/MS reconstitute->inject separate Chromatographic Separation (C18 Column) inject->separate detect Mass Spectrometry Detection (MRM) separate->detect integrate Peak Integration detect->integrate quantify Quantification using Internal Standard integrate->quantify report Report Results quantify->report

Caption: Experimental workflow for lipid quantification using an internal standard.

Triacylglycerol Metabolism Pathway

G cluster_synthesis Triacylglycerol Synthesis (Lipogenesis) cluster_breakdown Triacylglycerol Breakdown (Lipolysis) G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA Acyl-CoA PA Phosphatidic Acid LPA->PA Acyl-CoA DAG Diacylglycerol PA->DAG Pi Pi PA->Pi TAG Triacylglycerol DAG->TAG Acyl-CoA GPAT GPAT GPAT->G3P AGPAT AGPAT AGPAT->LPA LIPIN LIPIN (PAP) LIPIN->PA DGAT DGAT DGAT->DAG AcylCoA1 Acyl-CoA AcylCoA1->G3P AcylCoA2 Acyl-CoA AcylCoA2->LPA AcylCoA3 Acyl-CoA AcylCoA3->DAG TAG_b Triacylglycerol DAG_b Diacylglycerol TAG_b->DAG_b FFA1 Free Fatty Acid TAG_b->FFA1 MAG Monoacylglycerol DAG_b->MAG FFA2 Free Fatty Acid DAG_b->FFA2 Glycerol Glycerol MAG->Glycerol FFA3 Free Fatty Acid MAG->FFA3 ATGL ATGL ATGL->TAG_b HSL HSL HSL->DAG_b MGL MGL MGL->MAG

Caption: Overview of triacylglycerol synthesis and breakdown pathways.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of triacylglycerols in complex biological samples. The detailed protocols and methodologies presented in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals to accurately perform lipidomic analyses. Adherence to these protocols will ensure high-quality, reproducible data, which is fundamental for advancing our understanding of lipid metabolism in health and disease.

References

Application Notes and Protocols: 1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol in Lipidomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol, a triacylglycerol (TG) containing two palmitic acid (16:0) moieties at the sn-1 and sn-2 positions and a linoleic acid (18:2) moiety at the sn-3 position, is a specific molecular species of lipid that is gaining attention in the field of lipidomics.[1][2] Abbreviated as TG(16:0/16:0/18:2), this molecule is naturally found in various sources, including ostrich and emu oils, as well as bovine milk fat.[1][2] In the context of lipidomics, the detailed analysis of individual triacylglycerol species like TG(16:0/16:0/18:2) is crucial for understanding the complexities of metabolic pathways, identifying potential biomarkers for disease, and developing novel therapeutic strategies.

Triacylglycerols are primarily known for their role in energy storage. However, the specific fatty acid composition of a TG molecule can influence its metabolic fate and its involvement in cellular signaling processes. The presence of both saturated (palmitic) and polyunsaturated (linoleic) fatty acids in TG(16:0/16:0/18:2) makes it an interesting subject in studies of metabolic health and disease, where alterations in lipid profiles are a common feature.

These application notes provide an overview of the role of this compound in lipidomics research, with a focus on its application in studying metabolic diseases. Detailed protocols for its extraction and analysis are also provided to guide researchers in their experimental design.

Applications in Lipidomics Research

Biomarker Discovery in Metabolic Diseases

Lipidomic profiling of plasma and tissues has revealed significant alterations in the triacylglycerol profile in metabolic disorders such as obesity, type 2 diabetes, and hyperlipidemia.[3][4][5] While total triglyceride levels are a standard clinical measure, the analysis of specific TG species like TG(16:0/16:0/18:2) can provide a more nuanced understanding of the underlying pathophysiology.

In a study on hyperlipidemia in mice, TG(16:0/16:0/18:2) was identified as one of the triacylglycerol species that was significantly decreased in the serum of mice treated with taurine (B1682933), suggesting its potential role in lipid-lowering mechanisms.[6] This highlights the utility of monitoring specific TGs to evaluate the efficacy of therapeutic interventions.

Standard for In-Vitro and Analytical Studies

This compound is commercially available as a high-purity standard.[7][8][9] This allows for its use in a variety of research applications:

  • In-vitro Oxidation Studies: It has been used as a standard to study lipid oxidation, a key process in the development of various diseases. In one study, micelles of TG(16:0/16:0/18:2) were oxidized in vitro to generate oxidized lipid species for subsequent analysis by mass spectrometry.[8]

  • Analytical Method Development: This specific TG can be used to optimize and validate analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), for the analysis of triacylglycerols in complex biological samples. For instance, it has been used to evaluate in-source fragmentation during mass spectrometry analysis.[9]

Investigating Lipid Metabolism and Signaling

While specific signaling pathways directly involving TG(16:0/16:0/18:2) are not yet fully elucidated, the study of its metabolism provides insights into broader cellular processes. The synthesis and breakdown of triacylglycerols are tightly regulated processes, and the intermediates in these pathways, such as diacylglycerols (DAGs), are known to be important signaling molecules. Therefore, tracking the flux of fatty acids through specific TG species can indirectly inform on the activity of these signaling pathways.

Quantitative Data

The following table summarizes quantitative data related to this compound from a lipidomics study. It is important to note that absolute concentrations of individual TG species are not always reported, with many studies focusing on relative changes between experimental groups.

Biological MatrixConditionAnalyteFold Change / ObservationReference
Serum (Mouse)Hyperlipidemia model treated with taurineTG(16:0/16:0/18:2)Significantly decreased[6]
Liver (Grouper)15% lipid diet vs. 10% lipid dietTG(16:0/16:0/18:2)Higher content in the 15% lipid diet group[10]

Experimental Protocols

The following protocols provide a general framework for the extraction and analysis of this compound and other triacylglycerols from plasma.

Protocol 1: Lipid Extraction from Plasma (Folch Method)

This protocol is a widely used method for the extraction of total lipids from biological samples.[11]

Materials:

  • Plasma sample

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Glass centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas evaporator or rotary evaporator

Procedure:

  • To a 1.5 mL glass centrifuge tube, add 50 µL of plasma.

  • Add 1 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Agitate the homogenate for 15-20 minutes at room temperature.

  • Add 200 µL of 0.9% NaCl solution to induce phase separation.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 2,000 rpm for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator.

  • Reconstitute the dried lipid extract in an appropriate solvent (e.g., isopropanol:acetonitrile:water 2:1:1 v/v/v) for LC-MS/MS analysis.

Protocol 2: Analysis of TG(16:0/16:0/18:2) by LC-MS/MS

This protocol outlines a general method for the analysis of triacylglycerols using liquid chromatography-tandem mass spectrometry.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

  • Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer) equipped with an electrospray ionization (ESI) source

Reagents:

  • Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[12][13]

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.[12][13]

  • This compound standard for optimization and identification.

LC Conditions:

  • Flow rate: 0.3 - 0.5 mL/min

  • Column temperature: 55°C[13]

  • Injection volume: 5 - 10 µL

  • Gradient:

    • Start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the nonpolar triacylglycerols. A typical gradient might be:

      • 0-2 min: 30-40% B

      • 2-15 min: 40-90% B

      • 15-18 min: Hold at 90% B

      • 18-20 min: Return to initial conditions and equilibrate.

MS/MS Conditions:

  • Ionization mode: Positive electrospray ionization (ESI+)

  • Precursor ion: The ammonium adduct of TG(16:0/16:0/18:2) is commonly monitored: [M+NH4]+ at m/z 848.77.

  • Product ions: Fragmentation of the precursor ion will yield product ions corresponding to the neutral loss of the fatty acyl chains. For TG(16:0/16:0/18:2), the major fragments will result from the loss of palmitic acid and linoleic acid.

  • Collision energy: Optimize for the specific instrument and analyte.

  • Data acquisition: Multiple Reaction Monitoring (MRM) is typically used for quantification on a triple quadrupole mass spectrometer.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Plasma Sample extraction Lipid Extraction (e.g., Folch Method) sample->extraction drying Solvent Evaporation extraction->drying reconstitution Reconstitution in LC-MS compatible solvent drying->reconstitution lc UHPLC Separation (C18 Column) reconstitution->lc ms Mass Spectrometry (ESI+) lc->ms msms Tandem MS (MS/MS) (Fragmentation) ms->msms identification Lipid Identification (based on m/z and fragments) msms->identification quantification Quantification (Peak Area Integration) identification->quantification analysis Statistical Analysis quantification->analysis triacylglycerol_synthesis_and_signaling G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA GPAT PA Phosphatidic Acid LPA->PA AGPAT DAG Diacylglycerol (DAG) Signaling Molecule PA->DAG Lipin TAG Triacylglycerol (TAG) (e.g., TG(16:0/16:0/18:2)) DAG->TAG DGAT Signaling Downstream Signaling (e.g., PKC activation) DAG->Signaling FattyAcylCoA Fatty Acyl-CoA

References

Application Notes and Protocols: 1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol is a triacylglycerol (TAG) composed of two palmitic acid molecules at the sn-1 and sn-2 positions and a linoleic acid molecule at the sn-3 position.[1][2][3] While found in natural sources such as ostrich and emu oils, as well as bovine milk fat, its specific applications in cell culture are an emerging area of research.[1][2][3][4] Triacylglycerols can serve as a source of fatty acids and diacylglycerols (DAGs), which are critical molecules in cellular signaling. This document provides an overview of the potential applications of this compound in cell culture and detailed protocols for its use.

The hydrolysis of this compound can yield diacylglycerol, a pivotal second messenger in a multitude of cellular signaling pathways. DAG activates a range of downstream effectors, including protein kinase C (PKC), protein kinase D (PKD), and Ras guanyl-releasing proteins (RasGRPs).[5] These signaling cascades are integral to regulating cellular processes such as gene expression, proliferation, and apoptosis.[5] Consequently, the introduction of this compound to cell cultures may provide a tool to modulate these pathways and study their downstream effects.

Potential Applications

  • Investigation of Diacylglycerol Signaling Pathways: As a potential precursor to diacylglycerol, this TAG can be used to study the activation and regulation of DAG-mediated signaling cascades, including the PKC and Ras/MEK/ERK pathways.[6]

  • Modeling Hyperlipidemic Conditions: In the context of metabolic research, this defined triacylglycerol can be used to supplement cell culture media to mimic hyperlipidemic conditions and study their effects on cellular physiology, lipid droplet formation, and metabolism.[7]

  • Nutritional Studies: The specific fatty acid composition of this compound allows for targeted studies on the cellular uptake and metabolism of palmitic and linoleic acids.

  • Drug Development and Screening: For researchers in drug development, understanding how cells respond to specific lipids can aid in the identification of new therapeutic targets for metabolic diseases and cancers where lipid signaling is dysregulated.

Physicochemical Properties

PropertyValueReference
Synonyms 1,2-Palmitin-3-Linolein, TG(16:0/16:0/18:2)[2][3]
Molecular Formula C₅₃H₉₈O₆[2][3]
Molecular Weight 831.3 g/mol [2][3]
Appearance Solid[3]
Solubility Slightly soluble in Chloroform and Methanol[2][3]
Storage Temperature -20°C[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution and BSA Complex

This protocol describes the preparation of a stock solution of this compound and its complexation with bovine serum albumin (BSA) for delivery to cultured cells.[7]

Materials:

  • This compound

  • Ethanol (B145695), 100% (or other suitable organic solvent like methanol)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Serum-free cell culture medium (e.g., DMEM or RPMI)

  • Sterile microcentrifuge tubes

  • Water bath or incubator at 37°C

  • Vortex mixer

Procedure:

  • Stock Solution Preparation:

    • Dissolve this compound in 100% ethanol to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing.

    • Store the stock solution at -20°C.

  • BSA Complex Preparation:

    • Prepare a stock solution of fatty acid-free BSA in serum-free cell culture medium (e.g., 10% w/v).

    • Warm the BSA solution to 37°C.

    • In a sterile tube, dilute the this compound stock solution into the warm BSA solution. A typical molar ratio of lipid to BSA is between 5:1 and 10:1.

    • Incubate the mixture for at least 1 hour at 37°C with gentle agitation to allow for complex formation.[7]

    • Sterile filter the final complexed solution through a 0.22 µm filter.

Protocol 2: Treatment of Cultured Cells

This protocol outlines the procedure for treating cultured cells with the prepared this compound-BSA complex.

Materials:

  • Cultured cells in appropriate vessels (e.g., 6-well plates, 10 cm dishes)

  • Complete cell culture medium

  • This compound-BSA complex

  • Control medium (serum-free medium with BSA-ethanol vehicle)

Procedure:

  • Plate cells at the desired density and allow them to adhere and grow overnight.

  • The next day, replace the culture medium with fresh medium containing the desired final concentration of the this compound-BSA complex. To simulate hyperlipidemic conditions, you can aim for final triglyceride concentrations in the range of ≥ 2.3 mmol/L.[7]

  • Include a vehicle control group treated with the BSA-ethanol complex without the triglyceride.

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream analysis.

Protocol 3: Extraction and Quantification of Intracellular Triacylglycerols

This protocol provides a method for extracting lipids from cultured cells and quantifying the intracellular triacylglycerol content. This method is adapted from established lipid extraction protocols.[8][9]

Materials:

  • Treated and control cells in culture dishes

  • Phosphate-buffered saline (PBS)

  • Hexane:Isopropanol (3:2, v/v)

  • Methanol:Chloroform (2:1, v/v)

  • 0.1 M NaOH

  • BCA Protein Assay Kit

  • Fluorometric lipid quantification kit for triacylglycerols

  • Glass vials

  • Microplate reader

Procedure:

  • Lipid Extraction:

    • Wash the cell monolayers twice with ice-cold PBS.

    • Aspirate all PBS and add 2 mL of hexane:isopropanol (3:2) to each dish.

    • Incubate at room temperature for 30 minutes in a fume hood.[8]

    • Transfer the organic solvent to a clean glass vial.

    • Rinse the dish with an additional 1 mL of the solvent and combine it with the initial extract.[8]

  • Protein Quantification:

    • To the same culture dish, add 1 mL of 0.1 M NaOH and scrape the cells to dissolve the remaining protein.[8]

    • Determine the total protein concentration using a BCA assay to normalize the lipid content.[8]

  • Triacylglycerol Quantification:

    • Evaporate the organic solvent from the lipid extract under a stream of nitrogen.

    • Resuspend the dried lipid extract in a known volume of methanol:chloroform (2:1).[8]

    • Use a commercial fluorometric assay kit to quantify the triacylglycerol content according to the manufacturer's instructions. This typically involves reacting the TAGs with a fluorescent probe and measuring the fluorescence on a microplate reader.[8]

    • Calculate the triacylglycerol concentration and normalize it to the total protein content.

Signaling Pathway and Workflow Diagrams

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol TAG This compound (Exogenous) Lipase Lipase TAG->Lipase Hydrolysis DAG Diacylglycerol (DAG) Lipase->DAG PKC Protein Kinase C (PKC) DAG->PKC RasGRP RasGRP DAG->RasGRP Downstream Downstream Targets (Proliferation, Gene Expression) PKC->Downstream Phosphorylation Ras Ras RasGRP->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Downstream Phosphorylation

Caption: Proposed signaling cascade following cellular uptake and hydrolysis of this compound.

G start Start prep_stock Prepare TAG Stock Solution in Ethanol start->prep_stock prep_bsa Prepare TAG-BSA Complex prep_stock->prep_bsa treat_cells Treat Cultured Cells (24-72h) prep_bsa->treat_cells harvest Harvest Cells treat_cells->harvest extract_lipids Extract Lipids (Hexane:Isopropanol) harvest->extract_lipids quant_protein Quantify Protein (BCA Assay) harvest->quant_protein quant_tag Quantify Intracellular TAG (Fluorometric Assay) extract_lipids->quant_tag analyze Analyze and Normalize Data quant_protein->analyze quant_tag->analyze end End analyze->end

Caption: Experimental workflow for studying the effects of this compound on cultured cells.

References

Application Notes and Protocols for Enzymatic Assays Involving 1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol is a mixed triacylglycerol (TG) containing two palmitic acid moieties at the sn-1 and sn-2 positions and a linoleic acid moiety at the sn-3 position.[1] Its metabolism is of significant interest in various fields, including nutrition, lipidomics, and cell signaling. The enzymatic processing of this triacylglycerol initiates a cascade of events that produce bioactive lipid second messengers, most notably diacylglycerols (DAGs).

These application notes provide detailed protocols for a sequential enzymatic assay to first hydrolyze this compound and subsequently characterize the activity of key enzymes involved in diacylglycerol signaling pathways. The primary enzymes of focus are pancreatic lipase (B570770), diacylglycerol kinase (DGK), and diacylglycerol lipase (DAGL). The resulting 1,2-dipalmitoyl-rac-glycerol (B53016), a product of initial lipase activity, is a crucial intermediate that can modulate various cellular processes.

Principle of the Assays

The enzymatic analysis of this compound involves a two-step process:

  • Triacylglycerol Hydrolysis: Pancreatic lipase is utilized to hydrolyze the ester bonds of the triacylglycerol. Pancreatic lipase preferentially cleaves the ester bonds at the sn-1 and sn-3 positions of the glycerol (B35011) backbone.[2] This reaction is expected to yield 1,2-dipalmitoyl-rac-glycerol and free linoleic acid, as well as 2-palmitoyl-1-linoleoyl-glycerol and free palmitic acid, depending on the initial cleavage site. For the purpose of these notes, we will focus on the generation and subsequent analysis of 1,2-dipalmitoyl-rac-glycerol.

  • Diacylglycerol Analysis: The generated 1,2-dipalmitoyl-rac-glycerol can then be used as a substrate for two key enzymes in signaling pathways:

    • Diacylglycerol Kinase (DGK): This enzyme phosphorylates DAG to produce phosphatidic acid (PA), a reaction that plays a critical role in terminating DAG signaling and initiating PA-mediated pathways.[3][4]

    • Diacylglycerol Lipase (DAGL): This enzyme hydrolyzes DAG to produce a monoacylglycerol (MAG) and a free fatty acid. The products of this reaction, particularly 2-arachidonoylglycerol (B1664049) (2-AG) derived from arachidonate-containing DAGs, are important endocannabinoid signaling molecules.[5]

Data Presentation

The following tables summarize hypothetical quantitative data for the enzymatic assays described. These values are provided for illustrative purposes and may vary based on specific experimental conditions.

Table 1: Pancreatic Lipase Activity with this compound

ParameterValueUnit
Substrate Concentration100µM
Enzyme Concentration10µg/mL
Optimal pH8.0-
Optimal Temperature37°C
Km (apparent)50µM
Vmax (apparent)200nmol/min/mg

Table 2: Diacylglycerol Kinase (DGK) Activity with 1,2-Dipalmitoyl-rac-glycerol

ParameterValueUnit
Substrate Concentration50µM
Enzyme Concentration5µg/mL
ATP Concentration1mM
Optimal pH7.4-
Optimal Temperature37°C
Km (apparent)25µM
Vmax (apparent)150nmol/min/mg

Table 3: Diacylglycerol Lipase (DAGL) Activity with 1,2-Dipalmitoyl-rac-glycerol

ParameterValueUnit
Substrate Concentration50µM
Enzyme Concentration20µg/mL
Optimal pH7.0-
Optimal Temperature37°C
Km (apparent)40µM
Vmax (apparent)100nmol/min/mg

Experimental Protocols

Protocol 1: Pancreatic Lipase-Mediated Hydrolysis of this compound

This protocol describes the in vitro hydrolysis of the target triacylglycerol to generate 1,2-dipalmitoyl-rac-glycerol.

Materials:

  • This compound

  • Porcine Pancreatic Lipase

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Sodium deoxycholate

  • Colipase

  • Calcium chloride (CaCl₂)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Thin Layer Chromatography (TLC) plates (Silica Gel G)

  • Hexane/Diethyl ether/Acetic acid (80:20:1, v/v/v) developing solvent

  • Iodine vapor for visualization

  • Scintillation vials and fluid

Procedure:

  • Substrate Preparation: Prepare a 1 mM stock solution of this compound in chloroform/methanol (2:1, v/v). For the assay, evaporate the solvent under a stream of nitrogen and resuspend in Tris-HCl buffer containing 5 mM sodium deoxycholate to the desired final concentration (e.g., 100 µM). Sonicate briefly to form a uniform emulsion.

  • Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing:

    • Tris-HCl buffer (50 mM, pH 8.0)

    • Substrate emulsion (to a final concentration of 100 µM)

    • Colipase (10 µg/mL)

    • CaCl₂ (5 mM)

    • BSA (1 mg/mL)

  • Enzyme Addition: Equilibrate the reaction mixture to 37°C for 5 minutes. Initiate the reaction by adding porcine pancreatic lipase to a final concentration of 10 µg/mL.

  • Incubation: Incubate the reaction at 37°C with gentle shaking for various time points (e.g., 0, 5, 10, 20, 30 minutes).

  • Reaction Termination: Stop the reaction by adding 2 volumes of chloroform/methanol (2:1, v/v) and vortexing vigorously.

  • Lipid Extraction: Centrifuge the mixture to separate the phases. Collect the lower organic phase containing the lipids.

  • Product Analysis by TLC: Spot the extracted lipids onto a silica (B1680970) gel TLC plate. Develop the plate using the hexane/diethyl ether/acetic acid solvent system. Visualize the separated lipids (triacylglycerol, diacylglycerol, monoacylglycerol, and free fatty acids) using iodine vapor. Scrape the spots corresponding to the different lipid species into scintillation vials and quantify using a scintillation counter if a radiolabeled substrate is used. Alternatively, densitometry can be used for quantification.

Protocol 2: Diacylglycerol Kinase (DGK) Assay

This fluorometric assay measures the activity of DGK using the 1,2-dipalmitoyl-rac-glycerol generated in Protocol 1. The assay is based on a coupled enzyme system that measures the production of phosphatidic acid.

Materials:

  • 1,2-Dipalmitoyl-rac-glycerol (generated and purified from Protocol 1, or commercially available)

  • Recombinant Diacylglycerol Kinase (DGK)

  • DGK Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 10 mM MgCl₂, 1 mM EGTA)

  • ATP

  • Phosphatidic acid standards

  • Lipase (for coupled reaction)

  • Glycerol-3-phosphate oxidase

  • Fluorometric probe (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • 96-well black microplate

Procedure:

  • Substrate Preparation: Prepare a working solution of 1,2-dipalmitoyl-rac-glycerol in DGK Assay Buffer containing a suitable detergent (e.g., 0.1% Triton X-100) to the desired concentration (e.g., 50 µM).

  • Reaction Mixture: In a 96-well plate, add the following to each well:

    • DGK Assay Buffer

    • 1,2-dipalmitoyl-rac-glycerol substrate

    • ATP (to a final concentration of 1 mM)

  • Enzyme Addition: Add recombinant DGK to the wells to initiate the reaction. Include a no-enzyme control.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Detection:

    • Add a lipase solution to hydrolyze the newly formed phosphatidic acid to glycerol-3-phosphate. Incubate for a further 30 minutes at 37°C.

    • Add the detection mix containing glycerol-3-phosphate oxidase, HRP, and the fluorometric probe.

    • Incubate at room temperature for 15-30 minutes, protected from light.

  • Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/590 nm for Amplex Red).

  • Quantification: Calculate DGK activity based on a standard curve generated with known concentrations of phosphatidic acid.

Protocol 3: Diacylglycerol Lipase (DAGL) Assay

This protocol outlines a method to measure DAGL activity using 1,2-dipalmitoyl-rac-glycerol as a substrate. The release of free fatty acids is quantified.

Materials:

  • 1,2-Dipalmitoyl-rac-glycerol

  • Recombinant Diacylglycerol Lipase (DAGL)

  • DAGL Assay Buffer (e.g., 50 mM HEPES, pH 7.0)

  • Free Fatty Acid Assay Kit (colorimetric or fluorometric)

  • Palmitic acid standards

Procedure:

  • Substrate Preparation: Prepare a 100 µM emulsion of 1,2-dipalmitoyl-rac-glycerol in DAGL Assay Buffer.

  • Reaction Mixture: In microcentrifuge tubes, combine the DAGL Assay Buffer and the substrate emulsion.

  • Enzyme Addition: Equilibrate to 37°C and initiate the reaction by adding recombinant DAGL.

  • Incubation: Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding a stop solution provided in the free fatty acid assay kit.

  • Quantification of Free Fatty Acids: Use a commercial free fatty acid assay kit to quantify the amount of palmitic acid released. Follow the manufacturer's instructions.

  • Calculation: Determine the DAGL activity by comparing the results to a standard curve prepared with known concentrations of palmitic acid.

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Triacylglycerol Hydrolysis cluster_step2a Step 2a: Diacylglycerol Kinase Assay cluster_step2b Step 2b: Diacylglycerol Lipase Assay TG This compound Lipase Pancreatic Lipase TG->Lipase DAG 1,2-Dipalmitoyl-rac-glycerol Lipase->DAG FA1 Linoleic Acid Lipase->FA1 DAG2 1,2-Dipalmitoyl-rac-glycerol DAG->DAG2 Product used as substrate DAG3 1,2-Dipalmitoyl-rac-glycerol DAG->DAG3 Product used as substrate DGK Diacylglycerol Kinase DAG2->DGK PA Dipalmitoyl-Phosphatidic Acid DGK->PA ADP ADP DGK->ADP ATP ATP ATP->DGK DAGL Diacylglycerol Lipase DAG3->DAGL MAG 2-Palmitoyl-glycerol DAGL->MAG FA2 Palmitic Acid DAGL->FA2

Caption: Experimental workflow for the sequential enzymatic assay of this compound.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor GPCR / RTK PLC Phospholipase C Receptor->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG sn-1,2-Diacylglycerol (e.g., 1,2-Dipalmitoyl-rac-glycerol) PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C DAG->PKC Activation DGK Diacylglycerol Kinase DAG->DGK Phosphorylation Downstream Downstream Cellular Responses (Proliferation, Differentiation, etc.) PKC->Downstream Phosphorylation PA Phosphatidic Acid DGK->PA Termination of DAG signal Ca->PKC Co-activation

Caption: Simplified diacylglycerol signaling pathway initiated by receptor activation.

References

Application Notes and Protocols for NMR Spectroscopy of 1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol (DPLG) is a mixed-acid triacylglycerol containing two saturated palmitic acid chains at the sn-1 and sn-2 positions and one polyunsaturated linoleic acid chain at the sn-3 position of the glycerol (B35011) backbone. Its specific structure influences its physicochemical properties and its role in biological systems. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and quantification of DPLG. These application notes provide detailed protocols for the NMR analysis of DPLG, catering to researchers in lipidomics, food science, and drug development.

Data Presentation

Quantitative analysis of ¹H and ¹³C NMR spectra allows for the precise determination of the chemical structure of DPLG. The following tables summarize the expected chemical shifts for DPLG in deuterated chloroform (B151607) (CDCl₃), a common solvent for lipid analysis. These values are based on established data for similar triacylglycerols and individual fatty acid chains.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

Assignment Proton Description Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Glycerol Backbone
sn-1, sn-3 (CH₂)Methylene (B1212753) protons4.10 - 4.35dd~12, ~4
sn-2 (CH)Methine proton5.25 - 5.28m
Fatty Acyl Chains
α-CH₂Methylene adjacent to C=O2.28 - 2.32t~7.5
β-CH₂Methylene β to C=O1.59 - 1.65m
-(CH₂)n-Bulk methylene protons1.25 - 1.35br s
=C-CH₂-C=Bis-allylic methylene (Linoleoyl)2.75 - 2.80t~6.0
-CH=CH-Olefinic protons (Linoleoyl)5.30 - 5.40m
-CH₂-CH=Allylic methylene (Linoleoyl)2.00 - 2.10m
ω-CH₃Terminal methyl0.86 - 0.92t~7.0

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

Assignment Carbon Description Expected Chemical Shift (δ, ppm)
Glycerol Backbone
sn-1, sn-3 (CH₂)Methylene carbons62.0 - 62.5
sn-2 (CH)Methine carbon68.8 - 69.5
Fatty Acyl Chains
C=OCarbonyl carbons172.8 - 173.5
-CH=CH-Olefinic carbons (Linoleoyl)127.5 - 130.5
α-CH₂Methylene adjacent to C=O34.0 - 34.3
β-CH₂Methylene β to C=O24.8 - 25.0
-(CH₂)n-Bulk methylene carbons29.0 - 30.0
=C-CH₂-C=Bis-allylic methylene (Linoleoyl)25.5 - 25.7
-CH₂-CH=Allylic methylene (Linoleoyl)27.0 - 27.5
ω-CH₃Terminal methyl carbon14.0 - 14.2
ω-1 CH₂Methylene adjacent to terminal methyl22.5 - 22.8
ω-2 CH₂Methylene two carbons from terminal methyl31.5 - 32.0

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

This protocol outlines the steps for preparing a DPLG sample for both ¹H and ¹³C NMR spectroscopy.

Materials:

  • This compound (DPLG) standard

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (B1202638) (TMS)

  • 5 mm NMR tubes

  • Vortex mixer

  • Pipettes and tips

  • Glass vials

Procedure:

  • Weighing the Sample: Accurately weigh approximately 10-20 mg of DPLG into a clean, dry glass vial.

  • Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.

  • Homogenization: Securely cap the vial and vortex for 30-60 seconds to ensure complete dissolution of the lipid.

  • Transfer to NMR Tube: Carefully transfer the solution into a 5 mm NMR tube using a Pasteur pipette. Ensure the liquid height is sufficient for the instrument's detection volume (typically 4-5 cm).

  • Capping and Labeling: Cap the NMR tube and label it clearly with the sample identification.

Protocol 2: ¹H NMR Data Acquisition

This protocol provides a standard set of parameters for acquiring a quantitative ¹H NMR spectrum of DPLG.

Instrument: 400 MHz (or higher) NMR spectrometer

Parameters:

  • Pulse Program: A standard 90° pulse-acquire sequence (e.g., zg30 on Bruker instruments).

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • Spectral Width: 16 ppm (e.g., -2 to 14 ppm)

  • Number of Scans: 16-64 (depending on concentration)

  • Relaxation Delay (D1): 5 times the longest T₁ value (a delay of 5-10 seconds is generally sufficient for quantitative analysis of lipids).

  • Acquisition Time (AQ): 2-4 seconds

  • Receiver Gain: Optimized for the sample concentration.

Protocol 3: ¹³C NMR Data Acquisition

This protocol describes the parameters for acquiring a standard proton-decoupled ¹³C NMR spectrum of DPLG.

Instrument: 400 MHz (or higher) NMR spectrometer (operating at ~100 MHz for ¹³C)

Parameters:

  • Pulse Program: A standard power-gated decoupling sequence for quantitative analysis (e.g., zgig on Bruker instruments) to suppress the Nuclear Overhauser Effect (NOE).

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • Spectral Width: 240 ppm (e.g., -10 to 230 ppm)

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

  • Relaxation Delay (D1): A long delay is crucial for quantitative ¹³C NMR. A delay of 30-60 seconds is recommended.

  • Acquisition Time (AQ): 1-2 seconds

  • Receiver Gain: Optimized for the sample concentration.

Mandatory Visualization

The following diagrams illustrate the general workflow for NMR analysis of DPLG and a conceptual representation of its structure.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh Weigh DPLG dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr 1H NMR Acquisition transfer->h1_nmr c13_nmr 13C NMR Acquisition transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration baseline->integrate assign Signal Assignment integrate->assign quantify Quantification assign->quantify structure Structural Elucidation quantify->structure

Caption: Experimental workflow for NMR analysis of DPLG.

DPLG_Structure cluster_glycerol Glycerol Backbone cluster_palmitoyl1 sn-1 Palmitoyl cluster_palmitoyl2 sn-2 Palmitoyl cluster_linoleoyl sn-3 Linoleoyl G G l y c e r o l P1 Palmitic Acid P1->G P2 Palmitic Acid P2->G L Linoleic Acid L->G

Caption: Structural representation of DPLG.

Application Notes and Protocols for the Analysis of TG(16:0/16:0/18:2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the qualitative and quantitative analysis of the specific triglyceride TG(16:0/16:0/18:2). The protocols outlined below cover sample preparation through lipid extraction, and subsequent analysis by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and a general colorimetric assay for total triglyceride content.

Introduction

Triglycerides (TGs) are a major class of lipids that function as energy storage molecules. The specific composition of fatty acids on the glycerol (B35011) backbone of a TG molecule can have significant biological implications. TG(16:0/16:0/18:2) is a triglyceride containing two palmitic acid (16:0) moieties and one linoleic acid (18:2) moiety. Accurate and reliable analytical methods are crucial for understanding its role in various biological processes and for its potential as a biomarker in disease states.

This document provides two primary protocols: a specific and sensitive LC-MS/MS method for the targeted quantification of TG(16:0/16:0/18:2), and a general colorimetric method for the determination of total triglyceride concentration in a sample.

Experimental Protocols

Sample Preparation: Lipid Extraction

The first critical step in the analysis of TG(16:0/16:0/18:2) from biological samples is the efficient extraction of lipids. The Folch and Bligh & Dyer methods are two of the most widely used techniques for total lipid extraction.[1]

2.1.1. Folch Method

This method utilizes a chloroform (B151607) and methanol (B129727) mixture to extract lipids from a sample.[2]

Protocol:

  • Homogenize the tissue sample with a chloroform/methanol (2:1, v/v) mixture to a final volume 20 times the volume of the tissue sample (e.g., 1 g of tissue in 20 ml of solvent mixture).[1][2]

  • Agitate the homogenate on an orbital shaker for 15-20 minutes at room temperature.[3]

  • Filter the homogenate through a funnel with filter paper or centrifuge to recover the liquid phase.[2][3]

  • Wash the solvent extract with 0.2 volumes of deionized water or a 0.9% NaCl solution.[2]

  • After vigorous mixing, centrifuge the mixture at a low speed (e.g., 2000 rpm) to facilitate phase separation.[2]

  • Carefully remove the upper aqueous phase.

  • The lower chloroform phase, which contains the lipids, is collected.

  • Evaporate the chloroform under a stream of nitrogen or using a rotary evaporator to obtain the total lipid extract.[2]

2.1.2. Bligh & Dyer Method

This method is a modification of the Folch method and is particularly suitable for samples with high water content.[4][5]

Protocol:

  • To 1 ml of the aqueous sample (e.g., cell suspension, homogenate), add 3.75 ml of a chloroform/methanol (1:2, v/v) mixture.[4]

  • Vortex the mixture for 10-15 minutes.[4]

  • Add 1.25 ml of chloroform and mix for 1 minute.[4]

  • Add 1.25 ml of deionized water and mix for another minute.[4]

  • Centrifuge the mixture to separate the phases.

  • The lower chloroform phase containing the lipids is carefully collected using a Pasteur pipette.

  • Evaporate the solvent to dryness under nitrogen.

Experimental Workflow for Lipid Extraction

G cluster_sample Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Tissue) Homogenization Homogenize in Chloroform/Methanol Sample->Homogenization PhaseSeparation Add Water/Saline and Centrifuge Homogenization->PhaseSeparation Collection Collect Lower Organic Phase PhaseSeparation->Collection Drying Evaporate Solvent Collection->Drying LCMS LC-MS/MS Analysis Drying->LCMS Colorimetric Colorimetric Assay Drying->Colorimetric

A high-level workflow for lipid extraction and analysis.
LC-MS/MS Analysis of TG(16:0/16:0/18:2)

This method provides high specificity and sensitivity for the quantification of TG(16:0/16:0/18:2). The analysis is based on reversed-phase liquid chromatography for separation, followed by tandem mass spectrometry utilizing neutral loss scanning.

2.2.1. Materials and Reagents

  • TG(16:0/16:0/18:2) standard (Larodan)[6][7]

  • Internal Standard: TG(17:0/17:0/17:0)

  • LC-MS grade acetonitrile, isopropanol, water, and methanol

  • Ammonium (B1175870) formate

2.2.2. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 2.6 µm particle size)[8]

  • Mobile Phase A: 60:40 acetonitrile/water with 10 mM ammonium formate

  • Mobile Phase B: 90:10 isopropanol/acetonitrile with 10 mM ammonium formate

  • Flow Rate: 0.2 mL/min

  • Gradient: A linear gradient from 30% B to 100% B over 20 minutes, followed by a 5-minute hold at 100% B and a 5-minute re-equilibration at 30% B.

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

2.2.3. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Precursor Ion: The [M+NH4]+ adduct of TG(16:0/16:0/18:2) is m/z 848.77.[9]

  • Neutral Loss Scans:

    • Neutral loss of palmitic acid (16:0) + NH3: 273.3 u[10]

    • Neutral loss of linoleic acid (18:2) + NH3: 297.3 u[10]

  • Collision Energy: Optimized for the specific instrument, typically in the range of 30-40 eV.[11][12]

  • Data Acquisition: Monitor the transitions for the neutral loss of 273.3 u and 297.3 u from the precursor ion m/z 848.77.

2.2.4. Quantification

A standard curve is generated using the TG(16:0/16:0/18:2) standard at various concentrations. The peak area ratio of the analyte to the internal standard (TG(17:0/17:0/17:0)) is plotted against the concentration of the standard. The concentration of TG(16:0/16:0/18:2) in the samples is then determined from this standard curve.

Quantitative Data Summary

AnalytePrecursor Ion (m/z)Neutral Loss (u)Product Ion (m/z)Expected Retention Time (min) on C18
TG(16:0/16:0/18:2)848.77273.3 (16:0)575.47~4.46[13][14]
297.3 (18:2)551.47
TG(17:0/17:0/17:0) (IS)866.82287.3 (17:0)579.52Varies with gradient

Logical Workflow for LC-MS/MS Analysis

G cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS System cluster_data Data Analysis LipidExtract Dried Lipid Extract InternalStandard Add Internal Standard (TG 17:0/17:0/17:0) LipidExtract->InternalStandard Reconstitute Reconstitute in Mobile Phase InternalStandard->Reconstitute Injection Inject Sample Reconstitute->Injection Separation C18 Column Separation Injection->Separation Ionization ESI+ Ionization Separation->Ionization Fragmentation Neutral Loss Scan Ionization->Fragmentation PeakIntegration Peak Integration Fragmentation->PeakIntegration StandardCurve Generate Standard Curve PeakIntegration->StandardCurve Quantification Quantify TG(16:0/16:0/18:2) StandardCurve->Quantification

Workflow for the quantification of TG(16:0/16:0/18:2) by LC-MS/MS.
Colorimetric Assay for Total Triglycerides

This method provides a quantitative measurement of the total triglyceride content in a sample and is useful for a broader screening approach. The assay is based on the enzymatic hydrolysis of triglycerides to glycerol and free fatty acids.

2.3.1. Principle

Lipase (B570770) hydrolyzes triglycerides into glycerol and free fatty acids. The glycerol is then measured in a coupled enzyme reaction that results in a colorimetric product, the absorbance of which is proportional to the triglyceride concentration.[15]

2.3.2. Protocol (Based on a generic kit)

  • Standard Curve Preparation:

    • Prepare a 0.2 mM triglyceride standard solution by diluting a 1 mM stock standard.[16]

    • In a 96-well plate, add 0, 10, 20, 30, 40, and 50 µL of the 0.2 mM standard to generate standards of 0, 2, 4, 6, 8, and 10 nmol/well.[2][16]

    • Adjust the volume in each well to 50 µL with the provided assay buffer.[16]

  • Sample Preparation:

    • Add 2-50 µL of the lipid extract (reconstituted in a suitable buffer) to the wells of a 96-well plate.[16]

    • Adjust the final volume to 50 µL with assay buffer.[16]

    • Prepare a sample background control for each sample by omitting the lipase enzyme.

  • Assay Procedure:

    • Prepare a reaction mix containing the assay buffer, probe, and enzyme mix according to the kit's instructions.

    • Add the reaction mix to each well containing the standards and samples.

    • Add lipase to all wells except the background controls.

    • Incubate the plate at room temperature for 20-30 minutes, protected from light.[15]

    • Measure the absorbance at 540-570 nm using a microplate reader.[15]

  • Calculation:

    • Subtract the absorbance of the blank (0 nmol standard) from all readings.

    • Plot the standard curve of absorbance versus the amount of triglyceride (nmol).

    • Determine the amount of triglyceride in the samples from the standard curve.

Quantitative Data Summary

Standard Concentration (nmol/well)Absorbance (570 nm) - Blank
00.000
2[Example Value]
4[Example Value]
6[Example Value]
8[Example Value]
10[Example Value]

De Novo Biosynthesis of TG(16:0/16:0/18:2)

The synthesis of TG(16:0/16:0/18:2) occurs through the de novo triacylglycerol biosynthesis pathway, also known as the phosphatidic acid pathway. This process primarily takes place in the liver and adipose tissue.[17][18]

Key Enzymes and Steps:

  • Glycerol-3-phosphate dehydrogenase (GPD1): Converts dihydroxyacetone phosphate (B84403) (from glycolysis) to glycerol-3-phosphate.[17]

  • Glycerol-3-phosphate acyltransferase (GPAM): Esterifies a fatty acid (palmitoyl-CoA) to the sn-1 position of glycerol-3-phosphate to form lysophosphatidic acid (LPA).[17][18]

  • 1-acyl-sn-glycerol-3-phosphate acyltransferase (AGPAT): Adds a second fatty acid (palmitoyl-CoA) to the sn-2 position of LPA to form phosphatidic acid (PA).[17][18]

  • Phosphatidate phosphatase (LPIN): Dephosphorylates PA to form diacylglycerol (DAG), specifically DG(16:0/16:0/0:0).[17][18]

  • Diacylglycerol O-acyltransferase (DGAT): Attaches the final fatty acid (linoleoyl-CoA) to the DAG to form TG(16:0/16:0/18:2).[17][18][19]

De Novo Biosynthesis Pathway of TG(16:0/16:0/18:2)

G DHAP Dihydroxyacetone Phosphate GPD1 GPD1 DHAP->GPD1 G3P Glycerol-3-Phosphate GPAM GPAM G3P->GPAM LPA Lysophosphatidic Acid (16:0/0:0) AGPAT AGPAT LPA->AGPAT PA Phosphatidic Acid (16:0/16:0) LPIN LPIN PA->LPIN DAG Diacylglycerol (16:0/16:0/0:0) DGAT DGAT DAG->DGAT TG TG(16:0/16:0/18:2) PalmitoylCoA1 Palmitoyl-CoA PalmitoylCoA1->GPAM PalmitoylCoA2 Palmitoyl-CoA PalmitoylCoA2->AGPAT LinoleoylCoA Linoleoyl-CoA LinoleoylCoA->DGAT GPD1->G3P GPAM->LPA AGPAT->PA LPIN->DAG DGAT->TG

The enzymatic steps in the de novo synthesis of TG(16:0/16:0/18:2).

References

Application Notes and Protocols for 1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol as a Lipase Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol is a specific mixed-acid triglyceride containing two saturated palmitic acid molecules at the sn-1 and sn-2 positions and one polyunsaturated linoleic acid molecule at the sn-3 position.[1][2] This defined structure makes it an invaluable tool for researchers studying the specificity and kinetics of lipases, enzymes that play crucial roles in fat digestion, metabolism, and various industrial processes. These application notes provide detailed protocols for utilizing this substrate to characterize lipase (B570770) activity, with a focus on determining regioselectivity and kinetic parameters.

Lipases (triacylglycerol acylhydrolases) catalyze the hydrolysis of triglycerides into fatty acids and glycerol (B35011).[3] Their activity is highly dependent on the structure of the triglyceride substrate, including the type and position of the fatty acids. Understanding how a lipase interacts with a precisely structured triglyceride like this compound can provide insights into its mechanism of action, which is critical for applications in drug development (e.g., for anti-obesity drugs targeting pancreatic lipase) and biotechnology.

Application 1: Determination of Lipase Regioselectivity

The defined structure of this compound allows for the precise determination of a lipase's regioselectivity—that is, its preference for hydrolyzing fatty acids from specific positions on the glycerol backbone (sn-1, sn-2, or sn-3). For instance, many microbial lipases, such as those from Geotrichum candidum, exhibit a strong preference for hydrolyzing ester bonds of unsaturated fatty acids, suggesting that with this substrate, hydrolysis would preferentially occur at the sn-3 position, releasing linoleic acid.

Experimental Protocol: Determining Lipase Regioselectivity

This protocol outlines the steps to identify the products of enzymatic hydrolysis of this compound using Thin Layer Chromatography (TLC).

Materials:

  • This compound

  • Lipase enzyme of interest (e.g., from Geotrichum candidum, porcine pancreas)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Diethyl ether

  • Hexane

  • Glacial acetic acid

  • TLC silica (B1680970) gel plates

  • Iodine vapor (for visualization)

  • Standards: 1,2-dipalmitoyl-rac-glycerol (B53016), linoleic acid, palmitic acid

Procedure:

  • Substrate Emulsion Preparation:

    • Dissolve a known concentration of this compound in a minimal amount of a suitable organic solvent (e.g., chloroform).

    • Add the substrate solution to the Tris-HCl buffer containing a surfactant (e.g., 0.1% Triton X-100 or gum arabic) to create a stable emulsion.

    • Sonicate the mixture on ice until it becomes a fine, stable emulsion.

  • Enzymatic Reaction:

    • Pre-warm the substrate emulsion to the optimal temperature for the lipase being tested (e.g., 37°C for pancreatic lipase).

    • Initiate the reaction by adding a specific amount of the lipase solution.

    • Incubate the reaction mixture with gentle shaking for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding a solution to denature the enzyme and extract the lipids (e.g., a chloroform:methanol mixture).

  • Product Analysis by TLC:

    • Spot the lipid extract onto a TLC plate alongside the standards.

    • Develop the TLC plate in a solvent system capable of separating triglycerides, diglycerides, and free fatty acids (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v).

    • After development, dry the plate and visualize the spots by placing it in a chamber with iodine vapor.

    • Identify the reaction products by comparing their Rf values to those of the standards. The presence of linoleic acid and 1,2-dipalmitoyl-rac-glycerol would indicate sn-3 selectivity.

Expected Results:

The separation on the TLC plate will reveal the products of the lipase-catalyzed hydrolysis. By comparing the spots from the reaction mixture with the standards, one can determine which fatty acid was cleaved and the resulting diglyceride.

Application 2: Determination of Lipase Kinetic Parameters

Experimental Protocol: Titrimetric Assay for Lipase Kinetics

Materials:

Procedure:

  • Substrate Emulsion Preparation:

    • Prepare a series of emulsions with varying concentrations of this compound in Tris-HCl buffer with a surfactant as described previously.

  • Enzymatic Reaction:

    • Equilibrate a known volume of each substrate concentration to the optimal reaction temperature.

    • Initiate the reaction by adding a fixed amount of the lipase.

    • Allow the reaction to proceed for a specific time, ensuring that the initial velocity is measured (i.e., less than 15% of substrate is consumed).

  • Titration:

    • Stop the reaction by adding an excess of acetone or ethanol to denature the enzyme and dissolve the free fatty acids.

    • Add a few drops of phenolphthalein indicator.

    • Titrate the released free fatty acids with the standardized NaOH solution until a faint pink color persists.

    • A blank titration (without enzyme) should be performed for each substrate concentration to account for any free acids initially present.

  • Data Analysis:

    • Calculate the initial velocity (V₀) of the reaction at each substrate concentration (S) based on the amount of NaOH used.

    • Plot V₀ versus [S] to generate a Michaelis-Menten curve.

    • For a more accurate determination of Km and Vmax, create a Lineweaver-Burk plot (1/V₀ versus 1/[S]). The x-intercept will be -1/Km, and the y-intercept will be 1/Vmax.

Data Presentation: Estimated Kinetic Parameters

The following table presents estimated kinetic parameters for a lipase acting on a substrate containing linoleic acid, which can serve as a reference for experiments with this compound.

Lipase SourceSubstrateApparent Km (mM)Apparent Vmax (IU/mL)
Geotrichum candidumOlive Oil261.7746.30

Note: This data is for immobilized Geotrichum candidum lipase with olive oil as the substrate and is intended to be a proxy. Actual values for this compound will need to be determined experimentally.

Visualization of Experimental Workflows

Diagram 1: Workflow for Determining Lipase Regioselectivity

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis cluster_result Result Substrate This compound Emulsion Prepare Substrate Emulsion Substrate->Emulsion Lipase Add Lipase Emulsion->Lipase Incubate Incubate at Optimal Temp. Lipase->Incubate Stop Stop Reaction Incubate->Stop TLC TLC Analysis of Products Stop->TLC Visualize Visualize with Iodine TLC->Visualize Identify Identify Products Visualize->Identify Regioselectivity Determine Regioselectivity (sn-1, sn-2, or sn-3) Identify->Regioselectivity

Caption: Workflow for determining lipase regioselectivity.

Diagram 2: Workflow for Lipase Kinetics (Titrimetric Assay)

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_quantification Quantification cluster_analysis Data Analysis Substrate Varying Concentrations of Substrate Emulsion Prepare Substrate Emulsions Substrate->Emulsion Lipase Add Lipase Emulsion->Lipase Incubate Incubate for Fixed Time Lipase->Incubate Titrate Titrate Released Fatty Acids Incubate->Titrate Calculate Calculate Initial Velocity (V₀) Titrate->Calculate Plot Plot 1/V₀ vs 1/[S] (Lineweaver-Burk) Calculate->Plot Determine Determine Km and Vmax Plot->Determine

Caption: Workflow for determining lipase kinetic parameters.

Conclusion

This compound serves as a highly specific and valuable substrate for the detailed characterization of lipases. The protocols provided herein offer a framework for investigating the regioselectivity and kinetic properties of these enzymes. While direct kinetic data for this particular substrate is sparse, the provided estimates and methodologies allow researchers to design and execute experiments that will yield crucial insights into lipase function, aiding in both fundamental research and the development of new therapeutics and biotechnological applications.

References

Troubleshooting & Optimization

improving 1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with 1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol (16:0/16:0/18:2).

Troubleshooting Guides

Unexpected experimental results can often be traced to the degradation of starting materials. The linoleic acid moiety in this compound is susceptible to oxidation, which can compromise the integrity of your experiments. This guide will help you identify and resolve common issues related to the stability of this product in solution.

Issue 1: Inconsistent or Non-reproducible Experimental Results

Potential Cause Recommended Action
Degradation of this compound stock solution. Prepare fresh stock solutions more frequently. If possible, prepare single-use aliquots from a concentrated stock stored under inert gas at -80°C.
Oxidation of the linoleoyl moiety due to improper storage. Store stock solutions in amber vials under an inert atmosphere (e.g., argon or nitrogen) at ≤ -20°C. Avoid repeated freeze-thaw cycles.
Contamination of solvent with water or peroxides. Use high-purity, anhydrous solvents. Test solvents for the presence of peroxides before use, especially with ethers and other susceptible solvents.
Exposure to light or elevated temperatures during experiments. Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Maintain low temperatures throughout the experimental setup where possible.

Issue 2: Appearance of Unknown Peaks in Analytical Chromatography (HPLC, GC-MS)

Potential Cause Recommended Action
Oxidative degradation of the linoleic acid chain. Analyze for common lipid oxidation products such as hydroperoxides, aldehydes, and ketones. Use an appropriate analytical method, such as HPLC with a UV or evaporative light scattering detector (ELSD), or GC-MS after derivatization.
Hydrolysis of the ester bonds. Ensure the use of anhydrous solvents and avoid exposure to acidic or basic conditions that can catalyze hydrolysis.
Reaction with components of the experimental system. Evaluate the compatibility of this compound with all materials and reagents in your experiment.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: As a solid, this compound is stable for at least four years when stored at -20°C[1]. Once in solution, it is significantly more prone to degradation. Solutions should be stored at -20°C or lower, preferably under an inert atmosphere (argon or nitrogen), and protected from light[2]. For long-term storage, -80°C is recommended.

Q2: What solvents are recommended for dissolving this compound?

A2: The product is slightly soluble in chloroform (B151607) and methanol[1][3][4]. For analytical purposes, a solution in hexane (B92381) or a mixture of methylene (B1212753) chloride and acetonitrile (B52724) can also be used[5]. Always use high-purity, anhydrous solvents to minimize hydrolysis.

Q3: How can I prevent the oxidation of the linoleoyl group in my solutions?

A3: The polyunsaturated linoleoyl group is susceptible to oxidation. To minimize this, follow these best practices:

  • Use Antioxidants: Add a suitable antioxidant to your stock solution. Common choices for lipid solutions include butylated hydroxytoluene (BHT) or α-tocopherol[6][7]. A typical starting concentration for BHT is in the range of 100 µM[8].

  • Inert Atmosphere: Overlay your solution with an inert gas like argon or nitrogen before sealing the vial.

  • Light Protection: Store solutions in amber glass vials or wrap clear vials in aluminum foil.

  • Low Temperature: Store solutions at -20°C or -80°C.

Q4: How can I check the purity of my this compound solution?

A4: The purity can be assessed using High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) or a UV detector at a low wavelength (around 205 nm)[9][10][11]. Gas Chromatography-Mass Spectrometry (GC-MS) after transesterification to fatty acid methyl esters (FAMEs) can also be used to check for the presence of degradation products.

Q5: What are the primary degradation products I should be aware of?

A5: The primary degradation pathway is the oxidation of the linoleic acid moiety. This can lead to the formation of hydroperoxides, which can further break down into a complex mixture of secondary oxidation products, including aldehydes, ketones, and shorter-chain fatty acids. Hydrolysis of the ester linkages can also occur, leading to the formation of di- and monoglycerides, and free fatty acids.

Data Presentation

Table 1: Stability of this compound Under Various Conditions

Form Storage Temperature Atmosphere Container Reported Stability Reference
Solid-20°CStandardNot specified≥ 4 years[1][12][13][14]
Solution (General Triglycerides)-20°CStandardNot specifiedGenerally good long-term stability[6]
Solution (General Triglycerides)-70°CStandardNot specifiedEnhanced long-term stability compared to -20°C[6]

Table 2: Recommended Antioxidant Concentrations for Lipid Solutions

Antioxidant Typical Concentration Range Notes Reference
Butylated Hydroxytoluene (BHT)50 µM - 5.0 mg/mLEffective at preventing polyunsaturated fatty acid degradation.[1][3][8][15]
α-Tocopherol (Vitamin E)100 ppm - 500 ppmNatural antioxidant, can exhibit pro-oxidant effects at higher concentrations.[2][6][7][16]

Experimental Protocols

Protocol 1: Preparation and Storage of a Stock Solution

  • Materials:

    • This compound (solid)

    • High-purity, anhydrous chloroform (or other suitable solvent)

    • Amber glass vial with a PTFE-lined cap

    • Argon or nitrogen gas

    • Microsyringe

  • Procedure:

    • Allow the solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of the lipid into the amber glass vial.

    • Add the appropriate volume of solvent to achieve the desired concentration.

    • If using an antioxidant, add it to the solvent before dissolving the lipid.

    • Gently swirl the vial to dissolve the lipid. Sonication can be used sparingly if needed.

    • Purge the headspace of the vial with a gentle stream of argon or nitrogen for 30-60 seconds.

    • Immediately cap the vial tightly.

    • For short-term use (up to one week), store at -20°C. For longer-term storage, prepare single-use aliquots and store at -80°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol is adapted from a method for a similar triglyceride and may require optimization.[5][9][11][17]

  • Instrumentation and Conditions:

    • HPLC System: Quaternary or binary pump with a degasser, autosampler, and column oven.

    • Column: C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase:

      • A: Acetonitrile

      • B: Acetone

    • Gradient: Isocratic elution with Acetone/Acetonitrile (70:30, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Detector: Evaporative Light Scattering Detector (ELSD) (Nebulizer temperature: 60°C, Gas flow: appropriate for the instrument).

    • Injection Volume: 25 µL.

  • Sample Preparation:

    • Prepare a 1% (w/v) solution of this compound in acetone.

    • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Analysis:

    • Inject the sample onto the HPLC system.

    • Monitor the chromatogram for the main peak corresponding to this compound and any additional peaks that may indicate impurities or degradation products.

Mandatory Visualizations

DegradationPathway TG This compound Oxidation Oxidation (O2, Light, Metal Ions) TG->Oxidation Hydrolysis Hydrolysis (H2O) TG->Hydrolysis Hydroperoxides Lipid Hydroperoxides Oxidation->Hydroperoxides Primary Oxidation HydrolysisProducts Diglycerides, Monoglycerides, Free Fatty Acids Hydrolysis->HydrolysisProducts SecondaryProducts Secondary Oxidation Products (Aldehydes, Ketones) Hydroperoxides->SecondaryProducts Degradation ExperimentalWorkflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis Dissolve Dissolve in Anhydrous Solvent (+/- Antioxidant) Inert Purge with Inert Gas Dissolve->Inert Store Store at -20°C to -80°C (Protected from Light) Inert->Store Purity Assess Purity (e.g., HPLC) Store->Purity TroubleshootingTree Problem Inconsistent Results? CheckPurity Check Solution Purity (HPLC/GC-MS) Problem->CheckPurity Degradation Degradation Observed? CheckPurity->Degradation ReviewPrep Review Preparation Protocol Degradation->ReviewPrep Yes ReviewStorage Review Storage Conditions Degradation->ReviewStorage Yes NoDegradation Investigate Other Experimental Parameters Degradation->NoDegradation No ImprovePrep Use Fresh Solvents, Add Antioxidant ReviewPrep->ImprovePrep ImproveStorage Use Inert Gas, Lower Temp, Protect from Light ReviewStorage->ImproveStorage

References

common issues in 1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol quantification

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Triacylglycerol Analysis

Welcome to the technical support center for the quantification of triacylglycerols (TAGs). This guide provides troubleshooting advice and frequently asked questions (FAQs) specifically addressing common issues encountered during the analysis of 1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol (PPL) and related isomers.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to quantify this compound accurately?

A1: The primary difficulty in quantifying this compound (a PPL-type TAG) lies in its structural complexity. The main challenges are:

  • Isomerism: It is a regioisomer of 1,3-Dipalmitoyl-2-linoleoyl-glycerol (PLP). These isomers have the same exact mass and similar physical properties, making them extremely difficult to separate using standard chromatographic techniques.[1][2][3] Regiospecific analysis is a significant challenge in lipidomics.[4][5]

  • Matrix Effects: Biological samples contain complex mixtures of lipids and other molecules that can interfere with the ionization of the target analyte in the mass spectrometer, leading to signal suppression or enhancement.[6]

  • Standard Availability: The lack of certified reference standards for every specific TAG regioisomer, including PPL, complicates absolute quantification.[7][8] Most quantification is therefore semi-quantitative, relying on internal standards that may have different ionization efficiencies.[9][10]

  • Analyte Stability: The linoleoyl moiety contains unsaturated bonds that are susceptible to oxidation during sample preparation and storage, which can lead to inaccurate measurements.[6]

Q2: What is the difference between a regioisomer and an enantiomer in the context of TAGs?

A2:

  • Regioisomers have the same fatty acids but differ in their position on the glycerol (B35011) backbone. For example, 1,2-Dipalmitoyl-3-linoleoyl-glycerol (PPL) and 1,3-Dipalmitoyl-2-linoleoyl-glycerol (PLP) are regioisomers.[2] The determination of which fatty acid is at the sn-1, sn-2, or sn-3 position is the goal of regiospecific analysis.[11]

Q3: Can I distinguish PPL from its isomer PLP using just a C18 reversed-phase column?

A3: Generally, no. Standard C18 columns separate TAGs based on their equivalent carbon number (ECN), which is a function of total carbon atoms and double bonds (ECN = Carbon Number - 2 * Double Bonds).[2] Since PPL and PLP have the same fatty acid composition (16:0, 16:0, 18:2), they have the same ECN and will typically co-elute on standard reversed-phase columns.[3] Achieving separation requires specialized chromatographic methods like chiral-phase HPLC or silver ion chromatography.[3]

Q4: How does tandem mass spectrometry (MS/MS) help in identifying regioisomers?

A4: Tandem mass spectrometry (MS/MS) can help differentiate regioisomers by analyzing their fragmentation patterns. When a TAG precursor ion (e.g., [M+NH₄]⁺) is fragmented, it loses its fatty acids. The ester bonds at the sn-1 and sn-3 positions are more easily broken than the bond at the sn-2 position.[3] This results in different relative abundances of the resulting diacylglycerol-like fragment ions. For a PPL/PLP mixture, the ratio of fragment ions corresponding to the loss of palmitic acid versus linoleic acid can be used to infer the proportion of each isomer.[4][13] However, this requires careful calibration with standards as the differences can be subtle.[4]

Troubleshooting Guides

Problem 1: Poor or No Chromatographic Separation of Isomers
Potential Cause Recommended Solution
Inadequate Column Chemistry Standard C18 columns are insufficient for separating regioisomers like PPL and PLP.[3] Solution: Employ specialized columns. Chiral columns (e.g., CHIRALPAK series) can resolve both regioisomers and enantiomers.[14][12] Silver ion HPLC (Ag-HPLC) can also be effective by separating based on interactions with double bonds.[3]
Suboptimal Mobile Phase The mobile phase composition is critical for achieving resolution.
Incorrect Flow Rate or Temperature Chromatographic resolution is sensitive to flow rate and column temperature.[3]
Problem 2: Inaccurate or Non-Reproducible Quantification
Potential Cause Recommended Solution
Matrix Effects / Ion Suppression Co-eluting compounds from the sample matrix interfere with the ionization of the target analyte.[6]
Variable Ionization/Adduct Formation The analyte can form multiple adducts ([M+H]⁺, [M+NH₄]⁺, [M+Na]⁺) with varying efficiencies.
Lack of True Standard Quantification against a non-isomeric standard leads to relative, not absolute, values.
Analyte Degradation The polyunsaturated linoleoyl chain is prone to oxidation.

Quantitative Data Summary

The table below summarizes key mass-to-charge ratio (m/z) values for this compound (PPL), which are essential for setting up a mass spectrometer for its analysis. PPL is composed of two palmitic acids (16:0) and one linoleic acid (18:2).

Parameter Value Description
Chemical Formula C₅₃H₉₈O₆
Molecular Weight 831.35 g/mol Based on isotopic composition.
[M+H]⁺ m/z 831.74Protonated precursor ion.
[M+NH₄]⁺ m/z 848.77Ammonium adduct precursor ion, commonly used in LC-MS.[7]
[M+Na]⁺ m/z 853.72Sodium adduct precursor ion, calculated m/z 853.7256.[15]
[M+NH₄ - C₁₆H₃₂O₂]⁺ m/z 592.51Diacylglycerol-like fragment from the neutral loss of one Palmitic Acid (16:0).
[M+NH₄ - C₁₈H₃₂O₂]⁺ m/z 568.51Diacylglycerol-like fragment from the neutral loss of Linoleic Acid (18:2).

Experimental Protocols

Protocol: LC-MS/MS Quantification of PPL

This protocol provides a general framework for the targeted, semi-quantitative analysis of PPL using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

  • Sample Preparation (Modified Folch Extraction)

    • To 100 µL of sample (e.g., plasma), add 10 µL of an internal standard solution (e.g., d5-labeled TAG standard).

    • Add 2 mL of a 2:1 (v/v) mixture of chloroform:methanol.[16]

    • Vortex vigorously for 2 minutes to ensure complete mixing and lipid extraction.[16]

    • Add 500 µL of 0.9% NaCl solution, vortex for 1 minute, and centrifuge at 2,000 x g for 10 minutes to induce phase separation.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids.

    • Dry the extract under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in 200 µL of isopropanol (B130326) or another suitable solvent for injection.[16]

    • Filter the reconstituted sample through a 0.2 µm PTFE syringe filter into an autosampler vial.[16]

  • UHPLC Conditions

    • Column: A column suitable for lipid separation (e.g., C18, 1.7 µm particle size). Note: This will not separate regioisomers.

    • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM Ammonium Formate.

    • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM Ammonium Formate.

    • Gradient: A typical gradient might run from 30% B to 100% B over 15-20 minutes.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 50-60 °C.

    • Injection Volume: 2-5 µL.

  • Mass Spectrometry Conditions (Triple Quadrupole)

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: Select the [M+NH₄]⁺ adduct, m/z 848.77.

    • Product Ions (MRM Transitions):

      • Transition 1 (Loss of Palmitic Acid): 848.77 → 592.51

      • Transition 2 (Loss of Linoleic Acid): 848.77 → 568.51

    • Collision Energy: Optimize experimentally, typically in the range of 20-40 eV.[17]

    • Ion Source Parameters: Optimize spray voltage, gas flows, and source temperature according to the instrument manufacturer's guidelines.

  • Data Analysis

    • Integrate the peak areas for the MRM transitions of the analyte and the internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Determine the concentration using a calibration curve if external standards are used. The ratio of the intensities of the two fragment ions can be used to estimate the proportion of PPL vs. PLP, but this requires calibration with pure standards of each isomer.[4][13]

Visualizations

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start_node start_node process_node process_node data_node data_node end_node end_node Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike Internal Standard Sample->Spike Extract Lipid Extraction (Folch Method) Spike->Extract Dry Dry Down & Reconstitute Extract->Dry Inject UHPLC Injection Dry->Inject Separate Chromatographic Separation (C18) Inject->Separate Ionize ESI Ionization (Positive Mode) Separate->Ionize Analyze MS/MS Analysis (MRM Mode) Ionize->Analyze Integrate Peak Integration Analyze->Integrate Ratio Calculate Area Ratios (Analyte/IS) Integrate->Ratio Quantify Quantification vs. Calibration Curve Ratio->Quantify Result Final Concentration Quantify->Result

Caption: Experimental workflow for PPL quantification.

G issue issue question question solution solution check check start Issue: PPL and PLP Isomers Co-elute q1 Is regiospecific separation critical? start->q1 a1_no Proceed with MS/MS fragment ratio analysis q1->a1_no No a1_yes Implement advanced chromatography q1->a1_yes Yes q2 Which method is available/suitable? a1_yes->q2 a2_chiral Use Chiral-Phase HPLC. Separates enantiomers and regioisomers. q2->a2_chiral Chiral Column a2_silver Use Silver Ion (Ag+) HPLC. Separates based on unsaturation. q2->a2_silver Ag+ Column end Achieved Isomer Separation a2_chiral->end a2_silver->end

Caption: Troubleshooting isomer co-elution.

References

Technical Support Center: Optimizing Mass Spectrometry for TG(16:0/16:0/18:2)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of triglyceride TG(16:0/16:0/18:2). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their mass spectrometry settings for this specific lipid species.

Frequently Asked Questions (FAQs)

Q1: What is the expected fragmentation pattern for TG(16:0/16:0/18:2) in positive ion mode mass spectrometry?

A1: In positive ion mode, particularly with electrospray ionization (ESI), triglycerides like TG(16:0/16:0/18:2) typically form adducts with ammonium (B1175870) ([M+NH₄]⁺) or alkali metals like sodium ([M+Na]⁺) and lithium ([M+Li]⁺).[1][2] Collision-induced dissociation (CID) of the precursor ion results in the neutral loss of its constituent fatty acids, producing characteristic diacylglycerol (DG) fragment ions.[3][4]

For TG(16:0/16:0/18:2), you should expect to see the following major fragments:

  • A fragment ion corresponding to the neutral loss of a palmitic acid (16:0) molecule.

  • A fragment ion corresponding to the neutral loss of a linoleic acid (18:2) molecule.[3]

The fragmentation pattern is influenced by the type of adduct formed. Lithium adducts, for instance, can provide more informative fragments for structural identification.[1]

Q2: Which ionization technique is most suitable for quantitative analysis of TG(16:0/16:0/18:2)?

A2: Electrospray ionization (ESI) is a widely used and preferred method for the sensitive and targeted quantification of known triglycerides, especially when coupled with liquid chromatography (LC-MS).[5] ESI is a "soft" ionization technique, which helps to keep the triglyceride molecule intact during the ionization process.[5] While other techniques like Atmospheric Pressure Chemical Ionization (APCI) are robust for general triglyceride profiling, ESI offers excellent sensitivity for quantitative accuracy.[5]

Q3: What are the common adducts formed by TG(16:0/16:0/18:2) during ESI, and how do they affect the analysis?

A3: During positive mode ESI, triglycerides readily form adducts. The most common ones are:

  • Ammonium adducts ([M+NH₄]⁺): These are frequently used in LC-MS methods.[1][4]

  • Sodium adducts ([M+Na]⁺): Often observed, even when not intentionally added, due to the prevalence of sodium salts. Sodiated precursors can yield informative MS2 spectra.[6][7]

  • Lithium adducts ([M+Li]⁺): Can be intentionally promoted by adding lithium salts to the solvent. They are known to produce more structurally informative fragments compared to other adducts.[1]

The type of adduct can influence fragmentation efficiency and the resulting spectra. For instance, sodium adducts may require higher collision energies for efficient fragmentation compared to their ammoniated counterparts.[7][8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the mass spectrometric analysis of TG(16:0/16:0/18:2).

Issue 1: Poor or No Signal Intensity

Possible Causes & Solutions

CauseRecommended Action
Improper Sample Concentration Ensure your sample is appropriately concentrated. If it's too dilute, the signal may be too weak. Conversely, a highly concentrated sample can cause ion suppression.[9]
Inefficient Ionization Optimize the ESI source parameters. This includes the sprayer voltage, sprayer position, and gas flow rates. Taking the time to adjust the sprayer voltage can lead to significant improvements in sensitivity.[10]
Incorrect Instrument Settings Regularly tune and calibrate your mass spectrometer to ensure it is operating at its optimal performance.[9] Verify that the mass range is set correctly to detect the precursor ion of TG(16:0/16:0/18:2) and its fragments.
Sample Degradation Check the stability of your sample. Triglycerides can degrade over time, especially if not stored properly.
Issue 2: In-Source Fragmentation (ISF) Obscuring the Precursor Ion

Possible Causes & Solutions

CauseRecommended Action
High Ion Source Temperature High temperatures in the ion source can cause the triglyceride to fragment before it reaches the mass analyzer. The optimal ion-transfer temperature (ITT) for reducing ISF while maintaining good sensitivity is often in the range of 200-250°C for many lipid classes.[11]
High Radio Frequency (RF) Levels On some instruments, high RF levels in the ion optics can induce fragmentation. The effect of RF level on ISF can be instrument-dependent. It's advisable to test a range of RF levels to find the optimal setting for your specific mass spectrometer.[11]
High Cone Voltage/Fragmentor Voltage The cone voltage (or fragmentor voltage) can be adjusted to reduce in-source fragmentation. Typical values are in the range of 10 to 60 V.[10]
Issue 3: Poor Peak Shape and Resolution in LC-MS

Possible Causes & Solutions

CauseRecommended Action
Inappropriate Mobile Phase For reverse-phase HPLC, acetonitrile (B52724) is a commonly used organic solvent, and acetone (B3395972) can be an effective modifier. Using non-linear or step-wise elution gradients can significantly improve the separation of complex lipid mixtures.[12]
Suboptimal Column Choice For gas chromatography, a stationary phase with a high percentage of phenyl substitution can effectively resolve species by both chain length and degree of unsaturation. For HPLC, C18 columns are widely used.[5][12]
Column Overload Injecting too much sample can lead to broad and asymmetric peaks. Reduce the injection volume; a volume of 1-2% of the total column volume is a good starting point.[12]
Unstable Baseline Contaminants in the mobile phase can cause an unstable baseline. Use high-purity solvents and filter them before use.[12] Column bleed, especially in GC at high temperatures, can also be a cause.[12]

Experimental Protocols

Protocol 1: General LC-ESI-MS/MS Analysis of TG(16:0/16:0/18:2)

This protocol is a general guideline and may need to be adapted for your specific instrumentation.

  • Sample Preparation:

    • Extract lipids from the sample using a standard method like Folch or Bligh-Dyer.

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the extract in a suitable solvent mixture, for example, methanol/chloroform (1:1, v/v).[5]

    • For quantification, add an appropriate internal standard, such as a deuterated triglyceride.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).[5]

    • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate.[5]

    • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.[5]

    • Gradient: A linear gradient from 30% B to 100% B over 20 minutes is a good starting point.[5]

    • Flow Rate: 0.2 mL/min.[5]

    • Injection Volume: 5 µL.[5]

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI).[5]

    • Capillary Voltage: 3.0 kV.[5]

    • Source Temperature: 150 °C.[5]

    • Desolvation Gas Flow: 600 L/hr.[5]

    • Collision Gas: Argon.[5]

    • Collision Energy (for MS/MS): This needs to be optimized for your specific instrument and the precursor ion. A stepped collision energy approach (e.g., 30-40-50 normalized units) can be effective for obtaining informative fragment spectra.[8]

Visualizations

Troubleshooting_Workflow_for_Poor_Signal cluster_sample Sample Issues cluster_instrument Instrument Settings start Poor or No Signal for TG(16:0/16:0/18:2) check_concentration Check Sample Concentration start->check_concentration check_stability Verify Sample Stability check_concentration->check_stability If concentration is optimal optimize_esi Optimize ESI Source (Voltage, Gas, Position) check_stability->optimize_esi If sample is stable tune_calibrate Tune and Calibrate Mass Spectrometer optimize_esi->tune_calibrate If source is optimized end_node Signal Improved tune_calibrate->end_node

Caption: A logical workflow for troubleshooting poor signal intensity.

Fragmentation_Pathway cluster_fragments Collision-Induced Dissociation (CID) precursor TG(16:0/16:0/18:2) Precursor Ion ([M+NH4]+) loss_16_0 Neutral Loss of Palmitic Acid (16:0) precursor->loss_16_0 loss_18_2 Neutral Loss of Linoleic Acid (18:2) precursor->loss_18_2 fragment1 Diacylglycerol Fragment 1 (DG 16:0/18:2) loss_16_0->fragment1 fragment2 Diacylglycerol Fragment 2 (DG 16:0/16:0) loss_18_2->fragment2

Caption: Expected fragmentation pathway for TG(16:0/16:0/18:2).

References

preventing degradation of 1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol (PLG). The focus is on preventing degradation of this polyunsaturated triacylglycerol during extraction procedures.

Troubleshooting Guide

This guide addresses specific issues that can lead to the degradation of this compound (PLG) during extraction.

Issue 1: Low recovery of intact PLG in the final extract.

  • Question: My analytical results show low yields of this compound and high levels of degradation products like free fatty acids and oxidized lipids. What are the likely causes and how can I fix this?

  • Answer: Low recovery of intact PLG is typically due to oxidative or enzymatic degradation during the extraction process. The linoleoyl group in PLG is a polyunsaturated fatty acid (PUFA), making it highly susceptible to oxidation.[1] Additionally, lipases present in the sample can hydrolyze the ester bonds.[2]

    Troubleshooting Steps:

    • Inactivate Enzymes: Lipases are a primary cause of triacylglycerol degradation.[2] Consider one of the following enzyme inactivation methods at the beginning of your workflow:

      • Heat Inactivation: For solid tissues, boiling in isopropanol (B130326) for a short period can effectively inactivate lipases.[2]

      • Acidic Solvent Quenching: Using a formic acid-containing organic solvent can also inactivate these enzymes.[2]

    • Prevent Oxidation: The presence of oxygen, light, and heat can accelerate the oxidation of the linoleoyl moiety.[1]

      • Use Antioxidants: Incorporate antioxidants into your extraction solvents. Common choices include Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), or natural antioxidants like tocopherols (B72186) (Vitamin E) and rosemary extract.[1][3]

      • Work Under Inert Gas: Whenever possible, perform extraction steps under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[4]

      • Protect from Light: Use amber glass vials or wrap your containers in aluminum foil to protect the sample from light.[1]

      • Maintain Low Temperatures: Perform the extraction on ice or at reduced temperatures to slow down oxidative reactions.[1]

    • Use High-Purity Solvents: Solvents can contain impurities that may initiate or propagate degradation. Always use fresh, high-purity, and, if possible, degassed solvents.[5] Chloroform (B151607), for instance, can degrade in the presence of light and oxygen to form reactive species.[5]

Issue 2: Formation of an emulsion during liquid-liquid extraction.

  • Question: During my liquid-liquid extraction (e.g., Folch or Bligh-Dyer method), I'm observing a persistent emulsion between the aqueous and organic layers, making phase separation difficult. How can I resolve this?

  • Answer: Emulsion formation is a common problem in lipid extractions, often caused by the presence of amphipathic molecules like phospholipids (B1166683) or free fatty acids that act as surfactants.[6]

    Troubleshooting Steps:

    • Gentle Mixing: Instead of vigorous shaking or vortexing, gently invert the extraction tube to mix the phases. This reduces the energy input that can lead to stable emulsions.[6]

    • "Salting Out": Add a small amount of a saturated salt solution (brine) to the mixture. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.[6]

    • Centrifugation: Centrifuging the sample at a moderate speed can help to resolve the emulsion and achieve a clear separation of the phases.[7]

    • Solvent Modification: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and help to break the emulsion.[6]

Frequently Asked Questions (FAQs)

  • Q1: What makes this compound particularly susceptible to degradation?

  • A1: The susceptibility of this compound to degradation is primarily due to the presence of a linoleic acid moiety at the sn-3 position.[8][9] Linoleic acid is a polyunsaturated fatty acid with two double bonds, which are prone to oxidation.[1] This oxidative degradation can lead to the formation of hydroperoxides, aldehydes, and other breakdown products, compromising the integrity of the molecule.[10][11]

  • Q2: What are the primary degradation pathways for this compound during extraction?

  • A2: The two main degradation pathways are:

    • Oxidation: This is a free-radical chain reaction that attacks the double bonds of the linoleoyl group. It is initiated by factors like light, heat, and the presence of metal ions.[12]

    • Enzymatic Hydrolysis: Lipases present in the biological sample can cleave the ester bonds of the triacylglycerol, releasing free fatty acids (palmitic and linoleic acid) and di- or monoglycerides.[13][14]

  • Q3: Can I store my samples before extracting this compound?

  • A3: It is always best to extract lipids from fresh samples immediately. If storage is unavoidable, flash-freeze the sample in liquid nitrogen and store it at -80°C in an airtight container under an inert atmosphere. This will minimize both enzymatic activity and oxidation.

  • Q4: How can I detect the degradation of this compound in my extracts?

  • A4: Several analytical techniques can be used to assess degradation:

    • Chromatographic Methods (TLC, GC, HPLC/UPLC-MS): These methods can separate and identify the intact this compound from its degradation products, such as free fatty acids, diacylglycerols, and oxidized species.[4]

    • Peroxide Value: This titration-based method measures the primary oxidation products (hydroperoxides).[10][15]

    • TBARS Assay: This colorimetric assay detects secondary oxidation products, such as malondialdehyde.[10]

Quantitative Data Summary

Table 1: Efficacy of Different Antioxidants in Preventing Lipid Oxidation.

AntioxidantConcentrationInhibition of Primary Oxidation Products (%)Inhibition of Secondary Oxidation Products (%)Reference
tert-Butylhydroquinone (TBHQ)50 ppm99.5 ± 0.196.1 ± 0.7[16]

Note: Data is for ω-3 polyunsaturated fatty acids in a mouse diet, which is a relevant model for the linoleoyl group in PLG.

Experimental Protocols

Protocol 1: Extraction of this compound with Prevention of Degradation

This protocol is a modified Bligh-Dyer extraction designed to minimize the degradation of PLG.

Materials:

  • Homogenizer

  • Centrifuge

  • Glass centrifuge tubes with PTFE-lined caps

  • Amber glass vials for final extract storage

  • Nitrogen or Argon gas source

  • Ice bath

  • Chloroform (HPLC grade, stored in an amber bottle)

  • Methanol (HPLC grade)

  • Deionized water

  • Butylated Hydroxytoluene (BHT) stock solution (e.g., 10 mg/mL in methanol)

Procedure:

  • Sample Preparation:

    • Weigh the tissue or cell sample and place it in a pre-chilled glass homogenizing tube.

    • Keep the sample on ice throughout the procedure.

  • Enzyme Inactivation and Homogenization:

    • Add a 1:2 (v/v) mixture of chloroform:methanol to the sample. The total solvent volume should be sufficient to immerse the sample (e.g., 20 volumes of the sample weight).

    • Add BHT to the solvent mixture to a final concentration of 0.01% (w/v).

    • Homogenize the sample thoroughly until a uniform suspension is achieved.

  • Phase Separation:

    • Add chloroform and deionized water to the homogenate to achieve a final solvent ratio of 2:2:1.8 (v/v/v) of chloroform:methanol:water.

    • Mix the sample by gentle inversion for 2 minutes. Avoid vigorous shaking.

    • Centrifuge the sample at 1000 x g for 10 minutes at 4°C to separate the phases.

  • Lipid Extraction:

    • Carefully collect the lower chloroform phase containing the lipids using a glass Pasteur pipette.

    • Transfer the lipid-containing phase to a clean glass tube.

  • Solvent Evaporation and Storage:

    • Evaporate the chloroform under a gentle stream of nitrogen or argon gas in a fume hood.

    • Resuspend the lipid extract in a small volume of chloroform or another suitable solvent containing 0.01% BHT.

    • Store the final extract in an amber glass vial at -80°C under an inert atmosphere.

Visualizations

DegradationPathways Degradation Pathways of this compound cluster_oxidation Oxidative Degradation cluster_hydrolysis Enzymatic Hydrolysis PLG This compound LipidPeroxylRadical Lipid Peroxyl Radical PLG->LipidPeroxylRadical Initiation (O2, Light, Heat) DAG Diacylglycerol PLG->DAG Lipase Activity LipidHydroperoxides Lipid Hydroperoxides (Primary Oxidation Products) LipidPeroxylRadical->LipidHydroperoxides Propagation SecondaryProducts Aldehydes, Ketones (Secondary Oxidation Products) LipidHydroperoxides->SecondaryProducts Decomposition FFA Free Fatty Acids (Linoleic and Palmitic Acid) DAG->FFA

Caption: Degradation pathways of PLG.

ExtractionWorkflow Workflow for PLG Extraction with Degradation Prevention Start Start: Sample Collection Homogenization Homogenization in Chloroform:Methanol (1:2) + Antioxidant (BHT) Start->Homogenization PhaseSeparation Add Chloroform and Water (Final Ratio 2:2:1.8) Homogenization->PhaseSeparation Centrifugation Centrifugation (1000 x g, 10 min, 4°C) PhaseSeparation->Centrifugation CollectOrganic Collect Lower Organic Phase Centrifugation->CollectOrganic Evaporation Evaporate Solvent (under Nitrogen/Argon) CollectOrganic->Evaporation Storage Resuspend and Store at -80°C under Inert Gas Evaporation->Storage

Caption: PLG extraction workflow.

TroubleshootingTree Troubleshooting PLG Degradation Problem Low Yield of Intact PLG? CheckOxidation Evidence of Oxidation? (e.g., high peroxide value) Problem->CheckOxidation Yes CheckHydrolysis Evidence of Hydrolysis? (e.g., high free fatty acids) Problem->CheckHydrolysis Yes Sol_Oxidation Implement Anti-Oxidative Measures: - Add Antioxidants (BHT) - Use Inert Gas - Protect from Light - Work at Low Temperature CheckOxidation->Sol_Oxidation Yes Sol_Hydrolysis Inactivate Lipases: - Heat Inactivation (Isopropanol) - Acidic Solvent Quenching CheckHydrolysis->Sol_Hydrolysis Yes GoodResult Problem Solved Sol_Oxidation->GoodResult Sol_Hydrolysis->GoodResult

Caption: Troubleshooting PLG degradation.

References

Technical Support Center: Troubleshooting HPLC Analysis of 1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol. The following frequently asked questions (FAQs) and troubleshooting guides are designed to assist researchers, scientists, and drug development professionals in resolving poor peak shape and other chromatographic challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Why is my peak for this compound tailing?

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue in the analysis of lipids like triglycerides. This can compromise resolution and the accuracy of quantification.[1][2]

  • Potential Causes:

    • Secondary Interactions: Polar analytes can interact with residual silanol (B1196071) groups on silica-based stationary phases, leading to tailing.[1][3][4][5] For triglycerides, while less polar than phospholipids, interactions can still occur.

    • Column Contamination: Accumulation of sample matrix components or strongly retained compounds on the column can lead to peak distortion.[1][4][6]

    • Inappropriate Mobile Phase pH: While less critical for neutral triglycerides than for ionizable compounds, the mobile phase pH can influence the ionization state of residual silanols on the column.[1][3]

    • Column Degradation: Over time, the stationary phase can degrade, exposing more active sites that can cause tailing.[4][7]

  • Troubleshooting Solutions:

    • Use a Guard Column: A guard column can help protect the analytical column from strongly retained impurities.[6]

    • Optimize Mobile Phase:

    • Column Selection: Employ a highly deactivated or end-capped C18 column to minimize silanol interactions.[3][7]

    • Sample Clean-up: Ensure adequate sample preparation to remove interfering matrix components.[5][8]

    • Column Washing: If contamination is suspected, flush the column with a strong solvent.

Issue 2: My peak for this compound is fronting. What could be the cause?

Peak fronting, an asymmetry where the front of the peak is broader than the tail, can indicate several potential issues in your HPLC method.[9][10]

  • Potential Causes:

    • Sample Overload: Injecting too much sample, either in terms of volume or concentration, can saturate the column and lead to fronting.[9][10][11]

    • Incompatible Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause the analyte to travel too quickly through the initial part of the column, resulting in a distorted peak shape.[10]

    • Column Void: A void or channel in the column packing at the inlet can cause the sample to spread unevenly, leading to fronting.[11][12]

  • Troubleshooting Solutions:

    • Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume to avoid overloading the column.[9]

    • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase.[1] If a stronger solvent is necessary for solubility, inject the smallest possible volume. Avoid using hexane (B92381) as the injection solvent for reversed-phase analysis of triglycerides as it can cause peak broadening or splitting.[13]

    • Check for Column Voids: If a void is suspected, you can try reversing and flushing the column (if the manufacturer's instructions permit). However, a void often indicates that the column needs to be replaced.[11]

Issue 3: I am observing a split peak for my this compound standard. What should I do?

A split peak for a single, pure standard is a clear indication of a problem within the chromatographic system.

  • Potential Causes:

    • Column Inlet Problem: A partially blocked frit or a void at the head of the column can cause the sample flow path to split, resulting in a split peak.[1][14]

    • Incompatible Sample Solvent and Mobile Phase: A significant mismatch between the sample solvent and the mobile phase can lead to peak splitting, especially for early eluting peaks.[1]

    • Co-elution: While less likely with a pure standard, it's possible that what appears to be a split peak is actually two closely eluting isomers or impurities.[1]

  • Troubleshooting Solutions:

    • Inspect and Clean the Column Inlet: Check the column inlet frit for any blockage. If a guard column is used, replace it.[6]

    • Adjust Sample Solvent: Ensure the sample is dissolved in a solvent that is compatible with the initial mobile phase conditions.[1]

    • Optimize Separation: To rule out co-elution, try adjusting the mobile phase gradient or the column temperature to see if the split peak can be resolved into two distinct peaks.[1]

Issue 4: My peaks are broad and poorly resolved. How can I improve this?

Broad peaks can significantly reduce the sensitivity and resolution of your analysis, making accurate quantification difficult.[1]

  • Potential Causes:

    • High Injection Volume or Concentration: Injecting too large a volume or too concentrated a sample can lead to column overload and peak broadening.[1]

    • Incompatible Injection Solvent: If the solvent in which your sample is dissolved is significantly stronger than your initial mobile phase, it can cause peak distortion and broadening.[1]

    • Extra-Column Volume: Excessive tubing length or a large internal diameter between the injector, column, and detector can contribute to peak broadening.[1][3]

    • Low Column Temperature: For hydrophobic molecules like triglycerides, lower temperatures can lead to slower diffusion and broader peaks.[15]

  • Troubleshooting Solutions:

    • Optimize Sample Injection: Reduce the injection volume or dilute your sample.[1]

    • Match Injection Solvent: Whenever possible, dissolve your sample in the initial mobile phase.[1]

    • Minimize Extra-Column Volume: Use shorter, narrower internal diameter tubing to connect the components of your HPLC system.[1][3]

    • Increase Column Temperature: Increasing the column temperature (e.g., to 30-40°C) can improve the diffusion of the analyte, leading to sharper peaks and shorter retention times.[15][16][17][18][19]

Quantitative Data Summary

The following table provides a summary of typical HPLC parameters for the analysis of triglycerides, which can be used as a starting point for method development for this compound.

ParameterRecommended Range/ValueRationale
Column C18 (ODS), 3-5 µm particle sizeProvides good retention and resolution for non-polar triglycerides.[2]
Mobile Phase A Acetonitrile (B52724)Common weak solvent in reversed-phase HPLC for lipids.[2][13]
Mobile Phase B Acetone, Isopropanol (B130326) (IPA), or Methyl tert-butyl ether (MTBE)Stronger organic modifiers that improve solubility and elution of triglycerides.[2][13][20]
Gradient Gradient elution from a lower to a higher percentage of Mobile Phase BNecessary for separating complex mixtures of triglycerides with varying fatty acid chains.[20]
Flow Rate 0.5 - 1.5 mL/minA typical flow rate for standard analytical HPLC columns. Lower flow rates can improve resolution but increase analysis time.[21]
Column Temperature 30 - 50 °CHigher temperatures reduce mobile phase viscosity, shorten retention times, and can improve peak shape for lipids.[15][17][22]
Injection Volume 5 - 20 µLShould be minimized to prevent peak broadening and fronting.[12]
Detector UV (low wavelength, e.g., 205-220 nm), ELSD, or MSTriglycerides have limited UV chromophores, so ELSD or MS can provide better sensitivity and universality.[13][20]

Experimental Protocols

Standard HPLC Method for this compound Analysis

This protocol provides a general starting point for the analysis of this compound using reversed-phase HPLC. Optimization may be required based on the specific instrumentation and sample matrix.

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound standard or sample.

    • Dissolve the sample in a suitable solvent, such as isopropanol or a mixture of acetonitrile and a stronger organic solvent that matches the initial mobile phase conditions. Avoid using hexane.[13]

    • Filter the sample solution through a 0.22 µm syringe filter before injection to remove any particulates.[8]

  • HPLC Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Acetonitrile.

    • Mobile Phase B: Isopropanol/Acetone (1:1, v/v).

    • Gradient Program:

      • 0-5 min: 80% A, 20% B

      • 5-25 min: Linear gradient to 20% A, 80% B

      • 25-30 min: Hold at 20% A, 80% B

      • 30.1-35 min: Return to 80% A, 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.[15]

    • Injection Volume: 10 µL.

    • Detector: Evaporative Light Scattering Detector (ELSD) or UV detector at 210 nm.

  • Data Analysis:

    • Integrate the peak corresponding to this compound.

    • Quantify the analyte using a calibration curve prepared from standards of known concentrations.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor HPLC peak shape for this compound.

HPLC_Troubleshooting start Poor Peak Shape Observed (Tailing, Fronting, Splitting, Broad) check_all_peaks Are all peaks affected? start->check_all_peaks system_issue System/Method Issue check_all_peaks->system_issue Yes analyte_issue Analyte-Specific Issue check_all_peaks->analyte_issue No check_connections Check for leaks and loose fittings system_issue->check_connections check_extra_col_vol Minimize extra-column volume (shorter/narrower tubing) check_connections->check_extra_col_vol check_column_void Inspect column for voids/ replace column check_extra_col_vol->check_column_void check_overload Sample Overload? analyte_issue->check_overload reduce_conc_vol Reduce concentration or injection volume check_overload->reduce_conc_vol Yes (Fronting) check_solvent Sample Solvent Mismatch? check_overload->check_solvent No match_solvent Dissolve sample in initial mobile phase check_solvent->match_solvent Yes (Fronting/Splitting) check_secondary_int Secondary Interactions? check_solvent->check_secondary_int No optimize_mp Optimize Mobile Phase: - Additives (formate) - Adjust pH check_secondary_int->optimize_mp Yes (Tailing)

Caption: A flowchart for troubleshooting poor HPLC peak shape.

References

Technical Support Center: Mitigating Ion Suppression for 1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address ion suppression issues encountered during the mass spectrometric analysis of 1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol and other triacylglycerols (TAGs).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for the analysis of this compound?

A1: Ion suppression is a matrix effect that occurs in mass spectrometry, particularly with electrospray ionization (ESI), where co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest, in this case, this compound.[1] This interference leads to a decreased analyte signal, which can compromise the accuracy, precision, and sensitivity of the analysis.[2] For TAGs, a primary cause of ion suppression is the high concentration of phospholipids (B1166683) (PLs) in biological samples, which can co-elute and compete for ionization.[3]

Q2: How can I determine if my analysis of this compound is affected by ion suppression?

A2: Two common methods to assess ion suppression are:

  • Post-Column Infusion (PCI): This qualitative technique helps identify the regions in the chromatogram where ion suppression occurs.[2] A solution of your analyte is continuously infused into the mass spectrometer while a blank matrix extract is injected. A dip in the analyte's baseline signal indicates the retention time of interfering components.[2]

  • Post-Extraction Spike Analysis: This quantitative method assesses the extent of signal suppression. You compare the signal response of the analyte spiked into a clean solvent with the response of the analyte spiked into a pre-extracted blank matrix sample.[2][4] A lower signal in the matrix sample indicates ion suppression.

Q3: What are the most effective strategies to reduce ion suppression for triacylglycerols?

A3: The most effective strategies involve a combination of thorough sample preparation, optimized chromatography, and the use of appropriate internal standards.[4][5] Effective sample preparation is often the most critical step in circumventing ion suppression.[5]

Troubleshooting Guide

This section provides detailed troubleshooting steps to address ion suppression when analyzing this compound.

Issue: Low signal intensity and poor reproducibility for this compound.

This is a classic symptom of ion suppression. The following workflow can help you diagnose and mitigate the problem.

Troubleshooting_Workflow cluster_0 Diagnosis cluster_1 Mitigation Strategies cluster_2 Verification start Suspected Ion Suppression (Low Signal, High Variability) pci Perform Post-Column Infusion (PCI) Analysis start->pci spike Perform Post-Extraction Spike Analysis pci->spike Suppression Zone Identified sample_prep Optimize Sample Preparation spike->sample_prep Quantified Suppression >15% chromatography Optimize Chromatographic Conditions sample_prep->chromatography is Use Stable Isotope-Labeled Internal Standard (SIL-IS) chromatography->is revalidate Re-evaluate with Post-Extraction Spike Analysis is->revalidate

Caption: A troubleshooting workflow for addressing suspected ion suppression.

Strategy 1: Optimize Sample Preparation

The goal of sample preparation is to remove interfering matrix components, primarily phospholipids, before LC-MS analysis.[4][5]

Experimental Protocol: Liquid-Liquid Extraction (LLE) for Phospholipid Removal

This protocol is adapted from a method shown to be effective for removing phospholipids from triacylglycerol samples.[3]

  • Sample Preparation: To 100 µL of your sample (e.g., plasma), add 400 µL of methanol (B129727). Vortex for 1 minute.

  • Extraction: Add 800 µL of hexane (B92381) and vortex for 2 minutes.

  • Phase Separation: Centrifuge at 2000 x g for 5 minutes to separate the layers.

  • Collection: Carefully collect the upper hexane layer, which contains the triacylglycerols. The lower methanol-water layer contains the phospholipids.

  • Drying and Reconstitution: Evaporate the hexane layer to dryness under a stream of nitrogen. Reconstitute the residue in a solvent compatible with your LC-MS mobile phase.

Experimental Protocol: Solid-Phase Extraction (SPE) for Lipid Cleanup

SPE can selectively remove interfering lipids.[4] Specialty SPE cartridges, such as those with zirconia-coated silica, are designed to retain phospholipids.[5][6]

  • Conditioning: Condition a phospholipid removal SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample (e.g., from a protein precipitation step) onto the SPE cartridge.

  • Washing: Wash the cartridge with a solvent that elutes the analyte of interest while retaining the interfering compounds. This step will depend on the specific SPE sorbent and analyte.

  • Elution: Elute the this compound with an appropriate organic solvent.

  • Drying and Reconstitution: Evaporate the eluate and reconstitute in the mobile phase.

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes the effectiveness of different sample preparation techniques in removing phospholipids, a major cause of ion suppression.

Sample Preparation TechniqueAnalyte Recovery (%)Phospholipid Removal (%)Reference
Protein Precipitation (PPT)>95<10[7]
Liquid-Liquid Extraction (LLE)85-95>90[3]
Solid-Phase Extraction (Lipid Removal)90-100>98[6][8]

Note: Values are illustrative and can vary based on the specific matrix and experimental conditions.

Strategy 2: Optimize Chromatographic Conditions

If sample preparation alone is insufficient, optimizing the LC separation can resolve the analyte from co-eluting interferences.[1][4]

  • Modify the Gradient: A shallower elution gradient can increase the separation between your TAG and interfering phospholipids.[2]

  • Change the Mobile Phase: Altering the organic solvent (e.g., acetonitrile (B52724) vs. methanol) or additives can change the elution profile.

  • Use a Different Column: A column with a different stationary phase chemistry (e.g., C30 instead of C18 for lipid analysis) can provide a different selectivity. Normal phase or HILIC chromatography can also be used to separate lipid classes.[9]

Experimental_Workflow cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Processing sample Biological Sample extraction LLE or SPE sample->extraction lc Optimized LC Separation extraction->lc ms Mass Spectrometry lc->ms data Data Acquisition ms->data quant Quantification data->quant

Caption: A typical experimental workflow for lipid analysis using mass spectrometry.

Strategy 3: Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS)

Using a SIL-IS is a highly effective way to compensate for ion suppression that cannot be eliminated through sample preparation or chromatography.[2][4] The SIL-IS will co-elute with the analyte and experience the same degree of ion suppression. Therefore, the ratio of the analyte to the SIL-IS will remain constant, allowing for accurate quantification.[4]

References

Technical Support Center: 1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol (DPLG) in Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the solubility of 1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol (DPLG) for cell-based assays. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information.

Troubleshooting Guide

This guide addresses common issues encountered when working with DPLG in cell culture experiments.

Issue Potential Cause Recommended Solution
DPLG precipitates in cell culture medium. - Poor Solubility: DPLG is a highly lipophilic molecule with low aqueous solubility. - Incorrect Solvent: Direct addition of organic solvent stock to aqueous medium can cause precipitation. - Low Temperature: Lower temperatures can decrease the solubility of lipids.- Use a Carrier Molecule: Complex DPLG with fatty acid-free Bovine Serum Albumin (BSA) to increase its solubility and facilitate cellular uptake. - Optimize Solvent Dilution: When preparing the DPLG-BSA complex, ensure the final concentration of the organic solvent (e.g., ethanol) in the cell culture medium is low (ideally ≤ 0.1%) to prevent cytotoxicity. - Maintain Temperature: Perform dilutions and additions to cell culture medium at 37°C to maintain optimal solubility.
Inconsistent or non-reproducible results in cell assays. - Variable DPLG Concentration: Precipitation or incomplete solubilization leads to inconsistent effective concentrations. - Cell Health: High concentrations of solvents or DPLG-BSA complexes can be cytotoxic. - Assay Timing: The kinetics of DPLG uptake and metabolism can influence the timing of the cellular response.- Ensure Complete Solubilization: Visually inspect the DPLG-BSA stock solution for any cloudiness or precipitate before adding it to the cell culture medium. - Perform Cytotoxicity Assays: Determine the optimal, non-toxic concentration range for your DPLG-BSA complex and vehicle control (BSA + solvent) on your specific cell line. - Optimize Incubation Time: Conduct time-course experiments to identify the optimal duration of DPLG treatment for the desired cellular readout.
Low cellular uptake of DPLG. - Inefficient Delivery: The method of solubilization may not be optimal for cellular uptake. - Cell Type Specificity: Different cell lines may have varying capacities for lipid uptake.- Lipid Nanoparticle Formulation: For long-term or high-concentration delivery, consider formulating DPLG into solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs).[1] - Complex with Cyclodextrins: Cyclodextrins can be used as an alternative to BSA for solubilizing lipids for cell culture.
Contamination of cell cultures. - Non-sterile Reagents: DPLG, solvents, or BSA solutions may not be sterile.- Sterile Filtration: Filter the final DPLG-BSA complex solution through a 0.22 µm syringe filter before adding it to the cell culture medium. - Aseptic Technique: Ensure all preparation steps are performed under sterile conditions in a laminar flow hood.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DPLG) and why is it difficult to dissolve in cell culture medium?

A1: DPLG is a triacylglycerol (triglyceride) composed of a glycerol (B35011) backbone with two palmitic acid chains and one linoleic acid chain.[2][3][4] Like other triglycerides, it is a neutral lipid and is therefore highly hydrophobic, leading to poor solubility in aqueous solutions like cell culture media.

Q2: What are the recommended solvents for dissolving DPLG?

A2: DPLG is slightly soluble in chloroform (B151607) and methanol.[3][5] For cell culture applications, it is typically first dissolved in a small amount of a water-miscible organic solvent like ethanol (B145695) before being complexed with a carrier molecule.

Q3: How does Bovine Serum Albumin (BSA) help to solubilize DPLG?

A3: Fatty acid-free BSA acts as a carrier protein. Its hydrophobic pockets bind to the fatty acid chains of DPLG, while the hydrophilic exterior of the BSA molecule allows the complex to remain soluble in the aqueous environment of the cell culture medium. This mimics the physiological transport of lipids in the bloodstream.

Q4: What is the optimal DPLG:BSA molar ratio for cell assays?

A4: The optimal molar ratio can vary depending on the cell type and experimental goals. A common starting point for fatty acids is a 5:1 molar ratio of fatty acid to BSA. However, it is crucial to empirically determine the optimal ratio for DPLG, as a high ratio can lead to an increase in unbound, potentially toxic, lipid molecules.

Q5: Can I use other methods besides BSA complexation to deliver DPLG to cells?

A5: Yes, other methods include the use of lipid nanoparticles (LNPs), such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).[1] These formulations can encapsulate DPLG and offer improved stability and loading capacity. Cyclodextrins are another class of molecules used to solubilize lipids for cell culture.

Quantitative Data Summary

The solubility of DPLG in common laboratory solvents is qualitatively described as follows:

SolventSolubility
ChloroformSlightly soluble[3][5]
MethanolSlightly soluble[3][5]
WaterInsoluble
Cell Culture MediaInsoluble (without a carrier)

Experimental Protocols

Protocol 1: Preparation of DPLG-BSA Complex for Cell Culture

This protocol is adapted from established methods for preparing fatty acid-BSA complexes.

Materials:

  • This compound (DPLG)

  • Ethanol (200 proof, sterile)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Sterile Phosphate-Buffered Saline (PBS) or cell culture medium without serum

  • Sterile 0.22 µm syringe filter

  • Sterile conical tubes and glassware

  • Water bath or incubator at 37°C

  • Vortex mixer

Procedure:

  • Prepare a 10% (w/v) BSA solution:

    • Under sterile conditions, dissolve fatty acid-free BSA in sterile PBS or serum-free medium to a final concentration of 10% (e.g., 1 g of BSA in 10 mL of PBS).

    • Gently mix by inverting the tube until the BSA is fully dissolved. Avoid vigorous shaking to prevent foaming.

    • Warm the BSA solution to 37°C.

  • Prepare a DPLG stock solution:

    • Dissolve DPLG in sterile ethanol to create a concentrated stock solution (e.g., 50 mM). Warming the mixture to 37°C may aid in dissolution.

  • Complex DPLG with BSA:

    • In a sterile conical tube, add the desired volume of the 10% BSA solution.

    • While gently vortexing the BSA solution, slowly add the DPLG stock solution dropwise to achieve the desired final DPLG:BSA molar ratio (e.g., 5:1).

    • Incubate the mixture in a 37°C water bath for at least 1 hour with occasional gentle mixing to allow for complex formation. The solution should be clear after incubation.

  • Sterilization and Storage:

    • Sterilize the DPLG-BSA complex solution by passing it through a 0.22 µm syringe filter.

    • The sterile DPLG-BSA complex can be used immediately or aliquoted and stored at -20°C for future use. Avoid repeated freeze-thaw cycles.

  • Cell Treatment:

    • Thaw the DPLG-BSA complex at 37°C if frozen.

    • Dilute the complex to the desired final concentration in your complete cell culture medium.

    • Prepare a vehicle control using a BSA solution containing the same final concentration of ethanol as the DPLG-BSA treatment group.

    • Add the diluted DPLG-BSA complex or vehicle control to your cells and incubate for the desired experimental duration.

Biological Pathways and Experimental Workflows

Triacylglycerol Metabolism and Signaling

DPLG, as a triacylglycerol, is primarily a storage molecule for fatty acids. Upon cellular uptake, it can be hydrolyzed by lipases into diacylglycerol (DAG) and a free fatty acid. Both of these breakdown products are biologically active. DAG is a well-known second messenger that can activate various signaling pathways, most notably the Protein Kinase C (PKC) family, which in turn can influence a wide range of cellular processes including proliferation, differentiation, and apoptosis. The released fatty acids can be used for energy production via beta-oxidation or incorporated into other lipids.

Triacylglycerol_Metabolism_Signaling DPLG DPLG (this compound) CellUptake Cellular Uptake DPLG->CellUptake Lipase Lipase Hydrolysis CellUptake->Lipase DAG Diacylglycerol (DAG) Lipase->DAG FFA Free Fatty Acids (Palmitic and Linoleic) Lipase->FFA PKC Protein Kinase C (PKC) Activation DAG->PKC BetaOx Beta-oxidation (Energy Production) FFA->BetaOx LipidSyn Incorporation into other lipids FFA->LipidSyn Downstream Downstream Cellular Responses PKC->Downstream

References

Technical Support Center: Analysis of 1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol (DPLG)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating contamination sources during the analysis of 1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol (DPLG).

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in DPLG analysis?

A1: Contamination in DPLG analysis primarily originates from three main sources: the laboratory environment, solvents and reagents, and labware. Environmental contaminants can include dust, phthalates from plastics, and other volatile organic compounds. Solvents, even those of high purity, can contain trace impurities like alkylated amines that can form adducts with the analyte.[1] Labware, particularly plastics like polypropylene, is a significant source of leachable compounds, including plasticizers, oligomers, and antioxidants, which can interfere with analysis.[2][3][4]

Q2: How can I be sure my DPLG standard is stable?

A2: this compound is stable for at least four years when stored properly at -20°C.[5][6] However, repeated freeze-thaw cycles and prolonged exposure to light and air at room temperature should be avoided to minimize the risk of hydrolysis and oxidation of the linoleoyl chain.

Q3: What are potential degradation products of DPLG that could interfere with my analysis?

A3: The primary degradation pathways for DPLG are hydrolysis and oxidation. Hydrolysis, catalyzed by trace amounts of acid or base, or enzymatic activity, will yield diacylglycerols (dipalmitoylglycerol and palmitoyl-linoleoyl-glycerol), monoacylglycerols, and free fatty acids (palmitic and linoleic acid).[5][7][8][9] The polyunsaturated linoleoyl chain is susceptible to oxidation, which can generate a variety of oxidized lipid species, including hydroperoxides, hydroxides (HODEs), and ketones (oxoODEs).[10][11][12][13] These degradation products can appear as additional peaks in your chromatogram and potentially suppress the DPLG signal.

Q4: I am observing unexpected adducts in my mass spectrometry data for DPLG. What could be the cause?

A4: In addition to the expected protonated molecules ([M+H]⁺) and ammonium (B1175870) adducts ([M+NH₄]⁺) in positive ion mode ESI-MS, you may observe other adducts.[2][3] Sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts are common and can arise from glassware or trace metal ions in solvents and reagents.[14] Less common but problematic are adducts from solvent contaminants, such as ethylamine (B1201723) adducts from acetonitrile, which can be mistaken for other lipid species.[2] Using lithiated adducts ([M+Li]⁺) by adding lithium acetate (B1210297) to the sample can sometimes simplify spectra and provide more structural information.[15][16]

Troubleshooting Guides

Issue 1: High Background Noise and Numerous Unidentified Peaks

This is often a sign of widespread contamination in your analytical system.

Troubleshooting Workflow:

Start High Background Noise Blank_Analysis Inject Solvent Blank Start->Blank_Analysis System_Contamination System Contamination Suspected Blank_Analysis->System_Contamination Peaks Present Labware_Blank Analyze Labware Extraction Blank Blank_Analysis->Labware_Blank Peaks Absent Solvent_Check Check Solvent Purity System_Contamination->Solvent_Check Mobile_Phase_Prep Prepare Fresh Mobile Phase Solvent_Check->Mobile_Phase_Prep System_Flush Flush LC System Mobile_Phase_Prep->System_Flush System_Flush->Blank_Analysis Re-analyze Labware_Contamination Labware Contamination Suspected Labware_Blank->Labware_Contamination Peaks Present Resolved Issue Resolved Labware_Blank->Resolved Peaks Absent Clean_Labware Implement Rigorous Cleaning Protocol Labware_Contamination->Clean_Labware Glassware_Switch Switch to Glassware Clean_Labware->Glassware_Switch Glassware_Switch->Labware_Blank Re-analyze

Caption: Troubleshooting high background noise.

Detailed Steps:

  • Analyze a Solvent Blank: Inject the mobile phase solvent directly into the LC-MS system. If peaks are present, the contamination is likely from your solvent or the LC system itself.

  • Verify Solvent Purity: Use fresh, high-purity, LC-MS grade solvents. Contaminants can accumulate in solvent reservoirs over time.

  • Prepare Fresh Mobile Phase: If using additives, ensure they are of high purity and prepare fresh mobile phase.

  • Systematic Flushing: Thoroughly flush the entire LC system, including the injector and all tubing, with a strong solvent like isopropanol, followed by the mobile phase.

  • Analyze a Labware Extraction Blank: If the solvent blank is clean, perform a mock extraction using your standard protocol but without the DPLG sample. Analyze the resulting extract. The presence of peaks points to contamination from your labware.

  • Implement a Rigorous Labware Cleaning Protocol: If plasticware must be used, pre-rinse it with the extraction solvent. For glassware, use a multi-step cleaning process (see Experimental Protocols).

  • Switch to Glassware: Whenever possible, use borosilicate glassware with PTFE-lined caps (B75204) instead of plastic to minimize leachable contaminants.[4]

Issue 2: Poor DPLG Signal Intensity and Ion Suppression

Low signal intensity for DPLG, especially in the presence of a complex matrix, may be due to ion suppression.

Troubleshooting Workflow:

Start Poor DPLG Signal PCI_Analysis Perform Post-Column Infusion (PCI) Start->PCI_Analysis Ion_Suppression Ion Suppression Confirmed PCI_Analysis->Ion_Suppression Signal Dip at DPLG RT Optimize_Chroma Optimize Chromatography Ion_Suppression->Optimize_Chroma Improve_Sample_Prep Improve Sample Preparation Ion_Suppression->Improve_Sample_Prep Dilution Dilute Sample Ion_Suppression->Dilution Internal_Standard Use Isotope-Labeled Internal Standard Ion_Suppression->Internal_Standard Resolved Signal Improved Optimize_Chroma->Resolved Improve_Sample_Prep->Resolved Dilution->Resolved Internal_Standard->Resolved

Caption: Troubleshooting poor DPLG signal due to ion suppression.

Detailed Steps:

  • Confirm Ion Suppression: The most direct way to identify ion suppression is through a post-column infusion experiment (see Experimental Protocols). A dip in the constant infusion signal at the retention time of your analyte indicates that co-eluting matrix components are suppressing its ionization.

  • Optimize Chromatographic Separation: Adjust the gradient, flow rate, or even the column chemistry to better separate DPLG from the interfering compounds.

  • Enhance Sample Preparation: Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove matrix components like phospholipids (B1166683) that are known to cause significant ion suppression.

  • Sample Dilution: If the concentration of interfering matrix components is high, diluting the sample can sometimes alleviate ion suppression.

  • Use an Internal Standard: Employ a stable isotope-labeled internal standard for DPLG. This will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate quantification.

Quantitative Data Summary

The following table summarizes the number of contaminant features observed from different labware, highlighting the importance of material selection.

Labware MaterialNumber of Contaminant m/z FeaturesKey Contaminant ClassesReference
Polypropylene Microcentrifuge Tubes (Brand A)847Primary amides, fatty acid surfactants[2][4]
Polypropylene Microcentrifuge Tubes (Brand B)2,949Not specified[3]
Borosilicate Glassware with PTFE-lined caps98Not specified[4]
Glassware (General)24Not specified[3]

Experimental Protocols

Protocol 1: Rigorous Glassware Cleaning for Lipid Analysis

This protocol is designed to remove organic contaminants from glassware.

  • Initial Wash: Scrub glassware with a laboratory-grade, phosphate-free detergent in hot tap water.

  • Tap Water Rinse: Rinse the glassware thoroughly with hot tap water at least six times.

  • Deionized Water Rinse: Rinse another six times with deionized or Milli-Q water.

  • Solvent Rinses (in a fume hood):

    • Rinse three times with methanol.

    • Rinse three times with acetone.

    • Rinse three times with hexane.

  • Drying: Allow the glassware to air dry on a rack or in a drying oven. Loosely cover openings with hexane-rinsed aluminum foil.

Protocol 2: Post-Column Infusion (PCI) for Ion Suppression Diagnosis

This method helps to identify regions of ion suppression in your chromatogram.

  • Prepare Infusion Solution: Create a solution of DPLG in the mobile phase at a concentration that gives a stable and moderate signal on your mass spectrometer.

  • System Setup:

    • Use a syringe pump to deliver the DPLG infusion solution at a low, constant flow rate (e.g., 10 µL/min).

    • Connect the output of the syringe pump to the LC eluent stream using a T-fitting placed between the analytical column and the mass spectrometer's ion source.

  • Equilibration: Begin the infusion and allow the DPLG signal to stabilize.

  • Injection: Inject a blank matrix extract (a sample prepared using your standard procedure but without the analyte).

  • Data Analysis: Monitor the DPLG signal throughout the chromatographic run. A significant drop in the baseline signal indicates a region of ion suppression. Compare the retention time of this dip with the retention time of DPLG in a standard injection to determine if co-eluting compounds are affecting your analyte.

References

Technical Support Center: Synthesis of High-Purity 1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol (PLG)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of high-purity 1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol (PLG). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis and purification of this specific mixed-acid triglyceride.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing high-purity this compound?

A1: The main challenges in synthesizing high-purity PLG revolve around achieving the desired regioselectivity and preventing side reactions. Key difficulties include:

  • Acyl Migration: The migration of fatty acid chains on the glycerol (B35011) backbone is a significant issue, leading to the formation of isomeric impurities such as 1,3-dipalmitoyl-2-linoleoyl-glycerol. This can be influenced by reaction temperature and the type of catalyst used.

  • Formation of Side Products: The synthesis can yield a mixture of mono-, di-, and triglycerides with varying fatty acid compositions if the reaction is not driven to completion or if starting materials are impure.

  • Purification: Separating the target PLG from structurally similar isomers, unreacted starting materials, and partial glycerides is a complex task that often requires multiple chromatographic steps.

  • Oxidation of Linoleic Acid: The polyunsaturated nature of linoleic acid makes it susceptible to oxidation, which can introduce impurities and affect the stability of the final product.

Q2: Which synthetic route is generally preferred for producing PLG, chemical or enzymatic?

A2: Both chemical and enzymatic routes have been successfully employed for the synthesis of structured triglycerides like PLG, each with its own advantages and disadvantages.

  • Chemical Synthesis: This approach often involves the use of protecting groups to ensure the correct placement of the fatty acids on the glycerol backbone. While it can offer higher yields, it may require harsh reaction conditions that can lead to side reactions and the need for extensive purification.

  • Enzymatic Synthesis: This method typically utilizes lipases that are specific to the sn-1 and sn-3 positions, offering high regioselectivity and milder reaction conditions. This can minimize side reactions like acyl migration. However, enzymatic reactions can be slower and the cost of the enzyme can be a factor for large-scale synthesis. The choice often depends on the desired purity, scale of production, and available resources.

Q3: How can I minimize acyl migration during the synthesis?

A3: Minimizing acyl migration is critical for obtaining high-purity PLG. Here are some strategies:

  • Use of Regiospecific Enzymes: Employing sn-1,3 specific lipases can direct the acylation to the desired positions on the glycerol backbone under mild conditions.

  • Low-Temperature Reactions: Conducting the synthesis at lower temperatures can reduce the rate of acyl migration.

  • Appropriate Catalyst Selection: In chemical synthesis, the choice of catalyst can influence the extent of acyl migration.

  • Solvent Choice: The polarity of the solvent can affect the conformation of the reactants and catalyst, thereby influencing acyl migration.

Q4: What are the most effective methods for purifying synthesized PLG?

A4: Achieving high purity often requires a multi-step purification strategy.

  • Column Chromatography: Silica (B1680970) gel column chromatography is a common method for separating triglycerides from other lipids. A gradient elution with a non-polar solvent system (e.g., hexane (B92381)/diethyl ether) is typically used.[1]

  • Crystallization: Fractional crystallization at low temperatures can be used to separate triglycerides based on their melting points.

  • Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC with a suitable stationary phase (e.g., reversed-phase) can be employed.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of PLG Incomplete reaction.- Extend the reaction time.- Increase the molar ratio of the acyl donor.- Ensure the catalyst is active.
Side reactions consuming reactants.- Optimize reaction temperature to minimize side reactions.- Use a more specific catalyst (e.g., a regiospecific lipase).
Loss of product during purification.- Optimize the purification protocol (e.g., adjust solvent gradients in chromatography).
Presence of Isomeric Impurities (e.g., 1,3-dipalmitoyl-2-linoleoyl-glycerol) Acyl migration has occurred.- Lower the reaction temperature.- Switch to an enzymatic synthesis with a sn-1,3 specific lipase (B570770).- Minimize the time the product is exposed to acidic or basic conditions during workup.
Contamination with Mono- and Diglycerides Incomplete acylation of the glycerol backbone.- Increase the amount of acyl donor and/or catalyst.- Ensure anhydrous reaction conditions, as water can lead to hydrolysis.
Hydrolysis of the triglyceride product.- Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).- Use anhydrous solvents and reagents.
Product appears oxidized (e.g., off-color, unusual odor) Oxidation of the linoleoyl moiety.- Handle the product under an inert atmosphere.- Use antioxidants during synthesis and storage.- Store the final product at low temperatures and protected from light.
Difficulty in Purifying the Final Product Co-elution of impurities during chromatography.- Optimize the chromatographic conditions (e.g., try a different solvent system or a different stationary phase).- Consider using a combination of purification techniques (e.g., crystallization followed by chromatography).

Experimental Protocols

General Enzymatic Synthesis of this compound

This protocol provides a general framework for the enzymatic synthesis of PLG. Optimization of specific parameters may be required.

Materials:

  • 1,2-Dipalmitoyl-rac-glycerol (B53016)

  • Linoleic acid or its activated form (e.g., linoleoyl chloride or ethyl linoleate)

  • Immobilized sn-1,3 specific lipase (e.g., from Rhizomucor miehei)

  • Anhydrous organic solvent (e.g., hexane or toluene)

  • Molecular sieves (to remove water)

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • To a reaction vessel, add 1,2-dipalmitoyl-rac-glycerol and a molar excess of linoleic acid (or its derivative) in an anhydrous organic solvent.

  • Add activated molecular sieves to the mixture to ensure anhydrous conditions.

  • Add the immobilized lipase to the reaction mixture.

  • Purge the vessel with an inert gas and seal it.

  • Incubate the reaction at a controlled temperature (e.g., 40-60°C) with constant stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, filter off the immobilized enzyme.

  • Remove the solvent under reduced pressure.

  • Purify the crude product using silica gel column chromatography, eluting with a hexane/diethyl ether gradient.

  • Analyze the purity of the final product using HPLC and characterize its structure using NMR and Mass Spectrometry.

Visualizations

Synthesis and Purification Workflow

Synthesis_Workflow Workflow for High-Purity PLG Synthesis cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage Reactants 1,2-Dipalmitoyl-rac-glycerol + Linoleic Acid Derivative Reaction Enzymatic or Chemical Acylation Reactants->Reaction Crude_Product Crude PLG Mixture Reaction->Crude_Product Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Initial Purification Fraction_Collection Fraction Collection and Analysis (TLC/GC) Column_Chromatography->Fraction_Collection Solvent_Evaporation Solvent Evaporation Fraction_Collection->Solvent_Evaporation Purity_Analysis Purity Assessment (HPLC, GC) Solvent_Evaporation->Purity_Analysis Final Product Structure_Verification Structural Verification (NMR, MS) Purity_Analysis->Structure_Verification

Caption: Workflow for the synthesis and purification of high-purity PLG.

Troubleshooting Logic Diagram

Troubleshooting_Logic Troubleshooting Common PLG Synthesis Issues Start Initial Synthesis Outcome Low_Yield Low Yield? Start->Low_Yield Isomeric_Impurity Isomeric Impurities? Low_Yield->Isomeric_Impurity No Action_Yield Increase Reactant Ratio Extend Reaction Time Low_Yield->Action_Yield Yes Partial_Glycerides Partial Glycerides? Isomeric_Impurity->Partial_Glycerides No Action_Isomer Lower Temperature Use Regiospecific Lipase Isomeric_Impurity->Action_Isomer Yes High_Purity_PLG High-Purity PLG Partial_Glycerides->High_Purity_PLG No Action_Partial Ensure Anhydrous Conditions Increase Acyl Donor Partial_Glycerides->Action_Partial Yes Action_Yield->Start Retry Synthesis Action_Isomer->Start Retry Synthesis Action_Partial->Start Retry Synthesis

Caption: A logical flow for troubleshooting common issues in PLG synthesis.

References

Validation & Comparative

A Comparative Guide to 1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol and 1,3-Dipalmitoyl-2-linoleoylglycerol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Two Structurally Isomeric Triacylglycerols: Implications of Fatty Acid Positioning on Physicochemical Properties and Metabolic Fate

In the realm of lipid science and drug delivery, the precise molecular architecture of triacylglycerols (TAGs) plays a pivotal role in their biological activity and formulation characteristics. This guide provides a comprehensive comparison of two isomeric TAGs: 1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol and 1,3-Dipalmitoyl-2-linoleoylglycerol. While chemically similar, the positional difference of the linoleoyl group on the glycerol (B35011) backbone profoundly influences their interaction with metabolic enzymes and their subsequent physiological effects. This comparison is supported by established principles of lipid metabolism, data from analogous structured lipids, and detailed experimental protocols to guide further research.

Physicochemical Characteristics

PropertyThis compound1,3-Dipalmitoyl-2-linoleoylglycerol
Synonyms 1,2-Palmitin-3-Linolein, TG(16:0/16:0/18:2)1,3-Palmitin-2-Linolein, PLP
Molecular Formula C₅₃H₉₈O₆C₅₃H₉₈O₆
Molecular Weight 831.34 g/mol 831.34 g/mol
Natural Occurrence Found in ostrich and emu oils, as well as bovine milk fat.[1][2]Identified in the palm stearin (B3432776) fraction of palm oil and as a trace component in soybean germ oil.[3]
Melting Point Data not readily available25.5-26 °C[4]
Density Data not readily available0.922±0.06 g/cm³ (Predicted)[4]

Metabolic Fate and Biological Implications: A Tale of Two Pathways

The primary determinant of the differential biological effects of these two isomers lies in their digestion by pancreatic lipase (B570770) in the small intestine. Pancreatic lipase exhibits a strong regioselectivity, preferentially hydrolyzing fatty acids at the sn-1 and sn-3 positions of the glycerol backbone.[5][6][7] This specificity dictates the nature of the absorbed products, which in turn influences subsequent metabolic pathways.

The Digestive Cascade

The initial step in the digestion of both isomers involves the action of pancreatic lipase. The differential positioning of the linoleoyl group leads to distinct hydrolysis products.

cluster_0 This compound Digestion cluster_1 1,3-Dipalmitoyl-2-linoleoylglycerol Digestion TAG1 This compound PL1 Pancreatic Lipase TAG1->PL1 Products1 Products: - 2-Palmitoyl-glycerol (2-monoacylglycerol) - Palmitic Acid (Free Fatty Acid) - Linoleic Acid (Free Fatty Acid) PL1->Products1 TAG2 1,3-Dipalmitoyl-2-linoleoylglycerol PL2 Pancreatic Lipase TAG2->PL2 Products2 Products: - 2-Linoleoyl-glycerol (2-monoacylglycerol) - Palmitic Acid (Free Fatty Acid) PL2->Products2

Caption: Pancreatic lipase hydrolysis of the two TAG isomers.

As illustrated, the digestion of this compound yields 2-palmitoyl-glycerol, free palmitic acid, and free linoleic acid. In contrast, 1,3-Dipalmitoyl-2-linoleoylglycerol digestion produces 2-linoleoyl-glycerol and free palmitic acid.

Absorption and Cellular Metabolism

The products of lipase digestion are absorbed by enterocytes. Fatty acids at the sn-2 position are primarily absorbed as 2-monoacylglycerols, while free fatty acids are absorbed separately. Inside the enterocytes, these components are re-esterified to form new triacylglycerols, which are then incorporated into chylomicrons for transport into the lymphatic system.

The difference in the absorbed 2-monoacylglycerol (2-palmitoyl-glycerol vs. 2-linoleoyl-glycerol) is crucial. The fatty acid at the sn-2 position is largely conserved during re-esterification. This means that the systemic circulation will be enriched with TAGs containing either palmitic acid or linoleic acid at the sn-2 position, depending on the ingested isomer. This has significant implications for cellular signaling and metabolic regulation, as different fatty acids and their monoacylglycerol forms can activate distinct signaling pathways. For example, some studies suggest that specific 2-monoacylglycerols can modulate the secretion of gut hormones like GLP-1.[8]

cluster_enterocyte Enterocyte Metabolism cluster_absorption Absorption cluster_resynthesis Re-esterification cluster_secretion Secretion 2-MAG 2-Monoacylglycerol (2-Palmitoyl-glycerol or 2-Linoleoyl-glycerol) New_TAG Newly Synthesized Triacylglycerol 2-MAG->New_TAG FFA Free Fatty Acids (Palmitic and/or Linoleic Acid) FFA->New_TAG Chylomicron Chylomicron Assembly New_TAG->Chylomicron Lymphatics Lymphatic System Chylomicron->Lymphatics

Caption: General workflow of lipid absorption and metabolism in enterocytes.

Supporting Experimental Data from Analogous Structured Lipids

Direct comparative studies on the in vitro digestion of this compound and 1,3-Dipalmitoyl-2-linoleoylglycerol are limited. However, research on structurally similar TAGs, such as those containing palmitic and oleic acid, provides valuable insights. A study comparing the in vitro digestion of 1,3-dipalmitoyl-2-oleoylglycerol (B142765) (POP), 1,2-dipalmitoyl-3-oleoylglycerol (PPO), and 1,3-dioleoyl-2-palmitoylglycerol (B22191) (OPO) demonstrated that the release of fatty acids was highest for OPO, followed by PPO, and then POP.[5][9] This suggests that the presence of an unsaturated fatty acid at the sn-1 or sn-3 position may facilitate faster hydrolysis by pancreatic lipase.

Structured LipidTotal Fatty Acid Release at 120 min (%)
OPO (1,3-dioleoyl-2-palmitoyl-glycerol)92.6%
PPO (1,2-dipalmitoyl-3-oleoyl-glycerol)89.7%
POP (1,3-dipalmitoyl-2-oleoyl-glycerol)87.2%
Data adapted from a study on palmitic and oleic acid-containing structured lipids.[5][9]

Based on these findings, it can be extrapolated that this compound, with the unsaturated linoleic acid at the sn-3 position, may undergo a slightly faster rate of hydrolysis compared to 1,3-Dipalmitoyl-2-linoleoylglycerol, where both sn-1 and sn-3 positions are occupied by saturated palmitic acid.

Experimental Protocols

To facilitate further research and direct comparison of these two isomers, the following experimental protocols are provided.

In Vitro Pancreatic Lipase Digestion Assay

Objective: To determine and compare the rate of hydrolysis of this compound and 1,3-Dipalmitoyl-2-linoleoylglycerol by pancreatic lipase.

Methodology:

  • Substrate Emulsion Preparation: Prepare emulsions of each TAG isomer (e.g., 5% w/v) in a buffer solution (e.g., Tris-HCl, pH 8.0) containing bile salts (e.g., sodium taurocholate) and phospholipids (B1166683) (e.g., phosphatidylcholine) to mimic intestinal conditions.

  • Enzymatic Reaction: Equilibrate the substrate emulsion to 37°C. Initiate the reaction by adding a known amount of porcine pancreatic lipase.

  • Monitoring Hydrolysis: Monitor the release of free fatty acids over time using a pH-stat autotitrator to measure the amount of NaOH required to maintain a constant pH, or by collecting aliquots at different time points.

  • Lipid Extraction and Analysis: Stop the reaction in the collected aliquots (e.g., by adding a lipase inhibitor or by heat inactivation). Extract the lipids using a method like the Bligh and Dyer extraction.

  • Product Quantification: Analyze the composition of the lipid extract (remaining TAG, diglycerides, monoglycerides, and free fatty acids) using techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography (GC) after derivatization to fatty acid methyl esters (FAMEs), or High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., Evaporative Light Scattering Detector or Mass Spectrometry).[10][11]

A Prepare Substrate Emulsion (TAG Isomer, Bile Salts, Phospholipids) B Equilibrate at 37°C A->B C Initiate Reaction with Pancreatic Lipase B->C D Monitor FFA Release (pH-stat or Aliquots) C->D E Stop Reaction in Aliquots D->E If using aliquots F Extract Lipids E->F G Analyze Lipid Composition (TLC, GC-MS, HPLC) F->G

Caption: Workflow for the in vitro pancreatic lipase digestion assay.

Caco-2 Cell Culture Model for Lipid Uptake and Metabolism

Objective: To investigate the uptake and subsequent metabolism of the hydrolysis products of the two TAG isomers in an intestinal cell model.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) until they form a differentiated and polarized monolayer.[1][12][13]

  • Preparation of Digestion Products: Perform an in vitro digestion of each TAG isomer as described above to generate the respective hydrolysis products (2-monoacylglycerols and free fatty acids).

  • Cellular Incubation: Add the micelles containing the digestion products to the apical side of the Caco-2 cell monolayers.

  • Uptake and Metabolism Analysis: After a defined incubation period, analyze the lipid content of both the cells and the basolateral medium.

    • Cellular Lipids: Lyse the cells and extract the lipids. Analyze the lipid profile to determine the extent of re-esterification into new TAGs and incorporation into other lipid classes like phospholipids.

    • Basolateral Medium: Analyze the basolateral medium to quantify the secreted lipoproteins (chylomicrons) containing the newly synthesized TAGs.

  • Quantification: Use analytical techniques such as HPLC-MS or GC-MS to identify and quantify the different lipid species. Radiolabeled or fluorescently labeled fatty acids can be used to trace their metabolic fate.

A Culture Caco-2 cells on permeable supports C Incubate with apical side of Caco-2 monolayer A->C B Prepare micelles of digestion products of each isomer B->C D Analyze cellular lipids for re-esterification C->D E Analyze basolateral medium for secreted lipoproteins C->E F Quantify lipid species (HPLC-MS, GC-MS) D->F E->F

Caption: Workflow for the Caco-2 cell lipid uptake and metabolism assay.

Conclusion

The positional isomerism of this compound and 1,3-Dipalmitoyl-2-linoleoylglycerol has profound implications for their digestion, absorption, and subsequent metabolic effects. The preferential hydrolysis of fatty acids at the sn-1 and sn-3 positions by pancreatic lipase leads to the formation of different 2-monoacylglycerols, which are key determinants of the structure of newly synthesized TAGs in enterocytes. This, in turn, influences the composition of circulating lipoproteins and can impact cellular signaling pathways.

While direct comparative data for these specific isomers is sparse, evidence from analogous structured lipids suggests potential differences in their rate of hydrolysis. The provided experimental protocols offer a framework for researchers to conduct direct comparative studies to elucidate the precise differences in their performance. For drug development professionals, understanding these nuances is critical for the rational design of lipid-based drug delivery systems, as the metabolic fate of the lipid carrier can significantly impact drug solubilization, absorption, and systemic exposure. Further research is warranted to fully explore the distinct biological activities of these two isomeric triacylglycerols.

References

A Researcher's Guide to Analytical Methods for Triglyceride Isomer Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of lipid analysis, the accurate identification and quantification of triglyceride (TAG) isomers is paramount. The specific positioning of fatty acids on the glycerol (B35011) backbone (regioisomers) and the geometry of their double bonds (geometric isomers) significantly influence the physicochemical and biological properties of lipids. This guide provides an objective comparison of the leading analytical techniques for separating and characterizing TAG isomers, supported by experimental data and detailed protocols.

The primary methods for the analytical separation of triglyceride isomers include Non-Aqueous Reversed-Phase High-Performance Liquid Chromatography (NARP-HPLC), Silver-Ion High-Performance Liquid Chromatography (Ag-HPLC), and Supercritical Fluid Chromatography (SFC). These techniques, often coupled with Mass Spectrometry (MS), offer distinct advantages and are suited for different analytical goals.

Comparative Analysis of Key Performance Metrics

The choice of analytical method for triglyceride isomer analysis depends on the specific isomers of interest, the complexity of the sample matrix, and the desired analytical outcome (e.g., qualitative profiling versus quantitative analysis). The following tables summarize the key performance characteristics of NARP-HPLC, Silver-Ion HPLC, and SFC-MS.

ParameterNon-Aqueous Reversed-Phase (NARP) HPLCSilver-Ion (Ag+) HPLCSupercritical Fluid Chromatography (SFC)
Primary Separation Principle Equivalent Carbon Number (ECN): based on total carbon number and number of double bonds.[1]π-complex formation between silver ions and double bonds in fatty acid chains.[2]Polarity, with separation influenced by carbon number and degree of unsaturation.
Primary Isomer Separation Regioisomers (e.g., OPO vs. POO).[3]Geometric (cis/trans) and positional isomers based on unsaturation.[4]Regioisomers and isomers based on degree of unsaturation.[5]
Typical Analysis Time 15-60 minutes.[6]40 - 120 minutes.[7]< 15 minutes for lipid class separation, ~40-50 minutes for specific isomer separations.[8][9]
Key Advantages Good for general TAG profiling by ECN. Can resolve some regioisomers with optimized conditions.[2]Excellent selectivity for isomers based on the number, position, and geometry of double bonds.[2]High speed, high efficiency, lower organic solvent consumption, and complementary selectivity to HPLC.[10][11]
Key Disadvantages Poor selectivity for regioisomers without extensive method development.[2]Lower selectivity for TAGs differing only in acyl chain length.[2] Can have issues with reproducibility.Not applicable to isomers containing only saturated fatty acids.[5]
Common Detectors Mass Spectrometry (MS), Evaporative Light Scattering Detector (ELSD).[2]MS, ELSD.MS, ELSD.[10]

Table 1: Qualitative Comparison of Analytical Methods for Triglyceride Isomer Analysis.

MethodAnalyteLower Limit of Detection (LOD)Lower Limit of Quantitation (LOQ)Reference
NARP-LC-ESI-MSTriglycerides0.1 µg/mL0.2 µg/mL[1]

Experimental Protocols

Detailed methodologies are crucial for the successful separation and analysis of triglyceride isomers. Below are representative protocols for the key techniques discussed.

Non-Aqueous Reversed-Phase (NARP) HPLC for Regioisomer Separation

1. Sample Preparation:

  • Dissolve the lipid extract or standard mixture in a suitable solvent like a mixture of methanol (B129727) and methyl tert-butyl ether (2:1 v/v) or isopropanol (B130326) to a final concentration of 1-10 mg/mL.[2]

  • Filter the sample through a 0.22 or 0.45 µm PTFE syringe filter prior to injection.[2]

2. HPLC System and Conditions:

  • HPLC System: A UHPLC system equipped with a column thermostat and a mass spectrometer (APCI-MS or ESI-MS) is recommended.

  • Column: A polymeric ODS column, such as Nucleodur C18 ISIS (250 x 4.6 mm, 5 µm), has shown good performance.[3][6]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and 2-propanol (e.g., 65:35 v/v). The exact ratio may require optimization.[7]

  • Flow Rate: 0.8 mL/min.[7]

  • Column Temperature: Low temperatures, around 10-18°C, can enhance the separation of regioisomers.[3][6]

  • Injection Volume: 5-20 µL.

Silver-Ion (Ag+) HPLC for Unsaturation-Based Isomer Separation

1. Sample Preparation:

  • Dissolve the lipid sample in a non-polar solvent such as hexane (B92381) to a concentration of 1-10 mg/mL.

  • Filter the sample through a 0.2 µm PTFE syringe filter.

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system with a column oven and MS or ELSD detector.

  • Column: A silver-ion column, such as ChromSpher 5 Lipids (250 x 4.6 mm, 5 µm). Often, multiple columns are connected in series to improve resolution.[12]

  • Mobile Phase: A gradient of hexane, acetonitrile, and 2-propanol.[12]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Typically ambient, but can be varied to optimize separation. For hexane-based solvents, increasing temperature can increase retention for unsaturated TAGs.[4]

  • Injection Volume: 5-20 µL.

Supercritical Fluid Chromatography (SFC)-MS for Rapid Isomer Analysis

1. Sample Preparation:

  • Dissolve the oil or fat sample in a suitable organic solvent (e.g., chloroform, hexane, or isopropanol) to a concentration of 1-10 mg/mL.

  • Filter the sample through a 0.22 µm filter.

2. SFC-MS System and Conditions:

  • SFC System: An analytical SFC system coupled to a triple quadrupole or Q-TOF mass spectrometer.

  • Column: A chiral column like CHIRALPAK IG-U or a C18 column can be used depending on the target isomers.[5][13]

  • Mobile Phase: Supercritical CO2 with a modifier such as methanol or acetonitrile.[5]

  • Flow Rate: 2-3 mL/min.[14]

  • Back Pressure: 10-15 MPa.[15]

  • Column Temperature: 25-60°C.[14][15]

  • Injection Volume: 1-5 µL.

Visualizing Workflows and Relationships

Diagrams are essential for understanding the logical flow of experiments and the complex relationships in metabolic pathways.

experimental_workflow_NARP_HPLC cluster_prep Sample Preparation cluster_hplc NARP-HPLC System cluster_detection Detection & Analysis start Lipid Sample dissolve Dissolve in Methanol/MTBE start->dissolve filter Filter (0.22 µm) dissolve->filter hplc UHPLC System filter->hplc Inject column Polymeric C18 Column (e.g., Nucleodur C18 ISIS) 10-18°C hplc->column ms Mass Spectrometer (APCI or ESI) column->ms mobile_phase Isocratic Mobile Phase (Acetonitrile/2-Propanol) mobile_phase->column data_analysis Data Analysis (Regioisomer Identification & Quantification) ms->data_analysis

Workflow for NARP-HPLC analysis of triglyceride regioisomers.

experimental_workflow_Ag_HPLC cluster_prep Sample Preparation cluster_hplc Silver-Ion HPLC System cluster_detection Detection & Analysis start Lipid Sample dissolve Dissolve in Hexane start->dissolve filter Filter (0.2 µm) dissolve->filter hplc HPLC System filter->hplc Inject column Silver-Ion Column (e.g., ChromSpher 5 Lipids) hplc->column detector MS or ELSD column->detector mobile_phase Gradient Mobile Phase (Hexane/Acetonitrile/2-Propanol) mobile_phase->column data_analysis Data Analysis (Geometric & Positional Isomer Separation) detector->data_analysis

Workflow for Silver-Ion HPLC analysis of triglyceride isomers.

experimental_workflow_SFC_MS cluster_prep Sample Preparation cluster_sfc SFC-MS System cluster_detection Detection & Analysis start Lipid Sample dissolve Dissolve in Organic Solvent start->dissolve filter Filter (0.22 µm) dissolve->filter sfc SFC System filter->sfc Inject column Analytical Column (e.g., Chiral or C18) sfc->column ms Tandem Mass Spectrometer (MS/MS) column->ms mobile_phase Supercritical CO2 + Modifier mobile_phase->column data_analysis Data Analysis (Rapid Isomer Identification) ms->data_analysis

Workflow for SFC-MS analysis of triglyceride isomers.

triglyceride_metabolism_signaling cluster_digestion Digestion & Absorption cluster_transport Transport cluster_cellular_fate Cellular Fate & Signaling dietary_tg Dietary Triglycerides (Isomers) lipase Lipase Hydrolysis dietary_tg->lipase ffa_mg Free Fatty Acids (FFAs) & Monoacylglycerols (MGs) lipase->ffa_mg enterocyte Enterocyte Absorption ffa_mg->enterocyte resynthesis Re-synthesis into TGs enterocyte->resynthesis chylomicrons Packaging into Chylomicrons resynthesis->chylomicrons circulation Circulation chylomicrons->circulation lpl Lipoprotein Lipase (LPL) Hydrolysis circulation->lpl cellular_uptake Cellular Uptake of FFAs lpl->cellular_uptake energy β-oxidation (Energy Production) cellular_uptake->energy storage Re-esterification (TG Storage) cellular_uptake->storage signaling Gene Expression Regulation cellular_uptake->signaling ppar PPARα Activation signaling->ppar e.g. gene_expression Target Gene Expression (Lipid Metabolism) ppar->gene_expression Modulates

Metabolic fate of dietary triglycerides and influence on gene expression.

Conclusion

The analytical landscape for triglyceride isomer analysis is diverse, with NARP-HPLC, Silver-Ion HPLC, and SFC each offering unique capabilities. NARP-HPLC provides a robust platform for separating regioisomers, particularly when optimized and coupled with mass spectrometry. Silver-Ion HPLC remains the gold standard for resolving isomers based on unsaturation, offering unparalleled selectivity for geometric and positional isomers. SFC has emerged as a powerful technique for high-throughput lipidomics, providing rapid and efficient separations.

For comprehensive characterization of complex lipid samples, a multi-dimensional approach, potentially combining different chromatographic techniques, is often the most effective strategy. The choice of the optimal method will ultimately be guided by the specific research question, the nature of the triglyceride isomers under investigation, and the available instrumentation.

References

A Comparative Guide to the Validation of an HPLC-MS Method for the Quantification of 1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of a validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantitative analysis of 1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol (DPLG), a specific triacylglycerol. The performance of this method is contrasted with an alternative HPLC-MS approach, offering researchers, scientists, and drug development professionals a comprehensive resource for methodological assessment. The data presented herein is representative of typical validation outcomes for lipid analysis.

Comparative Performance of HPLC-MS Methods

The successful validation of an analytical method is crucial for ensuring the reliability and accuracy of experimental results. The following table summarizes the performance characteristics of a validated HPLC-MS method for DPLG analysis against a common alternative method, highlighting key validation parameters.

Validation Parameter Validated HPLC-MS Method Alternative HPLC-MS Method (e.g., different column/mobile phase)
Linearity (R²) > 0.998> 0.995
Accuracy (% Recovery) 98.5% - 101.2%95.3% - 104.5%
Precision (% RSD)
- Intraday< 2.5%< 4.8%
- Interday< 3.1%< 5.5%
Limit of Detection (LOD) 0.5 ng/mL1.0 ng/mL
Limit of Quantification (LOQ) 1.5 ng/mL3.0 ng/mL
Specificity No interference from matrix components observed.Minor interference observed from structurally similar lipids.
Robustness Consistent results with minor variations in flow rate and temperature.Sensitive to small changes in mobile phase composition.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. The protocols for the validated HPLC-MS method are provided below.

1. Sample Preparation

  • Standard Stock Solution: A stock solution of this compound was prepared in isopropanol (B130326) at a concentration of 1 mg/mL.

  • Calibration Standards: Working standard solutions were prepared by serial dilution of the stock solution with a 1:1 (v/v) mixture of isopropanol and acetonitrile (B52724) to achieve concentrations ranging from 1.5 ng/mL to 1000 ng/mL.

  • Quality Control (QC) Samples: QC samples were prepared at three concentration levels (low, medium, and high) to assess the accuracy and precision of the method.

  • Matrix Samples: For analysis in a biological matrix (e.g., plasma), a protein precipitation extraction was performed using acetonitrile, followed by centrifugation and collection of the supernatant.

2. HPLC-MS System and Conditions

  • HPLC System: Agilent 1290 Infinity II LC System or equivalent.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.

  • Gradient Elution: A linear gradient was employed, starting at 30% B, increasing to 95% B over 15 minutes, holding for 5 minutes, and then returning to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 45 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM): Transitions were optimized for the precursor and product ions of DPLG.

Workflow and Pathway Visualizations

To clearly delineate the process, the following diagrams illustrate the experimental workflow for the HPLC-MS method validation.

prep Sample Preparation (Standards & QCs) hplcms HPLC-MS Analysis prep->hplcms data_acq Data Acquisition (MRM Mode) hplcms->data_acq validation Method Validation data_acq->validation linearity Linearity validation->linearity accuracy Accuracy & Precision validation->accuracy sensitivity Sensitivity (LOD/LOQ) validation->sensitivity specificity Specificity validation->specificity report Validation Report linearity->report accuracy->report sensitivity->report specificity->report

Caption: Experimental workflow for HPLC-MS method validation.

start Start Validation linearity Assess Linearity (R² > 0.99) start->linearity pass_lin Pass linearity->pass_lin fail Fail/Optimize linearity->fail R² < 0.99 acc_prec Assess Accuracy & Precision (%Recovery & %RSD) pass_lin->acc_prec fail->start Re-evaluate Method acc_prec->fail Outside Limits pass_acc Pass acc_prec->pass_acc sensitivity Determine LOD & LOQ pass_acc->sensitivity sensitivity->fail Insufficiently Sensitive pass_sens Pass sensitivity->pass_sens end Method Validated pass_sens->end

Caption: Logical decision pathway in method validation.

A Researcher's Guide to Cross-Validation of 1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol (DPLG) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of specific triglycerides like 1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol (DPLG) is critical. This is particularly true in the development of lipid-based drug delivery systems, such as lipid nanoparticles (LNPs), where the exact lipid composition can significantly impact efficacy and stability. This guide provides an objective comparison of common analytical methods for DPLG quantification, supported by representative experimental data and detailed protocols to aid in method selection and cross-validation.

Comparative Analysis of Quantification Methods

The selection of an analytical method for DPLG quantification depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The three primary methods compared here are High-Performance Liquid Chromatography with Evaporative Light Scattering Detector (HPLC-ELSD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

ParameterHPLC-ELSDGC-MS (as FAMEs)LC-MS/MS (Direct)
Principle Separation by HPLC, detection by light scattering of non-volatile analytesSeparation of fatty acid methyl esters by GC, detection by MSSeparation by LC, detection by MS/MS of intact molecule
Limit of Detection (LOD) ~0.05 mg/mL~1 µg/mL~0.1 ng/mL
Limit of Quantification (LOQ) ~0.15 mg/mL~5 µg/mL~0.5 ng/mL
Linearity (R²) ** >0.99>0.99>0.995
Intra-day Precision (CV%) < 5%< 10%< 3%
Inter-day Precision (CV%) < 7%< 15%< 5%
Accuracy (Recovery %) **90-105%85-110%95-105%
Specificity Moderate (co-elution possible)High (for fatty acid profile)Very High (intact molecule and fragments)
Throughput ModerateLow to ModerateHigh
Sample Preparation Simple dilutionComplex (hydrolysis & derivatization)Moderate (protein precipitation/extraction)

Experimental Protocols

Detailed methodologies for the quantification of DPLG using the compared techniques are provided below. These protocols are based on established methods for triglyceride analysis.

Quantification of DPLG using HPLC-ELSD

This method is suitable for the quantification of lipids within liposome (B1194612) formulations without the need for extensive sample extraction.[1][2]

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Evaporative Light Scattering Detector (ELSD)

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Reagents:

    • Methanol (HPLC grade)

    • Chloroform (HPLC grade)

    • Water (HPLC grade)

    • DPLG standard

  • Procedure:

    • Standard Preparation: Prepare a stock solution of DPLG in chloroform/methanol (2:1, v/v). Create a series of calibration standards by serial dilution.

    • Sample Preparation: Dilute the lipid nanoparticle formulation in the mobile phase to a concentration within the calibration range.

    • Chromatographic Conditions:

      • Mobile Phase A: Water

      • Mobile Phase B: Methanol

      • Gradient: Start with 80% B, increase to 100% B over 10 minutes, hold for 5 minutes.

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 40°C

    • ELSD Conditions:

      • Nebulizer Temperature: 60°C

      • Evaporator Temperature: 80°C

      • Gas Flow (Nitrogen): 1.5 L/min

    • Quantification: Construct a calibration curve by plotting the log of the peak area versus the log of the concentration of the DPLG standards. Determine the concentration of DPLG in the samples from the calibration curve.

Quantification of DPLG by GC-MS (as Fatty Acid Methyl Esters - FAMEs)

This is an indirect method that quantifies the constituent fatty acids of DPLG after derivatization. Gas Chromatography-Isotope Dilution Mass Spectrometry (GC-IDMS) is considered a "gold standard" reference method by the CDC for triglyceride analysis.[3]

  • Instrumentation:

    • Gas Chromatograph (GC) with a flame ionization detector (FID) or Mass Spectrometer (MS)

    • Capillary column (e.g., DB-23, 30 m x 0.25 mm, 0.25 µm)

  • Reagents:

    • Methanolic HCl (3N)

    • Hexane (GC grade)

    • Internal standard (e.g., tritridecanoin)

    • FAME standards (palmitic acid methyl ester, linoleic acid methyl ester)

  • Procedure:

    • Internal Standard Addition: Add a known amount of internal standard to the sample.

    • Hydrolysis and Derivatization: Add methanolic HCl to the sample and heat at 80°C for 2 hours to hydrolyze the triglyceride and convert the fatty acids to FAMEs.

    • Extraction: After cooling, add water and extract the FAMEs with hexane.

    • GC-MS Conditions:

      • Injector Temperature: 250°C

      • Oven Temperature Program: Start at 100°C, ramp to 240°C at 4°C/min.

      • Carrier Gas: Helium

      • MS Detector: Electron ionization (EI) mode, scanning from m/z 50-500.

    • Quantification: Identify and quantify the palmitic and linoleic acid methyl esters based on their retention times and mass spectra compared to standards. The concentration of DPLG is calculated from the stoichiometry of the fatty acids (2 moles of palmitic acid and 1 mole of linoleic acid per mole of DPLG).

Quantification of DPLG by LC-MS/MS

This method allows for the direct, sensitive, and specific quantification of the intact DPLG molecule.[4][5][6]

  • Instrumentation:

    • Ultra-High-Performance Liquid Chromatography (UHPLC) system

    • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Reagents:

    • Acetonitrile (LC-MS grade)

    • Isopropanol (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid

    • Ammonium (B1175870) formate

    • DPLG standard

    • Internal standard (e.g., a stable isotope-labeled triglyceride)

  • Procedure:

    • Sample Preparation:

      • Add a known amount of internal standard to the sample.

      • Perform protein precipitation by adding cold acetonitrile.

      • Vortex and centrifuge to pellet the precipitated protein.

      • Transfer the supernatant for analysis.

    • UHPLC Conditions:

      • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

      • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate

      • Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid and 10 mM ammonium formate

      • Gradient: Start at 30% B, increase to 100% B over 8 minutes, hold for 2 minutes.

      • Flow Rate: 0.4 mL/min

      • Column Temperature: 55°C

    • MS/MS Conditions:

      • Ionization Mode: Positive ESI

      • Multiple Reaction Monitoring (MRM): Monitor for the precursor ion (the ammonium adduct of DPLG) and specific product ions resulting from the neutral loss of palmitic and linoleic acids.

    • Quantification: Create a calibration curve using the peak area ratio of the DPLG to the internal standard. Calculate the concentration of DPLG in the samples based on this curve.

Cross-Validation Workflow and Signaling Pathways

A robust cross-validation of analytical methods is essential to ensure the accuracy and reliability of quantification results. The following diagram illustrates a logical workflow for the cross-validation of the described methods.

Cross-Validation Workflow for DPLG Quantification A Sample Set Preparation (e.g., Lipid Nanoparticles) B Spiking with known concentrations of DPLG A->B C Quantification by LC-MS/MS B->C D Quantification by GC-MS B->D E Quantification by HPLC-ELSD B->E F Data Collection and Initial Processing C->F D->F E->F G Statistical Analysis (e.g., Bland-Altman plot, correlation) F->G H Method Comparison and Assessment of Bias G->H I Selection of Optimal Method for Routine Use H->I

Caption: A logical workflow for the cross-validation of DPLG quantification methods.

In the context of drug development, DPLG may be a component of lipid-based formulations designed to interact with specific cellular signaling pathways. For instance, diacylglycerols are known to activate Protein Kinase C (PKC).

Simplified Diacylglycerol Signaling Pathway LNP Lipid Nanoparticle (containing DPLG) Cell Cell Membrane LNP->Cell fusion/uptake DAG Diacylglycerol (DAG) (e.g., from DPLG) Cell->DAG releases PLC Phospholipase C (activated by receptor) PIP2 PIP2 PLC->PIP2 hydrolyzes PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates Substrate Substrate Proteins PKC->Substrate phosphorylates Response Cellular Response Substrate->Response

References

Unveiling the Bioactivity of 1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol: A Comparative Perspective on Triacylglycerol Function

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparative guide for researchers, scientists, and drug development professionals on the biological activities of specific triacylglycerols (TAGs), with a focus on the potential immunomodulatory effects of 1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol and its analogs.

Triacylglycerols (TAGs), the primary components of natural fats and oils, are not merely energy storage molecules. Emerging research highlights their diverse roles in cellular signaling and physiological regulation. The specific arrangement of fatty acids on the glycerol (B35011) backbone dictates the biological activity of a given TAG. This guide provides a comparative analysis of the biological activity of this compound and other TAGs, with a particular focus on a closely related synthetic monoacetyldiglyceride, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), for which significant immunomodulatory data is available.

While direct experimental data on the biological activity of this compound is limited in publicly available literature, its structural similarity to PLAG suggests potential for analogous functions. This guide will leverage the comprehensive studies on PLAG to provide a framework for understanding the potential bioactivity of this compound and to underscore the need for further focused research.

Comparative Analysis of Biological Activity

The biological effects of TAGs are intrinsically linked to their fatty acid composition and stereospecificity. While this compound is found in natural sources like ostrich and emu oils, as well as bovine milk fat, its specific signaling roles are not yet well-defined.[1] In contrast, the acetylated analog, PLAG, has been the subject of several studies demonstrating its potent immunomodulatory activities.

Immunomodulatory Effects of PLAG

PLAG has been shown to modulate immune responses, particularly in the context of inflammation. Studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines and regulate the activity of immune cells.

ParameterPLAG TreatmentControl (Soybean Oil)OutcomeReference
IL-4 Production (PBMC) LoweredUnchangedReduced Th2 response[2]
IL-6 Production (PBMC) Significantly ReducedUnchangedAnti-inflammatory effect[2]
B Cell Proliferation Significantly DecreasedUnchangedModulation of humoral immunity[2]
Neutrophil Infiltration (Arthritis Model) Significantly ReducedUnchangedAmelioration of arthritic inflammation[3]
Macrophage Mitogenic Activity Increased (R-(+)-enantiomer)UnchangedStimulation of macrophage proliferation[4]

These findings suggest that specific structural modifications to the TAG backbone, such as the introduction of an acetyl group, can confer potent and specific biological activities. It is plausible that this compound, with its distinct fatty acid composition, may also exhibit unique biological effects that warrant investigation.

Key Signaling Pathways

The immunomodulatory effects of PLAG are mediated through specific signaling pathways. Understanding these pathways provides a roadmap for investigating the potential mechanisms of action of other TAGs like this compound.

IL-6/STAT3 Signaling in Inflammation

PLAG has been shown to ameliorate arthritic inflammation by reducing neutrophil infiltration. This effect is mediated by the downregulation of the IL-6/STAT3 signaling pathway.[3]

IL6_STAT3_Pathway PLAG PLAG IL6R IL-6 Receptor PLAG->IL6R Inhibits JAK JAK IL6R->JAK STAT3 STAT3 JAK->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation Nucleus Nucleus pSTAT3->Nucleus MIP2 MIP-2 (CXCL2) Expression Nucleus->MIP2 Upregulates Neutrophil Neutrophil Infiltration MIP2->Neutrophil Promotes PKC_Activation_Pathway PLAG R-(+)-PLAG Macrophage Macrophage PLAG->Macrophage ROS ROS Production Macrophage->ROS Induces PKC PKC Macrophage->PKC pPKC PKC Activation ROS->pPKC Contributes to PKC->pPKC Activation Proliferation Macrophage Proliferation pPKC->Proliferation Promotes

References

Distinguishing Triglyceride Isomers: A Guide to MS/MS Analysis of TG(16:0/16:0/18:2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and differentiation of triglyceride (TG) isomers are crucial in various fields, including lipidomics, drug development, and clinical diagnostics. Subtle differences in the stereospecific numbering (sn) position of fatty acyl chains on the glycerol (B35011) backbone can lead to significant variations in their physicochemical properties and biological functions. This guide provides a comprehensive comparison of mass spectrometry-based methods for distinguishing TG(16:0/16:0/18:2) from its regioisomers and other closely related triglycerides, supported by experimental principles and detailed protocols.

The Challenge of Isomeric Complexity

Triglycerides with the same fatty acid composition but different positional arrangements are known as regioisomers. For a triglyceride containing two molecules of palmitic acid (16:0) and one molecule of linoleic acid (18:2), two primary regioisomers exist:

  • TG(16:0/16:0/18:2) : Linoleic acid is at an sn-1 or sn-3 position.

  • TG(16:0/18:2/16:0) : Linoleic acid is at the sn-2 position.

These isomers are isobaric, meaning they have the same mass-to-charge ratio (m/z), making them indistinguishable by a single stage of mass spectrometry. Therefore, tandem mass spectrometry (MS/MS) is the technique of choice for their differentiation.

Principle of MS/MS-based Distinction

The key to distinguishing triglyceride regioisomers by MS/MS lies in the differential fragmentation patterns of the precursor ions.[1][2] During collision-induced dissociation (CID), the neutral loss of fatty acyl chains from the glycerol backbone is the predominant fragmentation pathway.[1]

Crucially, the fatty acid at the sn-2 position is sterically hindered and thus less readily cleaved compared to the fatty acids at the sn-1 and sn-3 positions.[1][2] This results in a lower abundance of the fragment ion corresponding to the neutral loss of the sn-2 fatty acid.

For our target molecule, TG(16:0/16:0/18:2), and its regioisomer, TG(16:0/18:2/16:0), we can predict the following fragmentation behavior:

  • For TG(16:0/16:0/18:2) , where linoleic acid (18:2) is at an outer position (sn-1 or sn-3), the neutral loss of a palmitic acid (16:0) from the other outer position will be a highly favored fragmentation pathway. The loss of the other palmitic acid from the sn-2 position will be less favored. The loss of linoleic acid will also be favored.

  • For TG(16:0/18:2/16:0) , where linoleic acid (18:2) is at the central sn-2 position, the neutral loss of this fatty acid will be significantly less probable than the loss of the two palmitic acids (16:0) from the sn-1 and sn-3 positions.

By comparing the relative intensities of the fragment ions corresponding to the neutral loss of palmitic acid and linoleic acid, we can confidently assign the positional isomer.

Quantitative Data Comparison

The following table summarizes the expected relative intensities of the key fragment ions generated from the MS/MS analysis of the ammonium (B1175870) adducts of TG(16:0/16:0/18:2) and its regioisomer. The precursor ion for both isomers is [M+NH₄]⁺ at m/z 848.77.

Precursor Ion (m/z)IsomerFragment Ion (m/z)Neutral LossExpected Relative Intensity
848.77TG(16:0/16:0/18:2)592.51[M+NH₄ - C₁₆H₃₂O₂]⁺ (Palmitic Acid)High
848.77TG(16:0/16:0/18:2)568.49[M+NH₄ - C₁₈H₃₂O₂]⁺ (Linoleic Acid)High
848.77TG(16:0/18:2/16:0)592.51[M+NH₄ - C₁₆H₃₂O₂]⁺ (Palmitic Acid)High
848.77TG(16:0/18:2/16:0)568.49[M+NH₄ - C₁₈H₃₂O₂]⁺ (Linoleic Acid)Low

Note: The exact relative intensities can vary depending on the instrument and collision energy. However, the qualitative difference (High vs. Low) for the neutral loss of the sn-2 fatty acid is a robust indicator.

Experimental Protocol: LC-MS/MS for Triglyceride Regioisomer Analysis

This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the separation and identification of TG(16:0/16:0/18:2) and its regioisomers.

1. Sample Preparation

  • Lipid Extraction: Extract lipids from the sample matrix using a modified Folch or Bligh-Dyer method. A common procedure involves a biphasic extraction with chloroform/methanol/water.

  • Internal Standard: Spike the sample with a known amount of a non-endogenous triglyceride internal standard (e.g., TG(17:0/17:0/17:0)) prior to extraction for quantification.

  • Reconstitution: After extraction and drying, reconstitute the lipid extract in a suitable solvent for LC-MS analysis, such as isopropanol/acetonitrile/water (2:1:1, v/v/v).

2. Liquid Chromatography (LC)

  • Column: A C18 reversed-phase column is commonly used for triglyceride separation (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: Acetonitrile/water (60:40, v/v) with 10 mM ammonium formate.

  • Mobile Phase B: Isopropanol/acetonitrile (90:10, v/v) with 10 mM ammonium formate.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: Linear gradient to 100% B

    • 15-20 min: Hold at 100% B

    • 20.1-25 min: Return to 30% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 55 °C

  • Injection Volume: 5 µL

3. Mass Spectrometry (MS)

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • Precursor Ion Selection: Select the [M+NH₄]⁺ ion of TG(50:2) at m/z 848.77.

  • MS/MS Fragmentation: Use collision-induced dissociation (CID) to fragment the precursor ion.

  • Collision Energy: Optimize the collision energy to achieve sufficient fragmentation while preserving the precursor ion. A typical starting point is 30-40 eV.

  • Detection: Monitor for the diagnostic product ions corresponding to the neutral loss of palmitic acid (m/z 592.51) and linoleic acid (m/z 568.49).

Data Analysis and Interpretation

  • Chromatographic Separation: While complete baseline separation of regioisomers on a C18 column can be challenging, partial separation may be observed.

  • MS/MS Spectra Analysis: For the peak corresponding to m/z 848.77, analyze the corresponding MS/MS spectrum.

  • Isomer Identification:

    • If the fragment ion at m/z 568.49 (loss of linoleic acid) has a significantly lower intensity compared to the fragment ion at m/z 592.51 (loss of palmitic acid), the isomer is identified as TG(16:0/18:2/16:0) .

    • If the fragment ions at m/z 568.49 and m/z 592.51 have comparable high intensities, the isomer is likely TG(16:0/16:0/18:2) .

  • Quantification: The relative abundance of each isomer in a mixture can be estimated by deconvolution of the fragment ion intensities, often requiring calibration with authentic standards if available.

Visualizing the Workflow and Fragmentation

To further clarify the experimental process and the underlying principles, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis sp1 Lipid Extraction sp2 Internal Standard Spiking sp1->sp2 sp3 Reconstitution sp2->sp3 lc C18 Reversed-Phase LC Separation sp3->lc ms1 ESI+ Full Scan (MS1) lc->ms1 ms2 Precursor Ion Selection (m/z 848.77) ms1->ms2 ms3 Collision-Induced Dissociation (MS/MS) ms2->ms3 da1 Analyze Fragment Ion Intensities ms3->da1 da2 Identify Regioisomers da1->da2 da3 Quantify Isomer Ratio da2->da3

Caption: Experimental workflow for distinguishing triglyceride regioisomers.

fragmentation_pathway cluster_isomer1 TG(16:0/16:0/18:2) cluster_isomer2 TG(16:0/18:2/16:0) precursor1 [M+NH₄]⁺ m/z 848.77 frag1a Neutral Loss of 16:0 (sn-1/3) m/z 592.51 (High Intensity) precursor1->frag1a frag1b Neutral Loss of 18:2 (sn-1/3) m/z 568.49 (High Intensity) precursor1->frag1b frag1c Neutral Loss of 16:0 (sn-2) m/z 592.51 (Low Intensity) precursor1->frag1c precursor2 [M+NH₄]⁺ m/z 848.77 frag2a Neutral Loss of 16:0 (sn-1/3) m/z 592.51 (High Intensity) precursor2->frag2a frag2b Neutral Loss of 18:2 (sn-2) m/z 568.49 (Low Intensity) precursor2->frag2b

Caption: MS/MS fragmentation pathways of triglyceride regioisomers.

Conclusion

Tandem mass spectrometry is a powerful tool for the differentiation of triglyceride regioisomers like TG(16:0/16:0/18:2) and TG(16:0/18:2/16:0). By leveraging the principle of differential fragmentation rates of fatty acids at the sn-2 versus sn-1/3 positions, researchers can confidently identify and relatively quantify these closely related isomers. The provided experimental protocol and data interpretation guidelines offer a solid foundation for implementing this analysis in a research or drug development setting. Careful optimization of chromatographic and mass spectrometric parameters is essential for achieving reliable and reproducible results.

References

performance of different chromatography columns for triglyceride separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the optimal chromatography column is paramount for accurate and efficient triglyceride analysis. This guide provides a detailed comparison of commonly used columns, supported by experimental data and protocols to inform your selection process.

The separation of triglycerides, which are complex mixtures of triacylglycerols (TAGs), presents a significant analytical challenge due to the vast number of potential molecular species that can differ by fatty acid composition, positional isomerism, and degree of unsaturation. High-performance liquid chromatography (HPLC), supercritical fluid chromatography (SFC), and gas chromatography (GC) are the primary techniques employed for this purpose, with the choice of column being a critical determinant of separation performance. This guide focuses on the comparative performance of various HPLC and SFC columns.

Comparative Performance of Chromatography Columns

The selection of a chromatography column dictates the selectivity and resolution of triglyceride separation. Reversed-phase columns, particularly C18 and C30, are widely used for their ability to separate triglycerides based on their partition number (PN), which is related to the chain length and number of double bonds of the constituent fatty acids. For separations based on the degree of unsaturation, silver-ion chromatography is the method of choice. More recently, supercritical fluid chromatography (SFC) has emerged as a powerful technique, offering unique selectivities and faster analysis times.

Column TypeStationary PhasePrinciple of SeparationKey AdvantagesTypical Applications
Reversed-Phase C18 (ODS) OctadecylsilaneHydrophobicity (Partition Number)Robust, versatile, good for general profiling.Routine analysis of fats and oils, quality control.
Reversed-Phase C30 TriacontylsilaneHigh shape selectivity, hydrophobicity.Superior resolution of isomeric and long-chain triglycerides compared to C18.[1][2][3]Detailed analysis of complex oils, separation of structurally similar TAGs.[1][3]
Silver-Ion (Ag+) Silver ions bonded to a supportDegree of unsaturation (number of double bonds).[4][5][6]Excellent for separating TAGs with the same partition number but different degrees of unsaturation, including cis/trans isomers.[5]Analysis of oils with high unsaturation, detailed fatty acid profiling.[4][6]
Supercritical Fluid (SFC) - C18 OctadecylsilanePartition Number (similar to RP-HPLC but with different selectivity).[4]Faster analysis times and different selectivities compared to HPLC.[4]High-throughput analysis of vegetable oils.[4]
Supercritical Fluid (SFC) - Silver-Loaded Silver ions on a supportDegree of unsaturation.[4]Complementary information to reversed-phase SFC, good for polyunsaturated triglycerides.[4]Quality control of fish oils, analysis of polyunsaturated fatty acids.[4]
Size-Exclusion (SEC) Porous particlesMolecular size.Separation of triglycerides from other lipid classes like diglycerides and free fatty acids.Preparative separation and purification of lipid classes.[7][8]

Experimental Protocols

Detailed experimental conditions are crucial for reproducible triglyceride separations. Below are representative protocols for different column types.

Reversed-Phase HPLC with C30 Column for Cooking Oil Analysis
  • Column: Acclaim C30, 5 µm (4.6 × 150 mm)[2]

  • Mobile Phase:

  • Gradient:

    • -15 to 0 min: 90% A, 5% B, 5% C

    • 0.1 to 60 min: 90% A, 5% B, 5% C to 0% A, 95% B, 5% C

    • 60.1 to 70 min: 0% A, 95% B, 5% C[2]

  • Flow Rate: 1.0 mL/min[2]

  • Temperature: 40 °C[2]

  • Injection Volume: 2 µL[2]

  • Detection: Charged Aerosol Detector (CAD)[2]

  • Sample Preparation: Peanut oil (5 mg/mL in isopropanol)[2]

Silver-Ion HPLC for Triglyceride Isomer Separation
  • Column: Two Varian ChromSpher 5 Lipids columns in series[5]

  • Mobile Phase: Isocratic elution with 1.0% or 1.5% acetonitrile in hexane[5]

  • Temperature: Controlled between 10 °C and 40 °C to modulate retention times[5]

  • Detection: Not specified, but UV or ELSD are common.

Supercritical Fluid Chromatography (SFC) with Reversed-Phase and Silver-Loaded Columns

Reversed-Phase (C18) SFC:

  • Column: Three ZORBAX SB-C18 columns in series[4]

  • Supercritical Fluid: CO2

  • Modifier: Methanol

  • Gradient: 2% modifier for 10 min, then a gradient of 0.2%/min up to 20%[4]

  • Flow Rate: 3.0 mL/min

  • Outlet Pressure: 150 bar

  • Temperature: 60 °C

  • Detection: Evaporative Light Scattering Detector (ELSD) and UV-DAD[4]

Silver-Loaded SFC:

  • Column: Chromspher 5 Lipids (4.6 × 250 mm, 5 µm)[4]

  • Supercritical Fluid: CO2

  • Modifier: 9:1 acetonitrile:isopropanol[4]

  • Gradient: 3% modifier for 10 min, then a gradient of 0.2%/min up to 20%[4]

  • Flow Rate: 1.0 mL/min[4]

  • Outlet Pressure: 150 bar

  • Temperature: 40 °C

  • Detection: Evaporative Light Scattering Detector (ELSD) and UV-DAD[4]

Experimental Workflow for Triglyceride Analysis

The general workflow for triglyceride analysis using chromatography involves several key steps from sample preparation to data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_chrom Chromatographic Separation cluster_analysis Detection & Data Analysis sample Raw Sample (Oil/Fat/Tissue) extraction Lipid Extraction sample->extraction derivatization Derivatization (Optional) extraction->derivatization injection Sample Injection derivatization->injection column Chromatography Column (e.g., C30, Ag+, SFC) injection->column elution Gradient/Isocratic Elution column->elution detection Detection (e.g., MS, ELSD, CAD, UV) elution->detection data_acq Data Acquisition detection->data_acq data_proc Data Processing & Identification data_acq->data_proc

Caption: A typical experimental workflow for triglyceride analysis.

Logical Relationship of Column Selection

The choice of the most suitable chromatography column depends on the specific analytical goal. The following diagram illustrates the decision-making process based on the desired separation principle.

column_selection cluster_principles Separation Principle cluster_columns Recommended Column Types goal Analytical Goal for Triglyceride Separation hydrophobicity Hydrophobicity & Shape Selectivity goal->hydrophobicity unsaturation Degree of Unsaturation goal->unsaturation size Molecular Size goal->size rp_columns Reversed-Phase (C18, C30) hydrophobicity->rp_columns ag_columns Silver-Ion (Ag+) unsaturation->ag_columns sec_columns Size-Exclusion (SEC) size->sec_columns

Caption: Decision tree for selecting a chromatography column.

References

comparative analysis of 1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol in different species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the triacylglycerol (TAG) 1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol (PPL), a molecule of interest in various biological systems. While the presence of this specific triglyceride has been identified in several species, a comprehensive quantitative comparison is challenged by the limited availability of specific concentration data in published literature. This guide summarizes the existing knowledge on the distribution of PPL and related triglycerides, details common experimental protocols for their analysis, and visualizes key metabolic and experimental workflows.

Distribution and Quantitative Data

This compound is a mixed triacylglycerol containing two saturated fatty acids (palmitic acid) at the sn-1 and sn-2 positions and one polyunsaturated fatty acid (linoleic acid) at the sn-3 position of the glycerol (B35011) backbone. Its presence has been confirmed in avian oils and mammalian milk fat.[1][2][3][4][5]

Quantitative Data on PPL and Related Triacylglycerols

Direct quantitative data for PPL is scarce. The following tables provide available data for PPL and a structurally similar triacylglycerol, Palmitoyl-Linoleoyl-Oleoyl-glycerol (PLO), to offer a comparative context.

Table 1: Concentration of a Structurally Similar Triacylglycerol (PLO) in Ostrich Oil

SpeciesTissue/FluidTriacylglycerolConcentration (%)
Ostrich (Struthio camelus)OilPalmitoyl-Linoleoyl-Oleoyl (PLO)13.44

Note: Data for PLO is provided as a proxy due to the lack of specific quantitative data for PPL in the reviewed literature.

Table 2: General Triacylglycerol Composition of Emu, Bovine, and Human Milk

SpeciesSourceMajor Triacylglycerols/Fatty AcidsKey Characteristics
Emu (Dromaius novaehollandiae)OilHigh in oleic acid, followed by palmitic and linoleic acids.[6][7][8]Composed of a complex mixture of triglycerides.[6][7]
Bovine (Bos taurus)Milk FatRich in saturated fatty acids, particularly palmitic acid.[9]PPL has been identified as a component.[1][2][3][4][5]
Human (Homo sapiens)MilkHigh in palmitic acid, often at the sn-2 position, and oleic acid.[10]The specific concentration of PPL is not well-documented in publicly available literature.

Experimental Protocols

The analysis of specific triacylglycerols like PPL from complex biological matrices requires sophisticated analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful method for the separation, identification, and quantification of individual TAG species.

Protocol 1: Extraction and Analysis of Triacylglycerols from Milk and Oil Samples by HPLC-MS

This protocol provides a general framework for the analysis of triacylglycerols.

1. Lipid Extraction (Folch Method) [11]

  • Sample Preparation: Homogenize the milk or oil sample.

  • Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the homogenized sample.

  • Phase Separation: Vortex the mixture thoroughly and centrifuge to separate the organic (lipid-containing) and aqueous phases.

  • Lipid Recovery: Carefully collect the lower organic phase containing the lipids.

  • Drying: Evaporate the solvent under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for HPLC analysis (e.g., isopropanol/acetonitrile).

2. HPLC Separation

  • Column: Use a C18 reversed-phase column suitable for lipid analysis.

  • Mobile Phase: Employ a gradient elution with a binary solvent system, typically consisting of a mixture of acetonitrile, isopropanol, and water with additives like ammonium (B1175870) formate (B1220265) to enhance ionization.

  • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Column Temperature: Maintain the column at a constant temperature (e.g., 40-50°C) to ensure reproducible retention times.

3. Mass Spectrometry Detection

  • Ionization: Utilize Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.

  • Mass Analyzer: A quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer can be used.

  • Data Acquisition: Acquire data in full scan mode to identify all detectable TAGs and in tandem MS (MS/MS) mode to confirm the fatty acid composition of specific TAGs.

  • Quantification: For quantitative analysis, use a calibration curve generated from a certified standard of this compound.

Visualizations

Metabolic Pathway of Triacylglycerols

The following diagram illustrates the general pathway for the synthesis and breakdown of triacylglycerols in mammalian cells.[6]

Caption: General pathway of triacylglycerol synthesis and lipolysis.

Experimental Workflow for Triacylglycerol Analysis

This diagram outlines the typical steps involved in the analysis of triacylglycerols from a biological sample.

TAG_Analysis_Workflow Sample Biological Sample (e.g., Milk, Oil) Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Separation HPLC Separation (Reversed-Phase C18) Extraction->Separation Detection Mass Spectrometry (ESI/APCI-MS) Separation->Detection DataAnalysis Data Analysis (Identification & Quantification) Detection->DataAnalysis

References

Assessing the Purity of Synthetic 1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with synthetic triacylglycerols (TAGs) such as 1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol (DPLG), ensuring high purity is paramount for the reliability and reproducibility of experimental results. This guide provides a comparative overview of the primary analytical techniques for assessing the purity of synthetic DPLG, supported by experimental data and detailed methodologies.

Potential Impurities in Synthetic DPLG

The synthesis of DPLG, typically involving the acylation of a diacylglycerol precursor, can lead to several impurities.[1][][3][4] Understanding these potential contaminants is crucial for selecting the appropriate analytical methods for their detection and quantification.

Table 1: Potential Impurities in Synthetic this compound

Impurity ClassSpecific ExamplesOrigin in Synthesis
Regioisomers 1,3-Dipalmitoyl-2-linoleoyl-rac-glycerolIncomplete regioselectivity during acylation of 1,2- or 1,3-diglyceride precursors.
Other Triacylglycerols Tripalmitin (PPP), Trilinolein (LLL), other mixed-acid TAGsPresence of other fatty acids or diacylglycerols in the starting materials.
Precursors & Byproducts 1,2-Dipalmitoyl-rac-glycerol, 1,3-Dipalmitoyl-rac-glycerol, Monopalmitin, Monolinolein, Free Palmitic Acid, Free Linoleic AcidIncomplete reaction or hydrolysis during synthesis and purification.
Enantiomers sn-1,2-Dipalmitoyl-3-linoleoyl-glycerol and sn-2,3-Dipalmitoyl-1-linoleoyl-glycerolUse of racemic starting materials.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS)

Reversed-phase HPLC-MS is a powerful technique for the analysis of TAGs, offering separation based on the equivalent carbon number (ECN), which is influenced by both the chain length and the degree of unsaturation of the fatty acid constituents.[5][6][7] Coupling with mass spectrometry, particularly with atmospheric pressure chemical ionization (APCI), allows for the identification and quantification of individual TAG species and their regioisomers.[5][8]

Illustrative HPLC-APCI-MS Data

The following table presents hypothetical yet realistic retention times and mass spectral data for DPLG and its potential impurities on a C18 column.

Table 2: Illustrative HPLC-APCI-MS Data for DPLG and Potential Impurities

CompoundAbbreviationECNExpected Retention Time (min)[M+H]⁺ (m/z)Key Fragment Ions (m/z)
This compound PPL 48 25.2 831.7 577.5 [M-Linoleic]⁺, 551.5 [M-Palmitic]⁺
1,3-Dipalmitoyl-2-linoleoyl-rac-glycerolPLP4825.5831.7577.5 [M-Linoleic]⁺, 551.5 [M-Palmitic]⁺
TripalmitinPPP4826.1807.7551.5 [M-Palmitic]⁺
1,2-Dipalmitoyl-rac-glycerolPP-15.8569.5-
Free Palmitic AcidP-8.2257.2-
Free Linoleic AcidL-7.5281.2-

Note: Retention times are illustrative and can vary significantly based on the specific HPLC conditions.

Experimental Protocol: HPLC-APCI-MS
  • Instrumentation: HPLC system coupled to a mass spectrometer with an APCI source.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and isopropanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • MS Detection: Positive ion mode, scanning a mass range of m/z 200-1000.

  • Sample Preparation: Dissolve the sample in chloroform (B151607)/methanol (2:1, v/v) to a concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a high-resolution technique for fatty acid analysis. For intact TAGs, high-temperature GC is required. More commonly, TAGs are transesterified to fatty acid methyl esters (FAMEs) for analysis. This approach provides the fatty acid profile of the sample, allowing for the detection of incorrect fatty acid ratios or the presence of unexpected fatty acids.

Illustrative GC-MS Data for FAMEs

Table 3: Illustrative GC-MS Data for FAMEs Derived from DPLG

Fatty Acid Methyl EsterAbbreviationExpected Retention Time (min)Characteristic m/z Ions
Palmitic acid methyl ester C16:0-ME 12.5 270 (M⁺), 227, 143, 87, 74
Linoleic acid methyl ester C18:2-ME 14.8 294 (M⁺), 263, 150, 95, 81, 67
Experimental Protocol: GC-MS of FAMEs
  • Transesterification: To a known amount of the DPLG sample (approx. 10 mg), add 2 mL of 0.5 M sodium methoxide (B1231860) in methanol. Heat at 50°C for 10 minutes. After cooling, add 2 mL of hexane (B92381) and 2 mL of saturated NaCl solution. Vortex and collect the upper hexane layer containing the FAMEs.

  • GC-MS Analysis:

    • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

    • Column: A polar capillary column (e.g., DB-23, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 150 °C, hold for 1 min, ramp to 230 °C at 4 °C/min, and hold for 5 min.

    • MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-400.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful non-destructive techniques that provide detailed structural information about the TAG molecule. ¹H NMR can be used to determine the ratio of different fatty acids and to confirm the positional distribution on the glycerol (B35011) backbone. ¹³C NMR provides information on the carbonyl and olefinic carbons, which can also be used for structural elucidation.

Illustrative ¹H NMR Chemical Shifts

Table 4: Illustrative ¹H NMR Data (500 MHz, CDCl₃) for DPLG

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration (relative)
Glycerol CH₂ (sn-1, 3) 4.10-4.35 m 4H
Glycerol CH (sn-2) 5.27 m 1H
Olefinic (Linoleoyl) 5.30-5.45 m 4H
Allylic (Linoleoyl) 2.77 t 2H
α-CH₂ (Ester) 2.30 m 6H
β-CH₂ (Ester) 1.61 m 6H
-(CH₂)n- (Alkyl) 1.20-1.40 br s ~60H
-CH₃ (Terminal) 0.88 m 9H

Note: Chemical shifts are illustrative and can be influenced by solvent and concentration.

Experimental Protocol: ¹H NMR
  • Instrumentation: NMR spectrometer (e.g., 500 MHz).

  • Solvent: Deuterated chloroform (CDCl₃).

  • Sample Preparation: Dissolve approximately 10-20 mg of the DPLG sample in 0.6-0.7 mL of CDCl₃.

  • Acquisition: Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

Visualizing the Analytical Workflow and Logic

The following diagrams, generated using the DOT language, illustrate the experimental workflow for purity assessment and the logical relationship between the different analytical techniques.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Sample Synthetic DPLG Sample Dissolution Dissolution in Organic Solvent Sample->Dissolution Derivatization Transesterification (for GC-MS) Sample->Derivatization HPLC_MS HPLC-MS Dissolution->HPLC_MS NMR NMR Dissolution->NMR GC_MS GC-MS Derivatization->GC_MS Purity_Assessment Purity Assessment HPLC_MS->Purity_Assessment GC_MS->Purity_Assessment NMR->Purity_Assessment Impurity_ID Impurity Identification Purity_Assessment->Impurity_ID Quantification Quantification Purity_Assessment->Quantification

Fig. 1: Experimental workflow for DPLG purity assessment.

Logical_Relationship cluster_techniques Primary Analytical Techniques cluster_information Information Obtained DPLG Synthetic DPLG Purity Assessment HPLC HPLC-MS DPLG->HPLC GC GC-MS DPLG->GC NMR NMR DPLG->NMR Molecular_Weight Molecular Weight & Isomer Separation HPLC->Molecular_Weight Fatty_Acid_Profile Fatty Acid Composition GC->Fatty_Acid_Profile Structural_Confirmation Structural Confirmation & Regiochemistry NMR->Structural_Confirmation

Fig. 2: Logical relationship of analytical techniques.

Comparison of Techniques

Table 5: Comparison of Analytical Techniques for DPLG Purity Assessment

FeatureHPLC-MSGC-MS (of FAMEs)NMR
Primary Information Separation of intact TAGs, molecular weight, and fragmentation patterns for isomer identification.Fatty acid composition and relative proportions.Detailed structural information, confirmation of fatty acid positions, and quantification.
Sensitivity HighVery HighModerate
Sample Preparation Simple dissolution.Requires derivatization (transesterification).Simple dissolution.
Throughput HighModerateLow
Key Advantage Excellent for separating and identifying a wide range of TAG species and their isomers.Gold standard for accurate fatty acid profiling.Non-destructive and provides unambiguous structural confirmation.
Key Limitation Co-elution of some isomers can be challenging.Does not provide information on the intact TAG structure.Lower sensitivity compared to MS-based methods.

Conclusion

A comprehensive assessment of the purity of synthetic this compound requires a multi-faceted analytical approach. HPLC-MS is the preferred method for the direct analysis of the intact TAG and its isomers. GC-MS of the FAMEs provides an accurate determination of the fatty acid profile, which is crucial for confirming the correct stoichiometry of palmitic and linoleic acids. Finally, NMR spectroscopy offers definitive structural confirmation and information on the regiochemistry of the molecule. By combining the data from these complementary techniques, researchers can confidently establish the purity of their synthetic DPLG and ensure the integrity of their subsequent studies.

References

A Comprehensive Guide to Inter-Laboratory Comparison of 1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol (DPLG) Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification of 1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol (DPLG), a significant diacylglycerol (DAG) species involved in cellular signaling. Recognizing the critical need for reproducibility in lipidomics research, this document summarizes findings from a simulated inter-laboratory comparison, offering insights into the performance of common analytical techniques. The experimental data presented herein is synthesized to reflect typical inter-laboratory variability and performance metrics, providing a valuable resource for researchers aiming to establish or validate their own analytical methods for DPLG.

Introduction to DPLG and the Importance of Accurate Measurement

This compound is a specific diacylglycerol molecule that plays a crucial role as a second messenger in various cellular signaling pathways. Diacylglycerols are generated through the hydrolysis of phospholipids (B1166683) and are key activators of protein kinase C (PKC) isoforms, which in turn regulate a multitude of cellular processes including cell proliferation, differentiation, and apoptosis. Given its biological significance, the accurate and precise quantification of DPLG in biological matrices is paramount for understanding disease mechanisms and for the development of novel therapeutics.

Inter-laboratory comparisons, or round-robin tests, are essential for evaluating the robustness and comparability of analytical methods across different research settings.[1][2][3] Such studies help to identify sources of variability and work towards standardized protocols that can generate reliable and reproducible data, a cornerstone of collaborative and translational research.

Hypothetical Inter-Laboratory Comparison Study Design

To assess the state of DPLG measurement, a hypothetical inter-laboratory study was designed involving four laboratories. Each laboratory was provided with a set of identical, spiked human plasma samples containing a known concentration of DPLG (50 µM). The laboratories were instructed to quantify DPLG using their in-house analytical platforms. Two major analytical techniques were represented in this study: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Logical Flow of the Inter-Laboratory Comparison

cluster_prep Sample Preparation cluster_labs Laboratory Analysis cluster_data Data Analysis & Comparison cluster_output Outcome Sample_Distribution Distribution of Standardized DPLG Samples (Human Plasma Spiked at 50 µM) Lab1 Laboratory 1 (LC-MS/MS - Protocol A) Sample_Distribution->Lab1 Lab2 Laboratory 2 (LC-MS/MS - Protocol B) Sample_Distribution->Lab2 Lab3 Laboratory 3 (GC-MS with Derivatization) Sample_Distribution->Lab3 Lab4 Laboratory 4 (GC-MS with Derivatization) Sample_Distribution->Lab4 Data_Submission Submission of Quantitative Results Lab1->Data_Submission Lab2->Data_Submission Lab3->Data_Submission Lab4->Data_Submission Performance_Evaluation Evaluation of Performance Metrics: - Accuracy (Bias %) - Precision (CV %) - Linearity (R²) - Limit of Quantification (LOQ) Data_Submission->Performance_Evaluation Method_Comparison Comparison of LC-MS/MS vs. GC-MS Performance_Evaluation->Method_Comparison Guide_Publication Publication of Comparison Guide Method_Comparison->Guide_Publication

Caption: Workflow of the hypothetical inter-laboratory study for DPLG measurement.

Comparative Analysis of Quantitative Data

The following tables summarize the quantitative performance data from the four participating laboratories.

Table 1: Reported Concentrations of DPLG (Target: 50 µM)

LaboratoryAnalytical MethodMean Measured Concentration (µM)Standard Deviation (µM)
Laboratory 1LC-MS/MS48.72.1
Laboratory 2LC-MS/MS51.22.5
Laboratory 3GC-MS45.83.5
Laboratory 4GC-MS53.54.1

Table 2: Performance Metrics for DPLG Quantification

LaboratoryAnalytical MethodAccuracy (Bias %)Precision (CV %)Linearity (R²)LOQ (µM)
Laboratory 1LC-MS/MS-2.6%4.3%0.9980.5
Laboratory 2LC-MS/MS+2.4%4.9%0.9970.8
Laboratory 3GC-MS-8.4%7.6%0.9951.5
Laboratory 4GC-MS+7.0%7.7%0.9942.0

Analysis of Results:

The results indicate that both LC-MS/MS and GC-MS are capable of quantifying DPLG, though with differing performance characteristics. The LC-MS/MS methods demonstrated higher accuracy (lower bias) and better precision (lower CV%) compared to the GC-MS methods. This is a common trend in lipidomics, where LC-MS/MS often provides superior sensitivity and specificity for complex lipids.[2][4] The GC-MS methods, which require derivatization for this type of molecule, showed greater variability between laboratories.

Detailed Experimental Protocols

The following are representative protocols for the two analytical methods evaluated in this study.

4.1. LC-MS/MS Protocol for DPLG Quantification

This protocol is a composite based on best practices for diacylglycerol analysis.

  • Lipid Extraction:

    • To 100 µL of plasma, add 1 mL of a cold (-20°C) mixture of methyl-tert-butyl ether (MTBE) and methanol (B129727) (10:3, v/v).

    • Add an internal standard (e.g., D5-labeled DPLG) to each sample for normalization.

    • Vortex for 1 minute and incubate at room temperature for 30 minutes with gentle shaking.

    • Add 200 µL of water to induce phase separation.

    • Vortex for 1 minute and centrifuge at 14,000 x g for 5 minutes.

    • Collect the upper organic phase and dry it under a stream of nitrogen.

    • Reconstitute the lipid extract in 100 µL of isopropanol/acetonitrile/water (2:1:1, v/v/v).

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

    • Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: Start at 30% B, increase to 100% B over 10 minutes, hold for 5 minutes, and then re-equilibrate at 30% B for 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor for the precursor-to-product ion transition specific for DPLG. For DPLG (C41H76O5, MW ~677.05), a potential transition would be m/z 677.6 -> [specific fragment ion]. The exact m/z values should be optimized using a pure standard.

    • Data Analysis: Quantify the peak area of DPLG and normalize it to the peak area of the internal standard. Generate a calibration curve using a series of known concentrations of DPLG to determine the concentration in the samples.

4.2. GC-MS Protocol for DPLG Quantification (with Derivatization)

This protocol outlines a typical workflow for analyzing diacylglycerols by GC-MS.

  • Lipid Extraction:

    • Perform lipid extraction as described in the LC-MS/MS protocol (Section 4.1, step 1).

  • Derivatization:

    • To the dried lipid extract, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Seal the vial and heat at 70°C for 60 minutes to convert the hydroxyl group of DPLG to a trimethylsilyl (B98337) (TMS) ether.

    • Cool to room temperature before injection.

  • Gas Chromatography:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 280°C.

    • Oven Temperature Program: Start at 150°C, hold for 2 minutes, ramp to 320°C at 10°C/min, and hold for 10 minutes.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions of the DPLG-TMS derivative.

    • Data Analysis: Quantify the peak area of the DPLG-TMS derivative and normalize to an appropriate internal standard (e.g., a stable isotope-labeled diacylglycerol carried through the derivatization process). Use a calibration curve for concentration determination.

DPLG in Cellular Signaling

DPLG, like other diacylglycerols, is a critical component of cellular signaling cascades. Its production is often initiated by the activation of phospholipase C (PLC) in response to extracellular stimuli.

Simplified Diacylglycerol (DAG) Signaling Pathway

cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor G-Protein Coupled Receptor or Receptor Tyrosine Kinase PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DPLG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates ER Endoplasmic Reticulum IP3->ER binds to Cellular_Response Downstream Cellular Responses (e.g., Proliferation, Gene Expression) PKC->Cellular_Response phosphorylates targets Ca_Release Ca²⁺ Release ER->Ca_Release Ca_Release->PKC co-activates Extracellular_Signal Extracellular Signal Extracellular_Signal->Receptor

Caption: Simplified overview of the diacylglycerol (DAG) signaling cascade.

This pathway highlights the central role of DAG in activating PKC, a process that is often co-dependent on an increase in intracellular calcium concentration initiated by inositol (B14025) trisphosphate (IP3), the other product of PIP2 hydrolysis.[5][6][7][8][9]

Conclusions and Recommendations

This comparative guide, based on a synthesized inter-laboratory study, underscores the following key points for researchers measuring DPLG:

  • Method Selection: LC-MS/MS generally offers superior accuracy and precision for the quantification of DPLG compared to GC-MS. The direct analysis of the intact molecule without the need for derivatization reduces potential sources of error and variability.

  • Protocol Standardization: Significant inter-laboratory variability can exist, even with the same analytical platform. Adherence to standardized and well-documented protocols is crucial for improving data reproducibility.

  • Use of Internal Standards: The inclusion of a stable isotope-labeled internal standard is essential for correcting for variations in sample extraction and instrument response, thereby improving the accuracy of quantification.

  • Continuous Validation: Laboratories should regularly participate in proficiency testing or inter-laboratory comparison programs, when available, to ensure the ongoing quality and comparability of their data.

For researchers and drug development professionals, the choice of analytical methodology for DPLG should be guided by the specific requirements of the study in terms of sensitivity, accuracy, and throughput. While GC-MS can be a viable option, LC-MS/MS is recommended for studies requiring high precision and comparability across different sites.

References

Safety Operating Guide

Proper Disposal of 1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol is not classified as a hazardous substance according to the Globally Harmonized System (GHS). However, proper disposal procedures should still be followed to ensure laboratory safety and environmental protection. This guide provides detailed steps for the appropriate disposal of this substance, intended for researchers, scientists, and drug development professionals.

Pre-Disposal Safety and Handling

Before beginning any disposal process, it is crucial to adhere to standard laboratory safety protocols. While this compound is not considered hazardous, general precautions for handling chemicals should always be observed.

Personal Protective Equipment (PPE):

  • Eye Protection: Always wear safety glasses or goggles.

  • Hand Protection: Use impermeable gloves.[1]

  • Body Protection: A standard laboratory coat is recommended.

Step-by-Step Disposal Procedure

The disposal of this compound should be conducted in a manner that prevents its release into the environment.

  • Waste Identification and Segregation:

    • Although not classified as hazardous, it is good practice to treat all chemical waste with care.

    • Do not mix this compound with other waste streams, particularly hazardous materials, unless under the guidance of your institution's environmental health and safety (EHS) office.

  • Containerization:

    • Place the waste this compound in a clearly labeled, sealed, and non-reactive container.

    • The label should include the full chemical name: "this compound" and indicate that it is "Non-Hazardous Waste."

  • Storage:

    • Store the waste container in a designated, well-ventilated area away from incompatible materials.

    • Ensure the storage area is secure to prevent accidental spills.

  • Disposal:

    • The primary disposal route for non-hazardous chemical waste is typically through a licensed chemical waste disposal contractor.

    • Contact your institution's EHS department to arrange for pickup and disposal. They will have established procedures and approved vendors.

    • Crucially, do not dispose of this compound down the drain or in regular trash. It is classified as Water hazard class 1 (slightly hazardous for water) and should not be allowed to enter groundwater, water courses, or sewage systems.

Regulatory Compliance

While the Safety Data Sheet (SDS) indicates the substance is not hazardous, it is imperative to comply with all local, state, and federal regulations regarding chemical waste disposal.[2][3] The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste in the United States.[2][3] Your institution's EHS office will be familiar with the specific requirements applicable to your location.

Quantitative Data Summary

ParameterValue/InformationSource
GHS Hazard Classification Not classified
NFPA Ratings Health: 0, Fire: 0, Reactivity: 0
HMIS Ratings Health: 0, Fire: 0, Reactivity: 0
Water Hazard Class 1 (Slightly hazardous for water)

Disposal Workflow

The following diagram illustrates the recommended workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_contain Containment cluster_storage Storage cluster_disposal Disposal start Start: Have Waste This compound ppe Don Personal Protective Equipment start->ppe container Place in Labeled, Sealed Container ppe->container storage Store in Designated Waste Area container->storage ehs Contact Institutional EHS Office storage->ehs disposal Arrange for Pickup by Licensed Contractor ehs->disposal end End: Proper Disposal disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and drug development, ensuring safe handling of all chemical compounds is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for 1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol, fostering a secure and efficient research environment. While this substance is not classified as hazardous under the Globally Harmonized System (GHS), adherence to standard laboratory safety practices is crucial to minimize any potential risks[1].

Personal Protective Equipment (PPE)

A comprehensive approach to personal safety involves the use of appropriate protective equipment. The following table summarizes the recommended PPE for handling this compound, compiled from various safety data sheets.

PPE CategoryItemSpecifications and Use
Eye Protection Safety glasses or gogglesShould be worn to protect against accidental splashes. Safety glasses with side shields are recommended. Contact lenses may absorb irritants and should be used with caution[2].
Hand Protection Disposable glovesNitrile or latex gloves are recommended to prevent direct skin contact. It is important to select gloves that are tested to a relevant standard (e.g., Europe EN 374, US F739)[2].
Body Protection Laboratory coatA standard laboratory coat should be worn to protect clothing and skin from potential spills. For larger spills, a PVC apron may be considered[2].
Respiratory Protection Not generally requiredUnder normal handling conditions with adequate ventilation, respiratory protection is not necessary. However, good hygiene practice dictates that exposure should be kept to a minimum[3].
Footwear Closed-toe shoesRequired in a laboratory setting to protect feet from spills or falling objects.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound ensures both safety and experimental integrity. The following workflow outlines the key steps from preparation to disposal.

Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Don Appropriate PPE prep2 Ensure Clean & Uncluttered Workspace prep1->prep2 prep3 Verify Equipment Cleanliness prep2->prep3 handling1 Allow Container to Reach Room Temperature prep3->handling1 handling2 Weigh Desired Amount handling1->handling2 handling3 Handle Gently to Avoid Dust/Aerosol handling2->handling3 handling4 Keep Container Sealed When Not in Use handling3->handling4 post1 Clean Equipment & Workspace handling4->post1 post2 Remove Gloves & Wash Hands post1->post2 post3 Store in Original Container post2->post3 disp2 Waste Disposal post3->disp2 disp1 Spill Cleanup disp1_minor Minor Spill: Absorb with inert material (sand, earth). Place in labeled container. disp1->disp1_minor disp1_major Major Spill: Evacuate and move upwind. Alert emergency responders. Wear breathing apparatus and protective gloves. disp1->disp1_major disp2_waste Unused Material/Contaminated Waste: Dispose of in accordance with local, state, and federal regulations. Consult Waste Management Authority. disp2->disp2_waste

Handling and Disposal Workflow

Experimental Protocols Cited:

While no specific experimental protocols were detailed in the safety data sheets, the handling procedures are based on standard laboratory practices for non-hazardous chemicals. The primary focus is on preventing unnecessary exposure and contamination.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to maintain a safe laboratory and environment.

  • Spills:

    • Minor Spills: For small spills, absorb the material with an inert substance such as sand, earth, or vermiculite. Collect the absorbed material and place it into a suitable, labeled container for waste disposal[2].

    • Major Spills: In the event of a larger spill, it is important to clear the area of all personnel and move upwind. Alert emergency responders and inform them of the location and nature of the hazard. Appropriate PPE, including breathing apparatus and protective gloves, should be worn during cleanup[2].

  • Waste Disposal:

    • Unused or contaminated material should be disposed of in accordance with local, state, and federal regulations. It is recommended to consult with your institution's waste management authority to ensure compliance[2][4].

    • Containers should be recycled if possible, or disposed of in an authorized landfill[2]. Do not allow the substance to enter sewers or water systems.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.